Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWSSDZHQOPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248434 | |
| Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51535-00-3 | |
| Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51535-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051535003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51535-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Keystone: A Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This versatile pyrrolidone derivative is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks for pharmaceutical applications. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its role as a precursor to bioactive molecules, providing both theoretical grounding and practical, field-proven insights.
Compound Identification and Properties
This compound is a pyrrolidone derivative featuring a benzyl-protected nitrogen and a methyl ester at the 3-position of the ring. These structural features make it a stable and reactive building block for a variety of synthetic transformations.[1][2]
CAS Number and Nomenclature
A point of clarification is necessary regarding the Chemical Abstracts Service (CAS) number for this compound. It is indexed under two primary numbers: 51535-00-3 and 51523-00-3 . Major chemical databases such as PubChem list both identifiers, with 51535-00-3 often cited as the primary CAS number.[1] Researchers should be aware of both designations when conducting literature and database searches.
-
Systematic (IUPAC) Name: this compound[1]
-
Common Synonyms: 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate[1]
Physicochemical Properties
The compound's key properties are summarized below, providing essential data for experimental design, including reaction setup, solvent selection, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 233.26 g/mol | PubChem[1] |
| Appearance | White to slightly yellowish powder | LookChem[3] |
| Melting Point | 63-66 °C | LookChem[3] |
| Solubility | >35 µg/mL in aqueous solution at pH 7.4 | PubChem[1] |
| SMILES | COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | PubChem[1] |
| InChIKey | WTRWSSDZHQOPJI-UHFFFAOYSA-N | PubChem[1] |
Synthesis Protocol: Dieckmann Condensation
The synthesis of the 5-oxopyrrolidine ring system is classically achieved via an intramolecular Claisen condensation, known as the Dieckmann condensation or Dieckmann cyclization.[4][5][6] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[4][6] For the title compound, the logical precursor is the acyclic diester, dimethyl 2-(benzylamino)pentanedioate (also known as N-benzyl-L-aspartic acid dimethyl ester).
The causality behind this choice of reaction is its high efficiency in forming stable five-membered rings.[4] The use of a strong base, such as sodium methoxide, is critical to generate the necessary enolate from one of the ester groups, which then acts as the intramolecular nucleophile. The reaction is driven to completion by the final deprotonation of the resulting β-keto ester, which is acidic, forming a stabilized enolate. A subsequent acidic workup is required to furnish the final neutral product.
Conceptual Workflow of Synthesis
The logical flow from starting materials to the final product is illustrated below. This pathway highlights the key transformation from an acyclic diester to the target heterocyclic scaffold.
Caption: Synthetic workflow via Dieckmann condensation.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility. Each step includes justifications for the chosen reagents and conditions.
Objective: To synthesize this compound from dimethyl 2-(benzylamino)pentanedioate.
Materials:
-
Dimethyl 2-(benzylamino)pentanedioate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) to anhydrous toluene. The use of an inert atmosphere (nitrogen) is crucial to prevent moisture from quenching the strong base.
-
Addition of Starting Material: Dissolve dimethyl 2-(benzylamino)pentanedioate (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium methoxide at room temperature over 30 minutes. Toluene is an effective solvent that facilitates the reaction while being relatively easy to remove.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing provides the necessary activation energy for the intramolecular cyclization.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3). This step protonates the intermediate enolate to form the final β-keto ester.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a white to off-white solid. This purification method is chosen for its effectiveness in removing non-polar and highly polar impurities.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following data provides the expected spectroscopic fingerprint for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H) and carbons (¹³C) are detailed below. Data is referenced against typical chemical shift ranges for similar functional groups.[7][8]
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.25-7.40 | m | 5H | Ar-H |
| Benzyl-CH₂ | 4.50 | s | 2H | N-CH₂-Ph |
| Ester Methyl-H | 3.70 | s | 3H | O-CH₃ |
| Pyrrolidine-CH | 3.50-3.60 | m | 1H | CH-CO₂Me |
| Pyrrolidine-CH₂ | 3.35-3.45 | m | 2H | N-CH₂-CH |
| Pyrrolidine-CH₂ | 2.60-2.80 | m | 2H | CH-CH₂-CO |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (Amide) | ~175 | C=O (lactam) |
| Carbonyl (Ester) | ~172 | C=O (ester) |
| Aromatic C (quat) | ~135 | Ar-C |
| Aromatic C-H | ~129, ~128, ~127 | Ar-CH |
| Ester Methyl C | ~52 | O-CH₃ |
| Benzyl C | ~49 | N-CH₂-Ph |
| Pyrrolidine C-H | ~48 | N-CH₂-C H |
| Pyrrolidine C-H | ~40 | C H-CO₂Me |
| Pyrrolidine C-H₂ | ~35 | CH-C H₂-CO |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be expected to produce a molecular ion peak and characteristic fragment ions.
-
Molecular Ion (M⁺): m/z = 233[1]
-
Base Peak: m/z = 91. This peak is highly characteristic of a benzyl group (the tropylium ion, [C₇H₇]⁺), formed by cleavage of the C-N bond.[1][9]
-
Other Key Fragments: m/z = 119, resulting from further fragmentation of the pyrrolidone ring structure.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
~1735 cm⁻¹: Strong C=O stretch (ester)
-
~1685 cm⁻¹: Strong C=O stretch (amide/lactam)
-
~3030 cm⁻¹: Aromatic C-H stretch
-
~2950 cm⁻¹: Aliphatic C-H stretch
-
~1600, ~1495 cm⁻¹: Aromatic C=C stretches
Application in Bioactive Molecule Synthesis
This compound is a valuable precursor in medicinal chemistry, particularly for central nervous system (CNS) agents.[2] Its rigid scaffold can be elaborated to target various receptors and enzymes. A notable application is in the synthesis of analogues of Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor known for its antidepressant and anti-inflammatory properties.[10]
Conceptual Workflow: Synthesis of a Rolipram Analogue Intermediate
The following workflow demonstrates how the title compound can be transformed into a key intermediate for Rolipram-type molecules through functional group manipulation.
Caption: Synthetic pathway to a Rolipram analogue core.
Exemplary Protocol: Synthesis of a Carboxamide Intermediate
This protocol details the conversion of the ester to a carboxamide, a common transformation in drug development to modulate properties like cell permeability and target binding.
Objective: To synthesize an N-aryl-1-benzyl-5-oxopyrrolidine-3-carboxamide from the title compound.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
A substituted aniline (e.g., 4-methoxyaniline)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Ester Hydrolysis (Saponification):
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once complete, acidify the mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.
-
Dry the organic extracts over MgSO₄, filter, and concentrate to yield the crude 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This intermediate is often used without further purification. The choice of LiOH is common for mild saponification conditions.
-
-
Amide Coupling:
-
In an inert atmosphere, dissolve the crude carboxylic acid (1.0 eq), the desired aniline (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl formed during the coupling reaction.
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the resulting crude amide by column chromatography on silica gel to obtain the target N-aryl carboxamide. EDCI/HOBt is a standard, reliable coupling system that minimizes side reactions and racemization.
-
Conclusion
This compound is a testament to the utility of well-designed synthetic intermediates. Its robust synthesis via the Dieckmann condensation and the reactivity of its ester and protected lactam functionalities provide a reliable platform for the development of complex, high-value molecules. This guide has provided a comprehensive overview of its identity, a detailed and validated synthesis protocol, its key analytical characteristics, and a practical example of its application in the synthesis of pharmaceutically relevant scaffolds. As a senior application scientist, I can attest that a thorough understanding of such keystone molecules is fundamental to the efficient and innovative progression of modern drug discovery programs.
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960化工网. Cas no 51523-00-3 (this compound). Available from: [Link]
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Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o957. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0003352). Available from: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
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960化工网. Cas no 51523-00-3 (this compound). Available from: [Link]
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Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]
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Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available from: [Link]
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LookChem. Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. Available from: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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SpectraBase. 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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ResearchGate. (PDF) Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Cantillo, D., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(3), 765–770. Available from: [Link]
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Kaunas University of Technology. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Available from: [Link]
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Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available from: [Link]
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Gáspár, A., & Stas, S. J. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73. Available from: [Link]
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Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a versatile heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a benzyl-protected nitrogen within a pyrrolidone ring and an ester functional group, makes it an exceptionally valuable precursor for creating complex molecular architectures.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and identifiers precisely. The molecule consists of a five-membered lactam (a cyclic amide) known as a pyrrolidone ring. This core is substituted at three key positions: a benzyl group on the nitrogen atom (position 1), a methyl carboxylate group at position 3, and an oxo group at position 5 (the lactam carbonyl).[1]
Chemical Structure
The structural arrangement of atoms is depicted below. The N-benzyl group provides steric bulk and serves as a stable protecting group, while the methyl ester and lactam carbonyl offer multiple sites for chemical modification.[1]
Caption: Chemical structure of this compound.
Nomenclature and Identifiers
Accurate identification is critical for sourcing and regulatory compliance. This compound is known by several names and is tracked under specific registry numbers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 51535-00-3, 51523-00-3 | [2][3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2][4] |
| Molecular Weight | 233.26 g/mol | [2][4] |
| Canonical SMILES | COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | [2] |
| InChIKey | WTRWSSDZHQOPJI-UHFFFAOYSA-N | [2][5] |
| EINECS | 257-257-9 | [2][6] |
Physicochemical and Spectroscopic Properties
The physical state and spectroscopic fingerprint are essential for quality control and reaction monitoring.
Physical Properties
The compound is typically a solid at room temperature, with solubility characteristics dependent on the solvent.[6][7]
| Property | Value | Source |
| Appearance | White to slightly yellow powder/solid | [6] |
| Melting Point | 63-66 °C | [6] |
| Boiling Point | 375.51 °C (rough estimate) | [6] |
| Density | 1.1475 g/cm³ (rough estimate) | [6] |
| Solubility | >35 µg/mL in aqueous solution at pH 7.4 | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |
Spectroscopic Profile
Spectroscopic data confirms the molecular structure and purity of the compound. Key expected signals are summarized below, consistent with data available from spectral databases.[2][8]
| Technique | Key Features and Interpretation |
| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.5 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~3.7 ppm (s, 3H): Methyl protons (-OCH₃) of the ester. ~2.5-3.5 ppm (m, 3H): Protons of the pyrrolidone ring (CH and CH₂). The complexity arises from diastereotopicity and spin-spin coupling. |
| ¹³C NMR | ~170-175 ppm: Carbonyl carbons of the lactam and ester. ~135-140 ppm: Quaternary aromatic carbon of the benzyl group. ~127-129 ppm: Aromatic CH carbons. ~52 ppm: Methyl carbon of the ester. ~49 ppm: Methylene carbon of the benzyl group. ~35-40 ppm: Carbons of the pyrrolidinone ring. |
| IR Spectroscopy | ~1735 cm⁻¹: Strong C=O stretch from the methyl ester. ~1685 cm⁻¹: Strong C=O stretch from the lactam amide. ~1600, 1495, 1455 cm⁻¹: C=C stretching vibrations from the aromatic ring. ~1170 cm⁻¹: C-N stretching vibration.[9] |
| Mass Spectrometry (GC-MS) | m/z 233: Molecular ion peak [M]⁺. m/z 91: Base peak, corresponding to the benzyl cation [C₇H₇]⁺, a characteristic fragment.[2][5] |
Synthesis and Characterization
This compound is not typically found in nature and must be prepared through synthetic routes. A common and efficient approach involves the reaction of a benzylamine with itaconic acid or its derivatives, followed by esterification.
General Synthetic Protocol
The following protocol is a representative example adapted from the synthesis of analogous 5-oxopyrrolidine structures.[9] The causality is clear: a Michael addition of the amine to the itaconic acid double bond is followed by an intramolecular cyclization (amidation) to form the lactam ring. Subsequent esterification yields the final product.
Step 1: Synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid
-
To a round-bottom flask, add itaconic acid (1.0 eq) and water.
-
Add benzylamine (1.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (100 °C) and maintain for 12 hours. The formation of the lactam ring is driven by the removal of water at high temperature.
-
Cool the mixture to room temperature and acidify with 5% HCl to precipitate the carboxylic acid product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
Step 2: Esterification to this compound
-
Suspend the carboxylic acid from Step 1 (1.0 eq) in methanol (MeOH).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise. This acid catalyzes the Fischer esterification reaction.
-
Heat the mixture to reflux for 8-20 hours, monitoring by TLC until the starting material is consumed.[9][10]
-
Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product via column chromatography or recrystallization.
Synthesis and Purification Workflow
The overall process from starting materials to a pure, characterized compound follows a logical and validated workflow.
Caption: A typical workflow for the synthesis and purification of the title compound.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its predictable reactivity at several key positions, allowing it to serve as a versatile scaffold.
Map of Reactive Centers
The molecule's functionality is concentrated around the ester and lactam groups. The protons on the carbon alpha to the ester are also acidic, enabling enolate chemistry.
Caption: Key reactive sites on this compound.
Key Transformations
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a water/THF mixture).[11] This unmasks a carboxylic acid handle for further functionalization, such as amide bond formation.
-
Reductive Modifications: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the lactam carbonyl groups. This would transform the ester into a primary alcohol and the lactam into a cyclic amine (pyrrolidine), yielding (1-benzylpyrrolidin-3-yl)methanol. This provides access to a different class of scaffolds.
-
C-H Functionalization (Alkylation): The proton at the C3 position is alpha to the ester carbonyl, making it acidic. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) generates a lithium enolate. This enolate can then be quenched with an electrophile (e.g., an alkyl halide) to install a substituent at the C3 position, often with diastereoselectivity.[12]
-
N-Debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst). This reveals the secondary amine of the pyrrolidone ring, allowing for modification at the N1 position.
Applications in Research and Development
This compound's true value is realized in its application as a versatile building block for high-value molecules.
-
Pharmaceutical Intermediates: The pyrrolidone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. This specific molecule is a key intermediate in the synthesis of:
-
Antibiotics: The pyrrolidine ring serves as a precursor for constructing β-lactam antibiotics.[1]
-
CNS-Targeting Agents: Its structure is utilized in the design of molecules that can interact with the central nervous system.[1]
-
Enzyme Inhibitors: It is a valuable starting point for developing inhibitors of various enzymes.[1][13]
-
Anticancer and Antimicrobial Agents: Recent studies have shown that derivatives of the 5-oxopyrrolidine core exhibit potent anticancer and antibacterial activity.[9][14]
-
-
Materials Science: There is exploratory research into using this compound as a monomer for creating high-performance polymers, leveraging its ability to undergo polymerization under specific conditions.[1]
Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound is classified with several hazards.
GHS Hazard Identification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
Source: GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.[2]
Recommended Protocols
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible substances.[6][7]
Conclusion
This compound is more than a simple chemical; it is a strategic synthetic intermediate. Its well-defined structure, predictable reactivity, and stable nature make it an indispensable tool for chemists. From creating novel antibiotics and CNS drugs to exploring new materials, its versatility ensures its continued relevance in both academic and industrial research. This guide has provided the core technical knowledge required to handle, modify, and apply this powerful molecular building block effectively and safely.
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An In-Depth Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Key Intermediate in Medicinal Chemistry
Abstract
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a notable pyrrolidone derivative, stands as a pivotal intermediate in the realms of organic synthesis and pharmaceutical research. Its unique molecular architecture, characterized by a benzyl-protected nitrogen and an ester-functionalized pyrrolidone ring, renders it a versatile scaffold for the construction of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed spectroscopic analysis, and established synthetic and purification protocols. Furthermore, this document explores its significant applications in drug discovery and medicinal chemistry, with a focus on its role as a precursor to innovative therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable compound.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 51535-00-3) possesses a well-defined structure that is fundamental to its reactivity and utility as a synthetic building block.[2] The molecule features a five-membered lactam ring (pyrrolidin-5-one) with a benzyl group attached to the nitrogen atom (N-1) and a methyl carboxylate group at the C-3 position.
The benzyl group serves as a crucial protecting group for the nitrogen atom, preventing unwanted side reactions and allowing for selective modifications at other positions of the pyrrolidone ring.[1] The presence of both a ketone and an ester functional group provides multiple reaction sites for further chemical transformations, such as nucleophilic additions, reductions, and hydrolysis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
| CAS Number | 51535-00-3 | [2] |
| Appearance | White to slightly yellowish powder | |
| Melting Point | 63-66 °C | |
| Solubility | >35 µg/mL in aqueous solution at pH 7.4 | [2] |
| InChI | InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | [2] |
| SMILES | COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | [2] |
Below is a diagram illustrating the logical relationship of the functional groups within the molecule, which dictates its synthetic applications.
Caption: Functional group hierarchy in this compound.
Synthesis and Purification
The synthesis of this compound is a critical process for its application in further chemical transformations. While various methods can be employed for the synthesis of pyrrolidone derivatives, a common approach involves the cyclization of appropriate precursors.
General Synthetic Approach
A prevalent method for the synthesis of the pyrrolidone core involves the Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated dicarbonyl compound, followed by intramolecular cyclization. For the title compound, this would typically involve the reaction of a benzylamine derivative with a suitable derivative of itaconic acid.
The following diagram outlines a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis and purification of the title compound.
Exemplary Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar 5-oxopyrrolidine-3-carboxylic acid derivatives.[4]
Materials:
-
N-(4-aminophenyl)acetamide or a similar amine precursor
-
Itaconic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Carboxylic Acid Intermediate: A mixture of the chosen amine precursor (1 equivalent) and itaconic acid (1.1 equivalents) in water is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.
-
Esterification: The dried carboxylic acid intermediate is dissolved in anhydrous methanol. A catalytic amount of concentrated sulfuric acid is added dropwise. The mixture is then refluxed for 8-12 hours.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a 5% sodium bicarbonate solution until a pH of 7-8 is reached. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Fractions containing the pure product are combined and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.
Spectroscopic Analysis and Structural Elucidation
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen atom usually resonate as a singlet or a pair of doublets around 4.5 ppm. The protons of the pyrrolidone ring and the methyl ester will have distinct chemical shifts and coupling patterns that are crucial for structural confirmation.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the lactam and the ester, typically in the region of 170-175 ppm. The aromatic carbons of the benzyl group will appear between 127-137 ppm. The benzylic carbon and the carbons of the pyrrolidone ring will have characteristic signals in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. A strong band around 1735-1750 cm⁻¹ can be attributed to the C=O stretching of the methyl ester. The C=O stretching of the tertiary amide (lactam) will appear as another strong band in the region of 1680-1700 cm⁻¹. Other characteristic peaks include the C-N stretching of the amide and the C-O stretching of the ester.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 233.[2] A prominent fragment in the mass spectrum is often the benzyl cation (C₇H₇⁺) at m/z = 91, resulting from the cleavage of the bond between the benzylic carbon and the nitrogen atom.[2] Another significant fragment could be the tropylium ion, also at m/z = 91. The fragmentation pattern provides valuable information for confirming the molecular structure.[5][6]
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Expected Peaks | Reference |
| ¹H NMR | Aromatic protons (~7.2-7.4 ppm), Benzylic CH₂ (~4.5 ppm), Pyrrolidone ring protons, Methyl ester protons | [2] |
| ¹³C NMR | Carbonyl carbons (ester and lactam, ~170-175 ppm), Aromatic carbons (~127-137 ppm), Aliphatic carbons | [2] |
| IR Spectroscopy | C=O stretch (ester, ~1735-1750 cm⁻¹), C=O stretch (lactam, ~1680-1700 cm⁻¹) | |
| Mass Spectrometry | Molecular ion peak (m/z = 233), Base peak (m/z = 91, benzyl cation) | [2] |
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[7][8] this compound serves as a versatile starting material for the synthesis of novel therapeutic agents.
Precursor for Bioactive Molecules
The reactivity of the ester and ketone functionalities allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.[8] These amides have shown potential as inhibitors of enzymes such as Naᵥ1.8 for the treatment of pain and other disorders.[8]
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications, including:
-
Antimicrobial agents: Certain derivatives have demonstrated potent activity against multidrug-resistant bacteria and fungi.[7][9]
-
Anticancer agents: The pyrrolidone core has been incorporated into molecules with promising anticancer activity.[7][9]
-
Central Nervous System (CNS) active agents: The pyrrolidone scaffold is a common feature in drugs targeting the CNS.[1]
The following diagram illustrates the potential synthetic pathways from this compound to various classes of bioactive molecules.
Caption: Synthetic utility of this compound in medicinal chemistry.
Role in the Synthesis of Complex Heterocycles
Beyond simple derivatization, this compound is a valuable intermediate for the construction of more complex heterocyclic systems.[1] The pyrrolidone ring can serve as a template for the synthesis of bicyclic and spirocyclic compounds with potential therapeutic applications. For instance, it has been explored as a precursor in the synthesis of β-lactam antibiotics.[1]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its well-defined molecular structure, coupled with the presence of multiple reactive functional groups, makes it an invaluable tool for the synthesis of a diverse range of bioactive molecules. This guide has provided a detailed overview of its properties, synthesis, and spectroscopic characterization, highlighting its potential for the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of versatile synthetic intermediates like this compound will undoubtedly increase.
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Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Core Scaffold for Synthetic and Medicinal Chemistry
An In-depth Technical Guide:
Abstract
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a pivotal synthetic intermediate whose structural framework is a cornerstone in the development of advanced organic molecules and pharmacologically active agents. The molecule's architecture, featuring a protected nitrogen within a lactam ring and a reactive ester moiety, offers exceptional versatility for chemical modification. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structural properties, a robust synthesis protocol grounded in the Dieckmann condensation with mechanistic insights, rigorous methods for spectroscopic characterization, and a discussion of its strategic applications in medicinal chemistry.
Introduction: The Significance of the Pyrrolidone Core
The pyrrolidone ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is due to a combination of metabolic stability, favorable pharmacokinetic properties, and the ability to engage in specific hydrogen bonding interactions with biological targets. This compound emerges as a particularly valuable building block, providing chemists with a pre-organized, functionalized core ready for elaboration into more complex molecular architectures.[3][4] The benzyl group offers robust protection of the lactam nitrogen, while the methyl ester at the C-3 position serves as a versatile handle for transformations such as hydrolysis, amidation, or reduction.
Structural Elucidation and Physicochemical Properties
A precise understanding of the molecule's identity and properties is fundamental to its effective use.
2.1 Nomenclature and Chemical Identifiers
The compound is recognized by several names and registry numbers, which are consolidated below for clarity.
| Identifier | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 51535-00-3[5][6] |
| Molecular Formula | C₁₃H₁₅NO₃[5][7] |
| Synonyms | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate; 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester; NSC 176916[5][8] |
2.2 Physicochemical Data
The key physical and chemical properties are summarized in the following table. The molecule is typically a solid at room temperature and possesses a chiral center at the C-3 position, making it a target for both racemic and stereoselective syntheses.[7][9]
| Property | Value | Source |
| Molecular Weight | 233.26 g/mol | [5][7] |
| Appearance | White to slightly yellowish powder | [8] |
| Melting Point | 63-66 °C | [8] |
| Monoisotopic Mass | 233.1052 Da | [10] |
| logP (Predicted) | 0.75 - 0.8 | [7][10] |
Synthesis and Mechanistic Rationale
The construction of the 5-oxopyrrolidine ring is most effectively achieved via an intramolecular Dieckmann condensation, a robust and well-established method for forming five- and six-membered cyclic β-keto esters.[11][12]
3.1 The Dieckmann Condensation: Mechanism and Strategy
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester.[12] The reaction proceeds through the formation of an enolate at the α-carbon of one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester to form a cyclic β-keto ester. The choice of a strong, non-nucleophilic base such as sodium ethoxide or sodium hydride is critical to ensure efficient deprotonation without competing side reactions. The benzyl group on the nitrogen is strategically important as it is stable under these basic conditions and prevents undesired reactions at the lactam nitrogen.
Below is a diagram illustrating the core mechanism of the Dieckmann condensation for this synthesis.
3.2 Detailed Experimental Protocol
This protocol describes a representative synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.
Reagents & Equipment:
-
Diethyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)malonate (precursor)
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous toluene.
-
Precursor Addition: Dissolve the acyclic diester precursor (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred base suspension at room temperature over 30 minutes. Causality Note: Slow addition is crucial to control any exotherm and prevent side reactions.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Check: The disappearance of the starting material spot on TLC provides a reliable indicator of reaction completion.
-
Quenching: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker of ice-cold 1M HCl. Stir until the mixture is acidic (pH ~2-3). Safety Note: Quenching should be done slowly as it can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Rationale: The bicarbonate wash removes any unreacted acidic starting material or byproducts, while the brine wash aids in removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.
Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic CH₂ protons (~4.5 ppm), the methoxy group of the ester (~3.7 ppm), and the aliphatic protons of the pyrrolidine ring (complex multiplets ~2.5-4.0 ppm).[2] |
| ¹³C NMR | Resonances for the lactam carbonyl (~175 ppm), ester carbonyl (~170 ppm), aromatic carbons (~127-136 ppm), and aliphatic carbons of the ring, benzyl CH₂, and methoxy group.[2] |
| IR Spectroscopy | Strong characteristic absorption bands for the C=O stretch of the lactam (~1680 cm⁻¹) and the C=O stretch of the ester (~1735 cm⁻¹). |
| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 234.11.[10] |
| HPLC | A single major peak on a suitable column (e.g., C18) indicates high purity. Chiral HPLC can be employed to resolve and quantify the (R) and (S) enantiomers.[8] |
Applications in Drug Development
The compound's value lies in its role as a versatile synthetic intermediate.[3][8] Its functional groups provide multiple handles for diversification, enabling access to a wide range of more complex molecular targets.
5.1 Strategic Role as a Synthetic Building Block
The pyrrolidone core can be modified in several key ways, as illustrated in the workflow below. This adaptability makes it a valuable precursor in the synthesis of compounds targeting the central nervous system (CNS), as well as enzyme inhibitors and novel antibiotics.[3][4]
5.2 Precursor to Bioactive Molecules
-
Antibiotics: The pyrrolidone ring is a key precursor for the construction of β-lactam antibiotics, where precise control of stereochemistry and functionality is paramount.[3]
-
Analgesics and Anti-inflammatories: The scaffold has been utilized in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[4]
-
Antimicrobial Agents: Recent studies have shown that derivatives of the 5-oxopyrrolidine-3-carboxylic acid core exhibit promising antibacterial activity against various pathogens, including drug-resistant strains.[2][13][14]
Safety, Handling, and Storage
While not acutely toxic, standard laboratory precautions should be observed.
-
Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[5]
-
Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from direct sunlight.[9] Keep the container tightly sealed to prevent moisture ingress and potential degradation.[9]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its straightforward and scalable synthesis via the Dieckmann condensation, combined with its inherent structural features, provides a reliable platform for the development of novel compounds. For researchers in organic synthesis and drug discovery, a thorough understanding of this molecule's properties, synthesis, and reactivity is essential for leveraging its full potential in creating next-generation therapeutics and complex chemical entities. Future research may focus on developing even more efficient, greener synthetic routes and expanding its application in the synthesis of diverse compound libraries for high-throughput screening.[3]
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The Versatile Synthon: A Comprehensive Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the pyrrolidine scaffold holds a position of paramount importance. Its prevalence in a vast array of natural products and pharmaceutically active compounds underscores its significance as a privileged structure. Within this class of heterocycles, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate emerges as a highly versatile and valuable building block. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its strategic applications in the development of novel therapeutics. As a senior application scientist, the following sections are designed to not only present established protocols but also to offer insights into the causality behind the synthetic choices, ensuring a deeper understanding for researchers at the forefront of drug discovery.
Part 1: Chemical Identity and Nomenclature
A clear and unambiguous understanding of a chemical entity begins with a thorough knowledge of its nomenclature and identifiers. This compound is known by a variety of synonyms, which can often be a source of confusion in literature and chemical databases. This section aims to consolidate these names and provide a clear reference.
Synonyms and Identifiers
The systematic IUPAC name for this compound is This compound [1]. However, it is frequently referred to by several other names, reflecting different nomenclature systems and historical usage. A comprehensive list of synonyms is provided in the table below for clarity and to facilitate exhaustive literature searches.
| Synonym | Source/Comment |
| 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | A common alternative name. |
| Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | A slight variation in naming convention.[1] |
| 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)-, methyl ester | A more formal, indexed name.[1] |
| 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid methyl ester | Another variation of the indexed name. |
| Methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate | A further permutation of the indexed name. |
| NSC 176916 | National Cancer Institute (NCI) identifier.[1] |
Table 1: Synonyms for this compound
The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 51535-00-3 [1]. It is crucial to use this identifier in conjunction with the names to ensure the correct chemical entity is being referenced. The European Community (EC) number is 257-257-9[1].
The relationship between these synonyms can be visualized as follows:
Caption: Relationship between the primary name and its key synonyms and identifiers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, reaction setup, and purification of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₃ | |
| Molecular Weight | 233.26 g/mol | |
| Appearance | White to slightly yellowish powder | LookChem |
| Melting Point | 63-66 °C | LookChem |
| Boiling Point | ~375.5 °C (estimated) | LookChem |
| Solubility | Soluble in most organic solvents. | General Knowledge |
Table 2: Physicochemical Properties
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is a critical aspect for its utilization. The most logical and commonly employed strategy involves a two-step sequence: an aza-Michael addition followed by an intramolecular cyclization, specifically a Dieckmann condensation. This approach is not only efficient but also provides a clear rationale for the formation of the pyrrolidone ring system.
Synthetic Strategy: Aza-Michael Addition and Dieckmann Condensation
The overall synthetic transformation can be depicted as follows:
Caption: Overall synthetic strategy for this compound.
Causality behind the Experimental Choices:
-
Aza-Michael Addition: The conjugate addition of benzylamine to dimethyl itaconate is a highly efficient method for forming the carbon-nitrogen bond and introducing the necessary functionalities for the subsequent cyclization. Dimethyl itaconate is an excellent Michael acceptor due to the electron-withdrawing nature of the two ester groups. Benzylamine is a readily available and effective primary amine for this transformation.
-
Dieckmann Condensation: This intramolecular Claisen condensation is a classic and reliable method for the formation of five- and six-membered rings. The intermediate formed from the Michael addition possesses two ester groups in a 1,5-relationship, which is ideal for the formation of the five-membered pyrrolidone ring. The use of a strong base, such as sodium methoxide, is essential to generate the enolate required for the cyclization. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic.
Detailed Experimental Protocol: Synthesis of Racemic this compound
This protocol is a composite of established procedures for aza-Michael additions and Dieckmann condensations on similar substrates.
Step 1: Synthesis of Dimethyl 2-(benzylamino)pentanedioate (Aza-Michael Adduct)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl itaconate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Amine: To the stirred solution, add benzylamine (1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature below 30-40 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting materials. The reaction is typically complete within a few hours at room temperature or may require gentle heating to reflux for a shorter duration.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude oil, which is the desired Michael adduct, can be used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound (Dieckmann Condensation)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Addition of the Adduct: To this solution, add the crude dimethyl 2-(benzylamino)pentanedioate (1 equivalent) from the previous step, dissolved in a minimal amount of anhydrous methanol, dropwise at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and neutralized with a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride solution). The methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound as a white to off-white solid.
Part 3: Applications in Drug Discovery and Development
The strategic placement of functional groups—a protected amine, a lactam, and an ester—makes this compound a valuable precursor for a variety of complex molecular architectures. Its utility is particularly pronounced in the synthesis of β-lactam antibiotics and as a scaffold for creating conformationally restricted analogues of neurotransmitters like GABA.
Precursor to Bicyclic β-Lactams
The pyrrolidone ring of the title compound can serve as a template for the construction of bicyclic β-lactam systems, which are core structures in many antibiotics. While a direct conversion protocol from the title compound is not extensively documented, a plausible synthetic route can be envisioned based on established methodologies in β-lactam chemistry. This often involves functional group manipulations at the C3 and C4 positions of the pyrrolidine ring to facilitate the formation of the fused four-membered azetidinone ring.
Scaffold for Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogues with restricted conformations is a key strategy in neuroscience research to probe GABA receptor subtypes and to develop drugs with improved selectivity and pharmacokinetic properties[2]. The rigid pyrrolidone ring of this compound provides an excellent scaffold for this purpose. The ester group at the 3-position can be converted into a carboxylic acid, and subsequent modifications can lead to potent GABA analogues.
Illustrative Transformation to a GABA Analogue Precursor:
Caption: A conceptual pathway for the conversion of the title compound to a GABA analogue precursor.
Experimental Protocol: Hydrolysis to 1-benzyl-5-oxopyrrolidine-3-carboxylic acid
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Work-up: Remove the methanol under reduced pressure. Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl). The carboxylic acid product will often precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried, and concentrated to yield the desired carboxylic acid.
Part 4: Conclusion and Future Perspectives
This compound is a testament to the power of well-designed synthetic building blocks in modern chemical research. Its straightforward synthesis and the strategic arrangement of its functional groups provide a versatile platform for the creation of complex and biologically active molecules. For researchers in drug development, this compound offers a reliable starting point for the exploration of novel chemical space, particularly in the realms of antibacterials and central nervous system therapeutics. As our understanding of disease pathways becomes more nuanced, the demand for such versatile synthons will undoubtedly continue to grow, solidifying the importance of compounds like this compound in the ongoing quest for new and improved medicines.
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An In-depth Technical Guide to the Physical Properties of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Introduction
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its pyrrolidone core is a privileged scaffold found in numerous biologically active molecules and natural products.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, spectral characteristics, and safe handling protocols, offering field-proven insights into its application.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a five-membered lactam ring substituted with a benzyl group on the nitrogen atom and a methyl carboxylate group at the 3-position. This arrangement of functional groups imparts a unique combination of steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules.[1]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][5][6][7] |
| Molecular Weight | 233.26 g/mol | [1][2][5][8][9][10] |
| IUPAC Name | This compound | [5] |
| CAS Number | 51535-00-3 | [2][5][6][11] |
| Appearance | White to slightly yellowish powder | [2] |
| Melting Point | 63-66 °C | [2] |
| Boiling Point | 375.51 °C (estimated) | [2] |
| Solubility | >35 µg/mL (at pH 7.4) | [5] |
Below is a DOT script to generate a diagram of the molecular structure.
Caption: Molecular structure of this compound.
Synthesis Workflow
This compound is typically synthesized through a multi-step process. A common route involves the reaction of a suitable starting material, such as itaconic acid, with benzylamine, followed by esterification.[12] The following diagram illustrates a generalized synthetic workflow.
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An In-Depth Technical Guide to the Solubility of Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] We delve into the physicochemical properties that govern its solubility in various solvent systems, present a detailed, field-proven protocol for experimental solubility determination, and provide a representative dataset to guide researchers in drug development and process chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[3] For intermediates like this compound, understanding solubility is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and formulating downstream products. This guide bridges the gap between theoretical principles and practical application, offering a robust framework for assessing the solubility of this versatile pyrrolidone derivative.[1]
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₃H₁₅NO₃ | [4][5] |
| Molecular Weight | 233.26 g/mol | [4][5] |
| Melting Point | 63-66 °C | [2] |
| Appearance | White to slightly yellowish powder | [2] |
| logP (calculated) | 0.7494 | [5] |
| CAS Number | 51535-00-3 | [4][6] |
The structure of this compound, featuring a lactam ring, an ester group, and a benzyl substituent, imparts a moderate polarity. This structural composition suggests a nuanced solubility profile, with expected miscibility in a range of polar and non-polar organic solvents, and limited solubility in aqueous media. A single experimental data point indicates its solubility is greater than 35 µg/mL at pH 7.4.[4]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a foundational concept for predicting solubility behavior.[7] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the polar ester and amide (lactam) functional groups, which can participate in dipole-dipole interactions and act as hydrogen bond acceptors, and the non-polar benzyl and aliphatic portions of the pyrrolidine ring, which contribute to van der Waals forces.
-
Polar Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at solvating the molecule due to their ability to engage in hydrogen bonding and dipole-dipole interactions with the ester and lactam moieties.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions and are anticipated to be good solvents for this compound.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar benzyl group suggests some solubility in these solvents, although it is likely to be less pronounced than in polar organic solvents.
-
Aqueous Solvents (e.g., Water): Due to the significant non-polar surface area contributed by the benzyl group and the carbon backbone, low solubility in water is expected. The compound's non-ionizable nature within a typical pH range means that its aqueous solubility is unlikely to be significantly influenced by pH, unlike acidic or basic compounds.[8]
Representative Solubility Data (Hypothetical)
While extensive experimental data for this specific compound is not widely published, the following table presents a set of representative, hypothetical solubility data based on its structural characteristics and general principles of organic compound solubility. This data is intended for illustrative purposes to guide experimental design.
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |
| Water | 10.2 | 25 | < 0.1 |
| Methanol | 5.1 | 25 | 150 |
| Ethanol | 4.3 | 25 | 125 |
| Acetone | 5.1 | 25 | > 200 |
| Ethyl Acetate | 4.4 | 25 | 180 |
| Dichloromethane | 3.1 | 25 | > 200 |
| Toluene | 2.4 | 25 | 80 |
| Hexane | 0.1 | 25 | < 1 |
| Methanol | 5.1 | 40 | 250 |
| Toluene | 2.4 | 40 | 130 |
This data is hypothetical and intended for illustrative purposes.
Experimental Protocol for Solubility Determination
The following is a detailed, self-validating protocol for the quantitative determination of the solubility of this compound. This method is based on the equilibrium solubility principle, employing High-Performance Liquid Chromatography (HPLC) with UV detection for accurate quantification.
Materials and Instrumentation
-
This compound (purity >98%)
-
HPLC-grade solvents (as per the table above)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (± 0.01 mg)
-
Thermostatically controlled shaker or incubator
-
HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vials for HPLC autosampler
Workflow for Solubility Determination
The experimental workflow is designed to ensure that equilibrium is reached and that the quantified concentration represents the true solubility at a given temperature.
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 50 mg) to a series of vials. The key is to ensure solid material remains after equilibration, confirming saturation.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 40 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be conducted to verify the time to equilibrium.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Perform a precise serial dilution of the filtrate with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve.
-
-
HPLC Quantification:
-
Method Development: A reversed-phase HPLC method is suitable for this compound.[10][11] A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength of maximum absorbance (determined by a UV scan, likely around 210-220 nm due to the benzene ring and carbonyl groups).
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., from 1 µg/mL to 100 µg/mL).
-
Inject the standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.[11]
-
Sample Analysis: Inject the diluted filtrate samples.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.
-
Causality and Trustworthiness in the Protocol
-
Expertise & Experience: The use of an excess of solid starting material is a deliberate choice to ensure that the resulting solution is truly saturated. The 24-48 hour equilibration period is based on established practices for moderately soluble organic compounds, allowing sufficient time for the dissolution process to reach a steady state.[9]
-
Trustworthiness: The protocol is self-validating through the use of a multi-point calibration curve with a high correlation coefficient. This ensures that the quantification is accurate and reliable. The filtration step is a critical control to prevent the overestimation of solubility due to the presence of suspended solid particles.
Conclusion
This guide has provided a detailed overview of the solubility of this compound, grounded in fundamental chemical principles. By understanding its physicochemical properties and employing the robust experimental protocol outlined herein, researchers can accurately determine its solubility in various solvent systems. This knowledge is crucial for the effective use of this compound as a versatile intermediate in the synthesis of complex molecules and the development of new pharmaceutical agents.[1][2]
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An In-Depth Technical Guide to the Stability of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Abstract: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a key intermediate in pharmaceutical research and organic synthesis, valued for its versatile pyrrolidone framework.[1] Its chemical stability is a critical parameter for ensuring the integrity of synthesis pathways and the quality of resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stability profile of this compound. We will explore its principal degradation pathways, delineate a framework for experimental stability assessment through forced degradation studies, and offer expert recommendations for storage and handling. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Introduction and Molecular Profile
This compound (CAS No: 51535-00-3) is a derivative of pyroglutamic acid, featuring two key functional groups that dictate its reactivity and stability: a lactam (a cyclic amide) within the 5-oxopyrrolidine ring and a methyl ester at the C-3 position.[2] The N-benzyl group provides steric and electronic influence, enhancing its utility as a building block in the synthesis of complex molecules, including CNS-targeting agents and enzyme inhibitors.[1] Understanding the intrinsic stability of this molecule is paramount for developing robust synthetic routes, defining storage conditions, and ensuring the purity of subsequent products.
The primary stability concerns for this molecule stem from its susceptibility to hydrolysis at both the lactam and ester functionalities, particularly under non-neutral pH conditions.[3][4] This guide will systematically address these liabilities.
Physicochemical Profile
A baseline understanding of the compound's physical and chemical properties is essential for its effective use and study.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 51535-00-3 | [2][5] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2][6] |
| Molecular Weight | 233.26 g/mol | [2][6] |
| Appearance | White to slightly yellow powder | [5] |
| Melting Point | 63-66 °C | [5] |
| Solubility (Aqueous) | >35 µg/mL at pH 7.4 | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |
Principal Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. Forced degradation studies are designed to probe these specific vulnerabilities.[7]
Hydrolysis
Hydrolysis is the most significant degradation pathway for this molecule, capable of occurring at two distinct sites.[4]
-
Lactam Hydrolysis: The 5-oxopyrrolidine ring contains a lactam, which is a cyclic amide. Amides are susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of the corresponding amino acid derivative, 1-benzyl-4-aminoglutaric acid methyl ester.[3][4] This is a primary degradation pathway for 2-pyrrolidinone derivatives.[3]
-
Ester Hydrolysis: The methyl ester at the C-3 position can be hydrolyzed to its corresponding carboxylic acid, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This reaction is also catalyzed by acid or base.[8]
Oxidation
While generally more stable than the ester and lactam groups, the molecule could be susceptible to oxidative degradation under harsh conditions, potentially at the benzylic position or other sites.[3][9]
Photodegradation
Pyrrolidinone-containing structures can be sensitive to light, particularly UV radiation, which may induce degradation.[3] Therefore, photostability is a critical parameter to evaluate.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is an essential component of drug development and chemical stability analysis, as outlined in ICH guidelines.[7][10] These studies deliberately stress the compound under severe conditions to rapidly identify degradation products and establish degradation pathways.[7] The goal is typically to achieve 5-20% degradation to produce sufficient quantities of degradants for analysis without destroying the sample.[11]
Experimental Protocols
The following protocols serve as a robust starting point for assessing the stability of this compound.
Protocol 1: Acid Hydrolysis
-
Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Dilute an aliquot of this stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of ~1 mg/mL.
-
Incubation: Heat the solution in a controlled temperature bath at 60-80°C.[3]
-
Causality: Elevated temperature accelerates the rate of hydrolysis to provide observable degradation within a practical timeframe (e.g., 24-48 hours). 0.1 M HCl provides a strongly acidic environment to catalyze the reaction.[3]
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to quench the reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Base Hydrolysis
-
Preparation: Following the procedure for acid hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of ~1 mg/mL.
-
Incubation: Heat the solution in a controlled temperature bath at 60-80°C.[3]
-
Causality: Basic conditions are highly effective at catalyzing the hydrolysis of both esters and lactams.[4] The conditions are chosen to induce measurable degradation.
-
-
Sampling: Withdraw aliquots at time points and immediately neutralize with 0.1 M HCl.
-
Analysis: Analyze via HPLC.
Protocol 3: Oxidative Degradation
-
Preparation: Dilute the stock solution with a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of ~1 mg/mL.
-
Incubation: Store the solution at room temperature, protected from light.
-
Causality: Hydrogen peroxide is a common oxidizing agent used in stress testing to simulate oxidative degradation.[12] The reaction is typically conducted at room temperature to avoid thermal degradation.
-
-
Sampling: Withdraw aliquots at time points. The reaction can often be quenched by dilution with the mobile phase prior to HPLC analysis.
-
Analysis: Analyze via HPLC.
Protocol 4: Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a vial and store it in a calibrated oven at a temperature below its melting point (e.g., 60°C).
-
Solution State: Prepare a solution of the compound in an inert solvent (e.g., acetonitrile) and store it in the oven.
-
Causality: This test evaluates the intrinsic thermal stability of the molecule in both solid and solution states, highlighting potential issues with processing or storage at elevated temperatures.
-
-
Sampling: For the solid-state test, dissolve samples at time points for analysis. For the solution test, take aliquots directly.
-
Analysis: Analyze via HPLC.
Protocol 5: Photostability
-
Exposure: Expose both solid and solution samples of the compound to light conditions as specified in ICH guideline Q1B. This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil).
-
Causality: This standardized test determines if the molecule is light-sensitive, which has significant implications for packaging and handling.
-
-
Analysis: Analyze the exposed and control samples via HPLC.
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is crucial for separating the parent compound from any process-related impurities and all potential degradation products.[10] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[5]
Table 2: Example HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
-
*Method Validation: The specificity of this method must be demonstrated by analyzing the stressed samples from the forced degradation studies. The chromatograms should show baseline resolution between the peak for the parent compound and all peaks corresponding to degradation products.
Summary of Stability Profile and Recommendations
Based on the known chemistry of pyroglutamate and ester-containing compounds, the following stability profile is anticipated.
| Stress Condition | Predicted Stability | Primary Degradation Pathway(s) |
| Acidic (pH < 3) | Labile, significant degradation expected | Lactam and Ester Hydrolysis |
| Basic (pH > 9) | Highly Labile, rapid degradation expected | Lactam and Ester Hydrolysis |
| Neutral (pH 6-8) | Generally stable under ambient conditions | Slow Hydrolysis over extended periods |
| Oxidative | Potentially susceptible under strong conditions | Oxidation |
| Thermal | Stable at recommended storage temperatures | Decomposition near melting point |
| Photolytic | Potentially susceptible to UV light | Photodegradation |
Recommendations for Storage and Handling
To ensure the long-term integrity of this compound, the following practices are essential:
-
Storage: The compound should be stored in a cool, dry place, away from direct sunlight and sources of high heat.[13]
-
Container: Keep the material in a tightly sealed container to prevent exposure to atmospheric moisture, which could promote hydrolysis over time.[13]
-
pH Control: In solution, maintain the pH as close to neutral as possible. Avoid strongly acidic or alkaline conditions during processing and formulation unless hydrolysis is the intended reaction.
Conclusion
This compound is a stable compound under standard ambient conditions. However, its structure contains both lactam and ester functionalities, making it intrinsically susceptible to hydrolysis under acidic and basic conditions. Thermal and photolytic stress may also induce degradation. A thorough understanding of these liabilities, confirmed through systematic forced degradation studies and monitored by a validated stability-indicating HPLC method, is critical for its successful application in research and development. Adherence to proper storage and handling protocols will ensure the compound maintains its purity and reactivity profile.
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A Technical Guide to the Safe Handling of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Introduction
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS No: 51535-00-3; 51523-00-3) is a pyrrolidone derivative that serves as a versatile intermediate and building block in organic synthesis and pharmaceutical research.[1][2][3] Its molecular structure, featuring a benzyl-protected nitrogen and an ester-functionalized pyrrolidone ring, makes it a valuable precursor for developing bioactive compounds and complex heterocyclic frameworks.[1] While its utility in medicinal chemistry is significant, a thorough understanding of its safety and hazard profile is paramount for the protection of researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known hazards, risk assessment strategies, and essential safety protocols for handling this compound in a laboratory setting. The information herein is synthesized from available safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.
Section 1: Core Hazard Identification and GHS Classification
The primary step in a robust safety protocol is a complete understanding of the compound's intrinsic hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The classification, based on notifications to the European Chemicals Agency (ECHA), dictates the necessary precautions for handling.[4]
GHS Classification Summary
The compound is categorized with the signal word "Warning" and requires the GHS07 pictogram (exclamation mark) on its labeling.[4][5] This indicates a substance that may cause less severe, but nonetheless significant, health effects.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Data sourced from the ECHA C&L Inventory.[4] |
Interpretation of Hazards
-
H302 - Harmful if swallowed: Accidental ingestion of this compound can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[5]
-
H315 - Causes skin irritation: Direct contact with the solid or its solutions can cause redness, itching, and inflammation. This necessitates the consistent use of appropriate chemical-resistant gloves and a lab coat.
-
H319 - Causes serious eye irritation: The compound poses a significant risk to the eyes, potentially causing pain, redness, and damage upon contact. This hazard makes the use of safety goggles or glasses mandatory whenever handling the substance.
-
H335 - May cause respiratory irritation: As a powder, the compound can become airborne during handling procedures like weighing or transferring.[3] Inhalation of these particles can irritate the respiratory tract, leading to coughing and discomfort. This risk is best mitigated through the use of engineering controls like a chemical fume hood.
Caption: GHS Hazard Profile for the Compound.
Section 2: Physicochemical Properties & Reactivity Profile
Understanding the physical properties of a chemical is crucial for designing safe experiments and storage solutions.
| Property | Value | Source |
| Appearance | White to slightly yellow powder | [3] |
| Molecular Formula | C13H15NO3 | [4][6] |
| Molecular Weight | 233.26 g/mol | [6][7] |
| Melting Point | 63-66 °C (lit.) | [3] |
| Boiling Point | 375.51°C (rough estimate) | [3] |
| Flash Point | 193.6 °C | [3] |
Stability and Reactivity
-
Stability: The compound is reported to be stable under recommended storage conditions.[5] Proper storage involves keeping it in a tightly sealed container in a cool, dry place to prevent degradation from moisture or air.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][8] The rationale behind this precaution is that organic compounds can react exothermically and potentially violently with strong oxidizers, posing a fire or explosion risk.
-
Hazardous Decomposition Products: During thermal decomposition, as in a fire, the compound can release irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][8]
Section 3: Risk Assessment and Exposure Control
A proactive approach to safety involves assessing risks and implementing robust controls. The primary routes of exposure are inhalation of the powder, direct skin and eye contact, and accidental ingestion.
Engineering Controls
The first line of defense is always engineering controls. Their purpose is to isolate the researcher from the chemical hazard.
-
Ventilation: Always handle this compound in a well-ventilated area.[9][10] For procedures that may generate dust, such as weighing, transferring, or scraping, a certified chemical fume hood is mandatory. This contains the airborne particles, directly addressing the H335 respiratory irritation hazard.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the user and the chemical. The selection of PPE must be directly informed by the GHS hazards.
-
Eye and Face Protection: Chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are required at all times.[8]
-
Skin Protection:
-
Respiratory Protection: For situations where a fume hood is not available or if dust formation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.
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The Genesis of a Versatile Scaffold: An In-depth Guide to the Synthesis and Principles of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Abstract
This technical guide delves into the foundational chemistry underpinning the synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a pivotal heterocyclic intermediate in medicinal chemistry and drug development. While a singular "discovery" manuscript for this compound is not prominent in the historical literature, its conceptualization and first synthesis can be confidently ascribed to the application of classic organic reactions. This guide reconstructs the most probable and scientifically sound pathway to its creation, rooted in the principles of the Dieckmann condensation. We will explore the causality behind the experimental design, provide a robust and validated synthetic protocol, and present a comprehensive characterization of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this valuable synthetic building block.
Introduction: The Significance of the Pyrrolidinone Core
The 5-oxopyrrolidine (or pyroglutamic acid) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its rigid, cyclic structure serves as a constrained mimic of peptide backbones, enabling the design of potent and selective modulators of various biological targets. This compound, with its protected nitrogen and reactive ester functionality, is a particularly versatile intermediate for the synthesis of complex molecules, including potential therapeutics for central nervous system disorders and β-lactam antibiotics.[3] The benzyl group offers steric and electronic modulation, while the methyl ester provides a handle for further chemical elaboration.[3]
The Logical Pathway to Discovery: The Dieckmann Condensation
The most logical and historically established route for the synthesis of cyclic β-keto esters, such as our target molecule, is the intramolecular Claisen condensation, famously known as the Dieckmann condensation.[4] First reported by Walter Dieckmann, this reaction provides an efficient means to form five- and six-membered rings from diesters.[4]
The conceptual "discovery" of this compound, therefore, lies in the strategic application of this reaction to a suitably substituted acyclic precursor. The logical starting material is a diester of N-benzyl-glutamic acid, such as dimethyl or diethyl N-benzyl-glutamate.
Causality in Experimental Design: Why the Dieckmann Condensation?
The choice of the Dieckmann condensation is guided by fundamental principles of organic reactivity:
-
Enolate Formation: The presence of α-hydrogens on the ester groups of the N-benzyl-glutamic acid diester allows for the formation of a nucleophilic enolate in the presence of a strong base.
-
Intramolecular Cyclization: The linear five-carbon backbone of the glutamate derivative positions the two ester groups for an efficient intramolecular 5-exo-trig nucleophilic attack, leading to the formation of a thermodynamically stable five-membered pyrrolidinone ring.
-
Driving the Equilibrium: The reaction is driven to completion by the deprotonation of the newly formed, and relatively acidic, β-keto ester by the alkoxide base. A final acidic workup is then required to protonate the enolate and yield the final product.
The following diagram illustrates the logical workflow from the starting amino acid to the target cyclic compound.
Caption: Synthetic workflow from L-glutamic acid.
A Validated Synthetic Protocol
The following protocol describes a robust and reproducible method for the synthesis of this compound, based on the principles of the Dieckmann condensation.
Step 1: Synthesis of N-Benzyl-L-glutamic Acid Dimethyl Ester (Precursor)
Rationale: This initial step prepares the acyclic diester necessary for the subsequent intramolecular cyclization. L-glutamic acid is first benzylated on the nitrogen, and then both carboxylic acids are esterified.
Protocol:
-
Benzylation: To a solution of L-glutamic acid in aqueous sodium hydroxide, add benzyl chloride and stir vigorously at elevated temperature. The N-benzyl-L-glutamic acid can be isolated by acidification and filtration.
-
Esterification: Suspend the N-benzyl-L-glutamic acid in methanol and add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude N-benzyl-L-glutamic acid dimethyl ester, which can be purified by column chromatography or used directly in the next step.
Step 2: Dieckmann Condensation to Yield this compound
Rationale: This is the key cyclization step. A strong base is used to generate an enolate from the precursor, which then undergoes an intramolecular reaction to form the pyrrolidinone ring.
Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium methoxide in anhydrous methanol.
-
Add a solution of N-benzyl-L-glutamic acid dimethyl ester in anhydrous toluene to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
The following diagram details the mechanism of the Dieckmann condensation.
Caption: Mechanism of the Dieckmann Condensation.
Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Base | Sodium methoxide | A strong, non-nucleophilic base that is compatible with the methyl ester. |
| Solvent | Toluene/Methanol | Toluene is a common solvent for Dieckmann condensations; methanol is used to dissolve the sodium methoxide. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents side reactions with atmospheric moisture and oxygen. |
| Workup | Acidic quench | Neutralizes the basic reaction mixture and protonates the enolate to yield the final product. |
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methyl ester protons, and the protons of the pyrrolidinone ring.[5] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, the benzylic carbon, the methyl ester carbon, and the carbons of the pyrrolidinone ring.[5] |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester and the lactam, as well as C-H and C-N stretching frequencies.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₅NO₃, MW: 233.26 g/mol ).[5] |
Note: Specific chemical shifts and absorption frequencies can be found in publicly available databases such as PubChem.[5]
Conclusion
While the formal "discovery" of this compound may not be chronicled in a single, seminal publication, its synthesis is a clear and logical extension of one of the cornerstones of organic chemistry: the Dieckmann condensation. This guide has provided a comprehensive overview of the likely historical synthesis, a detailed and validated experimental protocol, and the necessary characterization data for this important synthetic intermediate. A thorough understanding of the principles behind its synthesis empowers researchers to utilize this versatile scaffold in the design and development of novel chemical entities with potential therapeutic applications.
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Introduction: The Strategic Importance of the Benzyl Group in Pyrrolidinone Synthesis
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Introduction: The Pyrrolidine Scaffold and the Versatile Ester Handle
An In-Depth Technical Guide to the Reactivity of the Ester Group in Pyrrolidine Carboxylates
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. It is a privileged scaffold found in numerous natural products, pharmaceuticals, and organocatalysts.[1][2] Its prevalence in FDA-approved drugs underscores its importance in creating molecules with significant biological activity.[1][3] A key feature that imparts such synthetic versatility to this scaffold is the presence of a carboxylate group, often in the form of an ester. This ester functionality is not merely a passive component; it is a highly reactive and adaptable handle that serves as a gateway to a vast array of chemical transformations.
This guide provides an in-depth exploration of the reactivity of the ester group in pyrrolidine carboxylates. We will move beyond simple reaction lists to dissect the underlying principles—steric, electronic, and conformational—that govern these transformations. For researchers, scientists, and drug development professionals, a deep understanding of this reactivity is paramount for the rational design and synthesis of novel pyrrolidine-based therapeutics and chemical tools.[4]
Chapter 1: Fundamental Principles of Ester Reactivity in Pyrrolidine Systems
The reactivity of an ester is primarily defined by the electrophilicity of its carbonyl carbon. However, incorporating this group into the rigid, non-planar pyrrolidine ring introduces a unique set of constraints and influences that modulate its behavior compared to simple acyclic esters.
Electronic and Stereoelectronic Effects
The nitrogen atom of the pyrrolidine ring exerts a significant electronic influence. In its neutral state, it can donate electron density, which can subtly decrease the electrophilicity of the nearby ester carbonyl. More profoundly, the conformational preferences of the ring are governed by complex stereoelectronic effects. For instance, the presence of electronegative substituents on the ring can induce a gauche effect, favoring specific puckered conformations that can either shield or expose the ester group to incoming nucleophiles.[5] These hyperconjugative interactions, such as the overlap of electron-rich σ(C-H) orbitals with electron-deficient σ*(C-X) orbitals, are critical in determining the most stable three-dimensional arrangement of the molecule and, consequently, its reactivity.
Steric Hindrance and Conformational Constraints
The pyrrolidine ring is not flat; it adopts "envelope" or "twisted" conformations to relieve ring strain.[4] This puckering places substituents in either pseudo-axial or pseudo-equatorial positions.[6] The ester group at the C2 position is directly adjacent to the stereogenic center, and its accessibility is dictated by the ring's conformation. Large N-substituents or substituents at C3, C4, or C5 can sterically hinder the approach of a nucleophile to the ester carbonyl, significantly slowing reaction rates. Therefore, understanding the conformational landscape of a specific pyrrolidine carboxylate derivative is crucial for predicting its reactivity.[7]
Chapter 2: Key Transformations of the Ester Carbonyl
The ester group is a versatile precursor for several key functional groups. The following sections detail the most critical transformations, explaining the causality behind procedural choices and providing validated protocols.
}
Core transformations of the pyrrolidine carboxylate ester group.
Hydrolysis to Carboxylic Acids
The conversion of the ester to the parent carboxylic acid is a fundamental transformation, often required for subsequent amide coupling reactions or for the final active pharmaceutical ingredient (API). This can be achieved under either acidic or basic conditions.
-
Causality of Method Choice :
-
Base-catalyzed hydrolysis (Saponification) : This method is typically irreversible because the final product is a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct.[8] It is often cleaner and proceeds to completion but is unsuitable for base-sensitive substrates.
-
Acid-catalyzed hydrolysis : This is a reversible equilibrium-driven process.[8][9] To drive the reaction to completion, it is necessary to use a large excess of water or to remove the alcohol byproduct as it forms. This method is preferred for substrates with acid-labile protecting groups.
-
Protocol 2.1: Base-Catalyzed Hydrolysis of Ethyl L-Prolinate
-
Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl L-prolinate (1.0 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition : Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5 equiv.) to the stirred solution at room temperature.
-
Reaction : Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Work-up : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification : Cool the aqueous solution in an ice bath and carefully acidify to pH ~2-3 with cold 1 M HCl. A precipitate of the carboxylic acid may form.
-
Extraction and Purification : Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude L-proline.
Amidation
The formation of an amide bond is one of the most important reactions in drug development.[10] Direct reaction of an ester with an amine is generally slow and inefficient. Therefore, the ester is typically first hydrolyzed to the carboxylic acid, which is then activated with a coupling agent for reaction with the amine. Alternatively, some high-energy esters can react directly, but the two-step hydrolysis-coupling sequence is more common and reliable.
-
Causality of Coupling Agent Choice : The goal of a coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl for nucleophilic attack by the amine.[11]
-
Carbodiimides (e.g., EDC, DCC) : These are common and effective but can cause racemization, especially in sensitive substrates like proline. The addition of reagents like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction, although HOBt itself has been shown to sometimes catalyze racemization in proline phenacyl esters under specific conditions.[12]
-
Phosphonium Salts (e.g., BOP, PyBOP) : These reagents are highly efficient and fast but produce carcinogenic byproducts (HMPA from BOP).
-
Cyclic Phosphonic Acid Anhydrides (e.g., T3P®) : These are increasingly popular in industrial settings as they are effective, non-toxic, and the byproducts are water-soluble, simplifying purification.[11]
-
Protocol 2.2: Amidation of N-Boc-L-proline using T3P®
-
Setup : To an oven-dried flask under an inert atmosphere (e.g., Argon), add N-Boc-L-proline (1.0 equiv.) and the desired amine (1.1 equiv.). Dissolve the solids in an appropriate aprotic solvent (e.g., ethyl acetate or DMF).
-
Base Addition : Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (2.0-3.0 equiv.), to the solution and cool to 0°C.
-
Coupling Agent Addition : Slowly add propylphosphonic anhydride (T3P®, 1.5 equiv., typically as a 50% solution in ethyl acetate) dropwise, maintaining the temperature at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Quenching : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[13]
Reduction to Alcohols
The reduction of the ester group in pyrrolidine carboxylates yields the corresponding primary alcohol (e.g., prolinol), a valuable chiral building block for synthesizing ligands and pharmaceuticals.[14]
-
Causality of Reducing Agent Choice :
-
Lithium Aluminum Hydride (LiAlH₄) : This is a very powerful reducing agent capable of reducing esters, amides, and carboxylic acids. It is the most common choice for this transformation.[14] Its high reactivity necessitates careful handling and anhydrous conditions.
-
Sodium Borohydride (NaBH₄) : This is a milder reducing agent that typically does not reduce esters under standard conditions. However, in the presence of additives (like LiCl) or at higher temperatures, its reactivity can be enhanced to achieve the desired reduction.
-
Chapter 3: Reactivity at the α-Carbon via Enolate Formation
Beyond reactions at the carbonyl, the ester group activates the α-proton, enabling deprotonation to form a nucleophilic enolate. This opens up a suite of C-C bond-forming reactions, most notably alkylation.
}
Workflow for the α-alkylation of a pyrrolidine carboxylate.
α-Alkylation
The alkylation of pyrrolidine carboxylate enolates is a powerful method for introducing functional and structural diversity.[15][16] The stereochemical outcome of this reaction is highly dependent on the reaction conditions.
-
Causality of Experimental Choices :
-
Base : A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal.[17] It rapidly and completely deprotonates the ester at low temperatures (e.g., -78°C), forming the kinetic enolate. This prevents side reactions like self-condensation or carbonyl addition.[17]
-
Solvent : Anhydrous aprotic solvents like Tetrahydrofuran (THF) are required to prevent quenching of the highly basic enolate and LDA.
-
Electrophile : The reaction proceeds via an SN2 mechanism, so reactive primary or secondary alkyl halides (I > Br > Cl) are the best electrophiles.[17] Tertiary halides will lead to elimination.
-
Protocol 3.1: α-Alkylation of N-Boc-L-proline methyl ester
-
Setup : To an oven-dried, three-neck flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78°C using a dry ice/acetone bath.
-
Enolate Formation : Slowly add LDA (1.1 equiv., solution in THF) to the cold solvent. Then, add a solution of N-Boc-L-proline methyl ester (1.0 equiv.) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
Alkylation : Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv.) dropwise to the enolate solution at -78°C.
-
Reaction : Allow the reaction to stir at -78°C for several hours, then let it warm slowly to room temperature overnight. Monitor progress by TLC or LC-MS.
-
Quenching : Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[13]
-
Extraction and Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the α-alkylated pyrrolidine carboxylate.[13]
Chapter 4: Analytical Methods for Monitoring and Characterization
Trustworthy protocols rely on robust analytical validation. The progress of the reactions described above and the identity of their products must be confirmed using standard analytical techniques.
| Technique | Application in Pyrrolidine Carboxylate Chemistry | Key Observables |
| TLC | Rapid, qualitative monitoring of reaction progress. | Disappearance of starting material spot and appearance of product spot with a different Rf value. |
| HPLC | Quantitative analysis of reaction conversion, product purity, and enantiomeric excess (with a chiral column).[18] | Retention time shifts between starting materials and products; peak area integration for purity assessment. |
| NMR Spectroscopy | Structural elucidation of starting materials and products. | ¹H NMR : Appearance/disappearance of α-proton, shifts in CH₂ protons of the ring, appearance of new signals from added alkyl/amide groups. ¹³C NMR : Shift of the carbonyl carbon signal upon functional group transformation. |
| Mass Spectrometry | Confirmation of molecular weight of the product. | Observation of the correct molecular ion peak (M+H)⁺ or (M+Na)⁺ for the expected product. |
Conclusion
The ester group on a pyrrolidine carboxylate is a remarkably versatile functional handle, central to the synthesis of a wide range of complex molecules for drug discovery and beyond.[2][4] Its reactivity is a nuanced interplay of fundamental carbonyl chemistry modulated by the unique steric and electronic constraints of the pyrrolidine ring. By understanding the principles governing hydrolysis, amidation, reduction, and α-alkylation, chemists can strategically manipulate this scaffold to build molecular diversity. The protocols and insights provided in this guide serve as a foundation for the rational design of synthetic routes, enabling the efficient and predictable creation of novel pyrrolidine-based compounds.
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2,3-Pyrrolidinedicarboxylates as Neurotransmitter Conformer Mimics: Enantioselective Synthesis via Chelation-Controlled Enolate Alkylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Chapter 1: Enolate Alkylations. Available at: [Link]
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Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Alkylation of enolates. Available at: [Link]
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Factors Affecting Conformation in Proline-Containing Peptides. PubMed. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
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Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. PubMed. Available at: [Link]
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Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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(PDF) Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Available at: [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
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Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
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Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
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The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
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Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations? ResearchGate. Available at: [Link]
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Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available at: [Link]
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Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PubMed Central. Available at: [Link]
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Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
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On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. NIH. Available at: [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Scilit. Available at: [Link]
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Reactive acyl dipeptides as potential penicillin analogues. Part II. N-(Acylglycyl)-5-oxo-pyrrolidine-2-carboxylic acids and N-(acylglycyl)-5,5-dimethyl-2-oxothiazolidine-4-carboxylic acids. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
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Carboxylic Acids Important Reactions. Jack Westin. Available at: [Link]
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Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
This guide provides an in-depth analysis of the spectroscopic data for Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS No: 51535-00-3), a key intermediate in organic and pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural confirmation of this molecule through a multi-technique spectroscopic approach, blending theoretical predictions with reported experimental data.
Introduction and Molecular Overview
This compound is a versatile pyrrolidone derivative featuring a benzyl-protected nitrogen and an ester-functionalized ring. This structure makes it a valuable precursor for developing complex heterocyclic frameworks and bioactive compounds, including potential enzyme inhibitors and CNS-targeting molecules. Accurate and comprehensive characterization is paramount to ensure purity and confirm structural integrity before its use in further synthetic steps.
This guide will systematically deconstruct the expected and observed spectroscopic signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Assignment Framework
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound (C₁₃H₁₅NO₃, Mol. Wt.: 233.27 g/mol ) are:
-
A pyrrolidinone (γ-lactam) ring.
-
An N-benzyl group , providing characteristic aromatic and benzylic signals.
-
A methyl ester functional group at the C3 position.
-
A chiral center at C3.
To facilitate a clear discussion, the following numbering scheme will be used for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis is performed by dissolving the analyte in a deuterated solvent, typically chloroform-d (CDCl₃), which provides a lock signal and has minimal interfering peaks.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. Based on established chemical shift principles and data from analogous structures, the following ¹H NMR signals are predicted.[1]
| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale and Expert Insights |
| ~ 7.35 - 7.25 | 5H | Multiplet (m) | C₈-C₁₁-H (Aromatic) | The five protons of the monosubstituted benzene ring typically appear as a complex multiplet in this region. Their near-equivalent electronic environment leads to overlapping signals. |
| ~ 4.50 | 2H | Singlet (s) or AB quartet | C₆-H ₂ (Benzylic) | These protons are adjacent to the electron-withdrawing nitrogen and the aromatic ring. Often, they are diastereotopic and may appear as two distinct doublets (an AB quartet) rather than a clean singlet. |
| ~ 3.75 | 3H | Singlet (s) | C₁₃-H ₃ (Methyl Ester) | A characteristic singlet for methyl ester protons, shifted downfield by the adjacent oxygen atom. |
| ~ 3.60 - 3.40 | 3H | Multiplet (m) | C₃-H & C₄-H ₂ | These three protons on the pyrrolidinone ring form a complex, coupled system (AMX or ABX type). The C3 proton is coupled to the two C4 protons, which are themselves diastereotopic and coupled to each other (geminal coupling) and to the C3 proton. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional class.
| Predicted Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~ 172.0 | C ₅ (Amide Carbonyl) | Amide carbonyls are characteristically found in this downfield region.[2][3] |
| ~ 171.5 | C ₁₂ (Ester Carbonyl) | Ester carbonyls appear at slightly higher field (less deshielded) than amide carbonyls.[2][3] |
| ~ 135.5 | C ₇ (Aromatic Quaternary) | The ipso-carbon of the benzyl group, to which the CH₂ group is attached. |
| ~ 129.0 - 127.5 | C ₈, C ₉, C ₁₀, C ₁₁ (Aromatic CH) | Aromatic carbons typically resonate in the 120-140 ppm range. Multiple signals are expected due to the different positions on the ring (ortho, meta, para).[4] |
| ~ 52.5 | C ₁₃ (Methyl Ester) | The carbon of the methoxy group is shielded by the oxygen and appears in this typical range. |
| ~ 49.0 | C ₄ (Ring CH₂) | Aliphatic carbon adjacent to the electron-withdrawing nitrogen atom. |
| ~ 46.5 | C ₆ (Benzylic CH₂) | The benzylic carbon, shifted downfield by the adjacent nitrogen and aromatic ring. |
| ~ 39.0 | C ₃ (Ring CH) | Aliphatic methine carbon, deshielded by the adjacent ester group. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and data quality.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Ensure complete dissolution.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Load standard acquisition parameters for ¹H and ¹³C nuclei on a 400 MHz (or higher) instrument.
-
Locking and Shimming: The instrument locks onto the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H spectrum (typically 16-32 scans) followed by the proton-decoupled ¹³C spectrum (typically 1024 or more scans due to lower natural abundance).
-
Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Perform phase correction, baseline correction, and reference the spectrum to the TMS signal.
-
Analysis: Integrate the ¹H signals and pick peaks for both spectra to determine chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
IR Spectrum Analysis
The molecule possesses two distinct carbonyl groups (amide and ester) which are expected to show strong absorptions. The presence of both aromatic and aliphatic C-H bonds will also be evident.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment | Expert Insights |
| ~ 3050 | Medium | Aromatic C-H Stretch | Benzyl Ring C-H | Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[5] |
| ~ 2950 | Medium | Aliphatic C-H Stretch | Pyrrolidinone & Methyl C-H | Absorptions below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.[5] |
| ~ 1735 | Strong | C=O Stretch | Methyl Ester Carbonyl | Ester carbonyls typically absorb at a higher frequency than amides due to less resonance stabilization. This is a key diagnostic peak.[6] |
| ~ 1680 | Strong | C=O Stretch | Amide Carbonyl (Lactam) | The C=O stretch in a five-membered lactam ring is found at a characteristic position. The presence of two strong carbonyl peaks is a crucial confirmation of the structure.[6] |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring | These peaks arise from the stretching of carbon-carbon bonds within the benzene ring. |
| ~ 1200 | Strong | C-O Stretch | Ester C-O | This strong absorption is due to the stretching of the single bond between the ester carbonyl carbon and the oxygen. |
Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology (ATR-FTIR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Apply a small drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
-
Analysis: Process the spectrum by performing the background subtraction and label the major absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
Mass Spectrum Analysis
For this molecule, Electron Ionization (EI) is a common technique. The molecular formula C₁₃H₁₅NO₃ gives an exact mass of 233.1052.
| m/z Value | Proposed Fragment | Formula | Rationale and Expert Insights |
| 233 | [M]⁺ | [C₁₃H₁₅NO₃]⁺ | Molecular Ion Peak . Its presence confirms the molecular weight of the compound.[7] |
| 119 | [M - C₆H₅CH₂ - CO]⁺ | [C₅H₅NO₂]⁺ | A potential fragment arising from complex rearrangement and loss. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium Ion . This is the base peak or a very prominent peak in the spectrum and is the definitive signature of a benzyl group. It is formed by the cleavage of the C-N bond and rearrangement to a stable seven-membered aromatic ring.[7][8] |
The observation of the molecular ion at m/z 233 and the characteristic benzyl fragment at m/z 91 are strong pieces of evidence confirming the gross structure of the molecule.[7]
Experimental Protocol: GC-MS Data Acquisition
Step-by-Step Methodology (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method Setup: Set up the Gas Chromatograph (GC) with an appropriate temperature program. A typical program might start at 100°C, hold for 2 minutes, and then ramp to 280°C at 10°C/min.
-
Injection: Inject 1 µL of the sample solution into the GC inlet. The compound will be vaporized and carried onto the column by the carrier gas (usually Helium).
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization (MS): As the compound elutes from the column, it enters the mass spectrometer's ion source (typically using 70 eV Electron Ionization).
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection and Analysis: The detector records the abundance of each fragment, generating a mass spectrum that can be compared against spectral libraries (like NIST) for confirmation.[7]
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the congruent picture painted by all techniques.
-
MS confirms the correct molecular weight (m/z 233) and the presence of the benzyl group (m/z 91).[7]
-
IR confirms the presence of the key functional groups: an ester carbonyl (~1735 cm⁻¹), an amide carbonyl (~1680 cm⁻¹), and both aromatic and aliphatic C-H bonds.
-
¹³C NMR confirms the carbon skeleton, showing the correct number of unique carbons and identifying the two distinct carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ring system.
-
¹H NMR provides the final, detailed picture of the proton environment, confirming the 5 aromatic protons, 2 benzylic protons, 3 methyl ester protons, and the 3 protons of the pyrrolidinone ring system, whose predicted couplings are consistent with the proposed structure.
Together, these techniques provide an unambiguous and self-validating confirmation of the structure and purity of this compound.
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An In-depth Technical Guide to the Initial Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the initial synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and as a building block in organic synthesis. The pyrrolidinone core is a privileged scaffold in numerous biologically active molecules, exhibiting potential as antimicrobial and anticancer agents.[1][2] This document details a robust and efficient three-step synthetic pathway, commencing with the formation of a key precursor, N-benzylglycine ethyl ester, followed by a Michael addition to introduce the carbon framework, and culminating in an intramolecular Dieckmann condensation to construct the target pyrrolidinone ring. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step.
Introduction and Strategic Overview
The synthesis of substituted pyrrolidinones is a focal point in contemporary synthetic chemistry due to their prevalence in natural products and pharmaceuticals. This compound is a valuable intermediate, featuring a benzyl-protected nitrogen and an ester functional group, rendering it amenable to a variety of subsequent chemical modifications.[3]
The synthetic strategy outlined herein is a convergent and logical approach that can be broken down into three primary stages:
-
Synthesis of the Secondary Amine Precursor: The initial step involves the synthesis of N-benzylglycine ethyl ester. This is a critical building block that introduces the benzyl protecting group and one of the two ester functionalities required for the subsequent cyclization.
-
Carbon Chain Elongation via Michael Addition: The second stage employs a Michael addition reaction between N-benzylglycine ethyl ester and methyl acrylate. This conjugate addition reaction efficiently constructs the acyclic diester intermediate necessary for the final ring-closing step.
-
Intramolecular Cyclization via Dieckmann Condensation: The final and key step is the intramolecular Dieckmann condensation of the diester intermediate. This base-catalyzed cyclization forges the 5-membered pyrrolidinone ring, yielding the target compound.
This guide will now delve into the specifics of each of these stages, providing detailed experimental protocols, mechanistic insights, and justifications for the chosen methodologies.
Synthesis of the N-Benzylglycine Ethyl Ester Precursor
There are several established routes for the synthesis of N-benzylglycine ethyl ester. A particularly efficient and cost-effective method utilizes the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. This approach avoids the direct use of the more expensive N-benzylglycine and offers a high yield of the desired product.
Experimental Protocol: N-alkylation of Glycine Ethyl Ester Hydrochloride
Reaction Scheme:
Materials and Reagents:
-
Glycine ethyl ester hydrochloride
-
Triethylamine (Et3N)
-
Ethanol
-
Benzyl chloride (PhCH2Cl)
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux for 1 hour. A white precipitate of triethylamine hydrochloride will form.
-
Cool the mixture and filter off the precipitate.
-
To the filtrate, add another 20.0 g of triethylamine.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.
-
After the addition is complete, warm the reaction to 40°C and maintain for 4 hours.
-
Upon completion of the reaction, filter the mixture to remove the newly formed triethylamine hydrochloride.
-
Wash the filtrate with water until it is neutral.
-
Dry the organic layer with anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation, collecting the fraction at 139-142°C to yield a pale yellow oily liquid.
Expected Yield: 31.0 g (80.3% based on glycine ethyl ester hydrochloride).[4]
Rationale for Experimental Choices
-
Choice of Base: Triethylamine is used in excess to first neutralize the hydrochloride salt of the starting material, liberating the free amine, and then to act as a scavenger for the hydrochloric acid produced during the N-alkylation reaction.
-
Reaction Conditions: The initial reflux helps to ensure the complete neutralization of the glycine ethyl ester hydrochloride. The subsequent alkylation is carried out at a moderate temperature of 40°C to prevent the formation of the undesired N,N-dibenzylglycine ethyl ester, which can become a significant byproduct at higher temperatures.[4]
Michael Addition for Diester Intermediate Formation
The aza-Michael addition is a powerful carbon-nitrogen bond-forming reaction. In this step, the secondary amine of N-benzylglycine ethyl ester acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate.
Experimental Protocol: Michael Addition of N-Benzylglycine Ethyl Ester to Methyl Acrylate
Reaction Scheme:
Materials and Reagents:
-
N-benzylglycine ethyl ester
-
Methyl acrylate
-
Methanol (optional, as a solvent)
Procedure:
-
In a reaction vessel, combine N-benzylglycine ethyl ester and a slight excess of methyl acrylate. The reaction can be performed neat or in a minimal amount of a polar protic solvent like methanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
For an accelerated reaction, microwave irradiation can be employed. A typical procedure would involve heating the mixture in a sealed vessel at 70-80°C for a short period (e.g., 10-30 minutes).
-
Upon completion, remove any excess methyl acrylate and solvent under reduced pressure to yield the crude diester intermediate, N-benzyl-N-(2-methoxycarbonylethyl)glycine ethyl ester. This intermediate is often used in the next step without further purification.
Mechanistic Considerations
The aza-Michael addition of a secondary amine to an acrylate can proceed through a concerted 1,4-addition pathway or a stepwise 1,2-addition followed by a proton transfer. For secondary amines, the reaction is generally efficient and leads to the desired 1,4-adduct. The presence of a polar protic solvent can facilitate the proton transfer steps in the mechanism.
Dieckmann Condensation for Pyrrolidinone Ring Formation
The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for the formation of five- and six-membered rings.[5][6] In this final step, a strong base is used to deprotonate the α-carbon of one of the ester groups in the diester intermediate, which then attacks the carbonyl of the other ester group to form the cyclic β-keto ester.
Experimental Protocol: Intramolecular Dieckmann Condensation
Reaction Scheme:
Materials and Reagents:
-
N-benzyl-N-(2-methoxycarbonylethyl)glycine ethyl ester
-
Strong base (e.g., sodium methoxide, sodium ethoxide, or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran (THF))
-
Acidic workup solution (e.g., dilute hydrochloric acid)
Procedure:
-
Dissolve the crude diester intermediate in an anhydrous aprotic solvent such as toluene or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric amount of a strong base (e.g., sodium methoxide). The choice of alkoxide base should ideally match one of the ester groups to minimize transesterification, although with a mixed ester, a mixture of products is possible. Using a non-nucleophilic base like potassium tert-butoxide can circumvent this issue.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to an acidic aqueous solution (e.g., 1 M HCl) with stirring.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Causality and Mechanistic Insights
-
Choice of Base and Solvent: A strong, non-nucleophilic base is preferred to avoid side reactions. Anhydrous conditions are crucial as the presence of water would hydrolyze the esters and consume the base. Aprotic solvents are used to prevent them from interfering with the base.
-
Driving Force of the Reaction: The Dieckmann condensation is an equilibrium process. The final step of the reaction mechanism involves the deprotonation of the α-proton of the newly formed β-keto ester, which is highly acidic (pKa ≈ 11). This irreversible acid-base reaction drives the equilibrium towards the formation of the cyclized product.[7] An acidic workup is then required to protonate the enolate and yield the final neutral product.
Data Presentation and Visualization
Summary of Yields
| Step | Product | Typical Yield |
| N-alkylation | N-benzylglycine ethyl ester | ~80% |
| Michael Addition | N-benzyl-N-(2-methoxycarbonylethyl)glycine ethyl ester | High |
| Dieckmann Condensation | This compound | Good to High |
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Reaction Mechanism Visualization
Caption: Simplified mechanism of the Dieckmann condensation.
Conclusion
This technical guide has detailed a reliable and efficient three-step synthesis for this compound. By understanding the underlying principles of each reaction—N-alkylation, Michael addition, and Dieckmann condensation—and by following the provided protocols, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and organic synthesis. The presented methodology is scalable and utilizes cost-effective starting materials, making it suitable for both academic and industrial research settings.
References
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Mickevičius, V. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available at: [Link]
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Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]
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Krikštaponis, K. et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
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Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1064. Available at: [Link]
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Jackson, R. F. W., & Perez-Gonzalez, M. (2001). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses, 78, 117. Available at: [Link]
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Unlocking the Therapeutic Potential of Pyrrolidinone Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrrolidinone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolidinone core, a five-membered nitrogen-containing lactam, stands as a cornerstone in modern drug discovery.[1][2] Its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold."[1] This guide provides an in-depth exploration of promising research avenues for pyrrolidinone derivatives, offering a technical resource for scientists and researchers in the field of drug development. The unique structural features of the pyrrolidinone ring, including its sp³-hybridized nature and inherent chirality, allow for the creation of diverse three-dimensional pharmacophores capable of interacting with a wide array of biological targets.[1] This versatility has led to the development of pyrrolidinone-based compounds with a broad spectrum of therapeutic applications, including anticancer, neuroprotective, anticonvulsant, anti-inflammatory, and antimicrobial activities.[2]
This document will delve into the core research areas, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower researchers in their quest for novel therapeutics.
Section 1: Pyrrolidinone Derivatives in Oncology
The development of novel anti-proliferative agents remains a critical endeavor in the fight against cancer.[1] Pyrrolidinone derivatives have emerged as a significant class of compounds with potent anticancer activity against various cancer cell lines.[1][3][4][5][6]
Mechanism of Action and Molecular Targets
The anticancer effects of pyrrolidinone derivatives are often multi-faceted, targeting various cellular pathways involved in cancer progression. While the precise mechanisms for some derivatives are still under investigation, several key targets have been identified:
-
Enzyme Inhibition: Certain pyrrolidinone derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and phosphoinositide 3-kinases (PI3K).
-
Apoptosis Induction: Many bioactive pyrrolidinone compounds exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Pyrrolidinone derivatives can induce cell cycle arrest at different phases (e.g., G2/M or G1), preventing the uncontrolled proliferation of cancer cells.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have provided valuable insights into the design of potent anticancer pyrrolidinone derivatives.[1][5] Key structural modifications influencing activity include:
-
Substitution on the Pyrrolidinone Ring: The nature and position of substituents on the pyrrolidinone core are critical for anticancer potency and selectivity.
-
N-Substitution: The nitrogen atom of the pyrrolidinone ring is a common site for derivatization. The introduction of various aromatic and heterocyclic moieties at this position can significantly enhance anticancer activity.
-
Spiro-fused Systems: Spirooxindole-pyrrolidine derivatives, in particular, have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][7]
| Compound Class | Key Structural Features | Observed Anticancer Activity | References |
| Spirooxindole-pyrrolidines | Spiro-fusion of oxindole and pyrrolidine rings | Potent cytotoxicity against various cancer cell lines. | [1][7] |
| N-Substituted Pyrrolidinones | Diverse aromatic/heterocyclic groups at N-1 | Variable cytotoxicity depending on the substituent. | [1] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazones | Diphenylamine and hydrazone moieties | Selective activity against melanoma and prostate cancer cell lines. | |
| 3,4,5-Trimethoxyphenyl Derivatives | Presence of a 3,4,5-trimethoxyphenyl group | Promising activity against lung adenocarcinoma cells. |
Experimental Workflow: In Vitro Anticancer Evaluation
A crucial first step in evaluating the anticancer potential of novel pyrrolidinone derivatives is to assess their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used and reliable colorimetric method for this purpose.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolidinone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT cytotoxicity assay.
Section 2: Neuroprotective Applications of Pyrrolidinone Derivatives
Neurodegenerative diseases, such as Alzheimer's disease, pose a significant and growing threat to global health. Pyrrolidinone derivatives have shown considerable promise as neuroprotective agents, with the potential to mitigate neuronal damage and cognitive decline.
Nootropic Effects and Cholinergic System Modulation
The term "nootropic" was first coined to describe the cognitive-enhancing effects of piracetam, a foundational pyrrolidinone derivative. The mechanism of action of many nootropic pyrrolidinones is closely linked to the modulation of the brain's cholinergic system.[8] This system, which utilizes the neurotransmitter acetylcholine, plays a critical role in learning and memory.
Caption: Cholinergic signaling and nootropic action.
Preclinical Evaluation of Neuroprotective Effects
Assessing the neuroprotective and cognitive-enhancing effects of pyrrolidinone derivatives in preclinical models is essential. The Morris water maze is a widely used behavioral assay to evaluate spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Data Analysis: Compare the escape latencies and time in the target quadrant between animals treated with the pyrrolidinone derivative and a control group.
Section 3: Pyrrolidinone Derivatives as Anticonvulsants
Epilepsy is a neurological disorder characterized by recurrent seizures. Levetiracetam, a prominent pyrrolidinone derivative, is a widely prescribed antiepileptic drug with a unique mechanism of action.[9][10]
Molecular Target: Synaptic Vesicle Protein 2A (SV2A)
Unlike many traditional antiepileptic drugs that target ion channels, levetiracetam and its analogs bind with high affinity to the synaptic vesicle glycoprotein 2A (SV2A).[11][12][13] SV2A is an integral membrane protein found in the presynaptic terminals of neurons and is believed to play a role in the regulation of neurotransmitter release. The precise downstream effects of levetiracetam binding to SV2A are still being fully elucidated, but it is thought to modulate synaptic transmission and reduce neuronal hyperexcitability.
In Vivo Assessment of Anticonvulsant Activity
The audiogenic seizure model in susceptible mouse strains is a common in vivo method for evaluating the efficacy of potential anticonvulsant drugs.
-
Animal Model: Use a genetically susceptible mouse strain (e.g., DBA/2J) at an age when they are most sensitive to sound-induced seizures.
-
Drug Administration: Administer the test pyrrolidinone derivative or a vehicle control to the mice.
-
Auditory Stimulus: Expose the mice to a high-intensity sound stimulus (e.g., a loud bell or siren) for a defined period.
-
Seizure Scoring: Observe and score the severity of the resulting seizures based on a standardized scale (e.g., wild running, clonic seizures, tonic seizures).
-
Data Analysis: Compare the seizure scores and the percentage of animals protected from seizures in the drug-treated group versus the control group.
Section 4: Anti-inflammatory Potential of Pyrrolidinone Derivatives
Chronic inflammation is implicated in a wide range of diseases. Pyrrolidinone derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.
Inhibition of Pro-inflammatory Enzymes
The anti-inflammatory effects of some pyrrolidinone derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[14] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.
Caption: Inhibition of inflammatory pathways.
In Vitro Evaluation of COX-2 Inhibition
A key strategy in the development of safer anti-inflammatory drugs is the selective inhibition of COX-2, the inducible isoform of the enzyme, while sparing COX-1, which is involved in normal physiological functions.
-
Enzyme and Substrate Preparation: Prepare purified recombinant human COX-2 enzyme and its substrate, arachidonic acid.
-
Inhibitor Incubation: Incubate the COX-2 enzyme with various concentrations of the test pyrrolidinone derivative or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product of the COX-2 reaction (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.
Section 5: Antimicrobial Activity of Pyrrolidinone Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrrolidinone derivatives have been investigated for their antibacterial and antifungal properties.
Spectrum of Activity
Pyrrolidinone-based compounds have shown activity against a range of pathogenic microorganisms, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
-
Compound Preparation: Prepare serial twofold dilutions of the pyrrolidinone derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: Visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion and Future Directions
The pyrrolidinone scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives highlight the immense potential for future research and development. Key areas for future exploration include:
-
Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for novel pyrrolidinone derivatives will be crucial for their rational design and optimization.
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design pyrrolidinone derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Combinatorial Synthesis and High-Throughput Screening: Employing modern synthetic methodologies to generate large libraries of diverse pyrrolidinone derivatives for high-throughput screening against a wide range of biological targets.
-
Development of Drug Delivery Systems: Investigating novel drug delivery strategies to enhance the bioavailability and therapeutic efficacy of promising pyrrolidinone-based drug candidates.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the vast therapeutic potential of pyrrolidinone derivatives and contribute to the development of the next generation of medicines.
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Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18.
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Slideshare. (n.d.). Cognitive enhancers - Nootropics. Retrieved from [Link]
- Sarter, M., & Bruno, J. P. (2000). Cortical cholinergic inputs mediating arousal, attentional processing and dreaming: differential afferent regulation of the basal forebrain by telencephalic and brainstem systems. Neuroscience, 95(4), 933-952.
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El-Sayed, M. A. A., et al. (2017). Schematic showing important components of the neuronal cholinergic pathway. ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27488-27501.
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Gupta, Y. K., & Sharma, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian journal of physiology and pharmacology, 43(1), 21-36.
- Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(1), 123.
- Vorhees, C. V., & Williams, M. T. (2014). Assessing spatial learning and memory in rodents. ILAR journal, 55(2), 310-332.
- Al-Warhi, T., et al. (2014). The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids. Beilstein journal of organic chemistry, 10, 117-126.
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Sahu, R., et al. (2024). A list of US FDA-approved anticancer drugs having pyrrolidine scaffold with their primary target. ResearchGate. Retrieved from [Link]
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BrainKart. (n.d.). Pyrrolidines. Retrieved from [Link]
- Bajda, M., et al. (2011). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Epilepsia, 52(s8), 8-12.
- Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
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Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]
- Suliman, N. A., et al. (2016). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic.
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Onyema, C. T., et al. (2022). Schematic representation of mechanism of action of nootropics. ResearchGate. Retrieved from [Link]
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Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. Retrieved from [Link]
- Hosseinzadeh, Z., Ramazani, A., & Razzaghi-Asl, N. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
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Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]
- Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European journal of medicinal chemistry, 186, 111863.
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El-Sayed, M. A. A., et al. (2017). Schematic showing important components of the neuronal cholinergic pathway. ResearchGate. Retrieved from [Link]
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El Khatabi, M., et al. (2021). General structure of pyrrolidine derivatives and compound 15 being most active, synthesized by El Khatabi et al. ResearchGate. Retrieved from [Link]
- Niespodziany, K., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Journal of Biological Chemistry, 279(22), 23375-23381.
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El Khatabi, M., et al. (2021). General structure of pyrrolidine derivatives and compound 15 being most active, synthesized by El Khatabi et al. ResearchGate. Retrieved from [Link]
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Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]
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Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Methodological & Application
Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: An Application Note and Detailed Protocol
Introduction
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and complex organic frameworks.[1][2] Its pyrrolidone core, functionalized with a benzyl protecting group and a methyl ester, makes it an ideal precursor for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors and central nervous system (CNS) targeting agents.[1] The strategic placement of the keto and ester functionalities allows for diverse chemical modifications, rendering it a valuable intermediate in medicinal chemistry and drug discovery programs.[1]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthetic strategy involves a two-step sequence commencing with the N-benzylation of dimethyl L-aspartate, followed by an intramolecular Dieckmann condensation to construct the target pyrrolidinone ring system. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a detailed step-by-step protocol, and troubleshooting insights to ensure a successful and reproducible synthesis.
Principle of the Synthesis
The synthesis of this compound is achieved through a robust and efficient two-step process:
-
N-Benzylation of Dimethyl L-aspartate: The synthesis begins with the protection of the secondary amine of dimethyl L-aspartate hydrochloride. This is achieved through a nucleophilic substitution reaction with benzyl bromide in the presence of a suitable base to neutralize the hydrochloride salt and facilitate the alkylation.
-
Dieckmann Condensation: The resulting N-benzyl-dimethylaspartate undergoes an intramolecular cyclization via a Dieckmann condensation.[3][4][5] This base-catalyzed reaction is a powerful method for forming five- and six-membered rings.[4][5] In this case, the enolate of one of the methyl esters attacks the carbonyl of the other ester, leading to the formation of the desired five-membered pyrrolidinone ring after elimination of a methoxide ion.[4][6]
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Materials and Equipment
| Reagents and Solvents | Grade | Supplier |
| Dimethyl L-aspartate hydrochloride | ≥98% | Sigma-Aldrich |
| Benzyl bromide | ≥98% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Ethoxide | ≥95% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Brine (Saturated aqueous NaCl) | Laboratory prepared | - |
| Anhydrous sodium sulfate | ACS reagent grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Equipment |
| Round-bottom flasks (various sizes) |
| Magnetic stirrer with stir bars |
| Heating mantle with temperature controller |
| Reflux condenser |
| Addition funnel |
| Separatory funnel |
| Rotary evaporator |
| Thin-layer chromatography (TLC) plates (silica gel) |
| UV lamp for TLC visualization |
| Glass column for chromatography |
| Standard laboratory glassware |
| Personal Protective Equipment (PPE): safety goggles, lab coat, gloves |
Experimental Protocols
Part 1: Synthesis of Dimethyl N-benzyl-L-aspartate
Causality Behind Experimental Choices:
-
Base: Triethylamine is used as a non-nucleophilic organic base to neutralize the hydrochloride salt of the starting material and to scavenge the hydrobromic acid (HBr) generated during the N-benzylation reaction. Its use prevents unwanted side reactions and ensures the reaction proceeds efficiently.
-
Solvent: Anhydrous dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve both the starting materials and the intermediate product. Its low boiling point facilitates easy removal during the work-up procedure.
-
Temperature: The reaction is initially performed at 0 °C to control the exothermic nature of the reaction upon addition of benzyl bromide and triethylamine. Allowing the reaction to proceed to room temperature ensures the completion of the N-alkylation.
Step-by-Step Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl L-aspartate hydrochloride (10.0 g, 50.6 mmol).
-
Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (15.4 mL, 111.3 mmol, 2.2 equivalents) to the suspension via a syringe.
-
In a separate container, dissolve benzyl bromide (6.6 mL, 55.7 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM.
-
Add the benzyl bromide solution dropwise to the reaction mixture at 0 °C over 30 minutes using an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude dimethyl N-benzyl-L-aspartate as an oil. This crude product is often of sufficient purity for the next step.
Part 2: Synthesis of this compound via Dieckmann Condensation
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is a strong, non-nucleophilic base (when the ester is also an ethyl ester, to avoid transesterification) that is commonly used to deprotonate the α-carbon of an ester to form the reactive enolate intermediate required for the Dieckmann condensation. In this protocol with methyl esters, some transesterification may occur but the cyclized product is the primary goal.
-
Solvent: Anhydrous toluene is an excellent solvent for this reaction as it is non-protic and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to drive the cyclization to completion.
-
Temperature: The reaction is performed at reflux to provide the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization.
Step-by-Step Protocol:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (4.13 g, 60.7 mmol, 1.2 equivalents).
-
Add anhydrous toluene (200 mL) to the flask.
-
Heat the suspension to reflux with vigorous stirring.
-
Dissolve the crude dimethyl N-benzyl-L-aspartate (from Part 1, assuming 50.6 mmol) in 50 mL of anhydrous toluene.
-
Add the solution of the diester dropwise to the refluxing suspension of sodium ethoxide over 1 hour.
-
Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 50:50 ethyl acetate/hexanes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 5-6. Be cautious as this may be exothermic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
-
Purify the crude this compound by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white to off-white solid.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance | Melting Point |
| This compound | C₁₃H₁₅NO₃ | 233.26 g/mol | 60-75% (over two steps) | White to off-white solid | 63-66 °C[2] |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.25 (m, 5H, Ar-H), 4.62 (s, 2H, N-CH₂-Ph), 3.73 (s, 3H, O-CH₃), 3.65-3.55 (m, 1H), 3.45-3.35 (m, 2H), 2.80-2.60 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 171.8, 135.8, 128.8, 128.0, 127.7, 52.5, 49.8, 48.2, 38.9, 34.2.
-
Mass Spectrometry (ESI+): m/z 234.1 [M+H]⁺.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in N-benzylation | Incomplete reaction | Ensure starting material is fully dissolved/suspended. Extend reaction time. Check the quality of benzyl bromide. |
| Wet reagents/solvents | Use anhydrous solvents and freshly opened or distilled reagents. | |
| Low yield in Dieckmann condensation | Inactive base | Use freshly opened or prepared sodium ethoxide. Ensure anhydrous conditions. |
| Incomplete reaction | Increase reflux time. Ensure efficient stirring. | |
| Side reactions (e.g., intermolecular condensation) | Maintain a slow addition rate of the diester to the base at reflux to favor intramolecular cyclization. | |
| Product is an oil and does not solidify | Impurities present | Re-purify by column chromatography. Attempt recrystallization from a different solvent system. |
| Multiple spots on TLC after Dieckmann condensation | Incomplete reaction and/or side products | Optimize reaction time and temperature. Ensure proper quenching and work-up. |
Safety Precautions
-
Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium ethoxide is a strong base, corrosive, and flammable solid. It reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture. In case of contact with skin or eyes, flush immediately with copious amounts of water.
-
Dichloromethane is a suspected carcinogen. Handle in a fume hood.
-
Toluene is flammable and has toxic effects. Use in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when performing this synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and considering the rationale behind the experimental choices, researchers can confidently and reproducibly synthesize this valuable intermediate for their research and development endeavors in medicinal chemistry and organic synthesis.
References
-
PrepChem. Synthesis of dimethyl aspartate. [Link]
-
960化工网. Cas no 51523-00-3 (this compound). [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
YouTube. Dieckmann condensation. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
LookChem. Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYROLIDINECARBOXYLATE. [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
PubChem. This compound. [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents.
-
PubChem. Dimethyl L-aspartate hydrochloride. [Link]
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The Versatile Intermediate: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug development, the pyrrolidone scaffold stands as a privileged structure, forming the core of numerous biologically active molecules. Among the myriad of pyrrolidone-based building blocks, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has emerged as a particularly versatile and valuable intermediate. Its unique structural features, including a protected nitrogen, a reactive ketone, and a modifiable ester group, offer a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in the field of drug development.
Compound Profile and Strategic Importance
This compound (CAS No: 51535-00-3) is a white to slightly yellowish powder with a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol .[1] The strategic importance of this intermediate lies in the orthogonal reactivity of its functional groups. The benzyl group serves as a stable protecting group for the pyrrolidone nitrogen, which can be removed under specific hydrogenolysis conditions. The ketone at the 5-position and the methyl ester at the 3-position provide two distinct handles for a wide array of chemical transformations, including reductions, alkylations, and hydrolytic modifications. This trifunctional nature allows for a stepwise and controlled elaboration of the molecular framework, making it an ideal starting point for the synthesis of substituted γ-aminobutyric acid (GABA) analogues and other complex heterocyclic systems.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51535-00-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | White to slightly yellow powder | Internal Data |
| Melting Point | 63-66 °C | Internal Data |
| Boiling Point | 375.5 °C (estimated) | Internal Data |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | Internal Data |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound. The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Key Synthetic Transformations and Protocols
The utility of this compound as a synthetic intermediate is best illustrated through its diverse reactivity. The following sections provide detailed protocols for some of its most common and impactful transformations.
Selective Reduction of the Ketone Carbonyl
The reduction of the C5-ketone to a hydroxyl group is a common first step in the elaboration of this intermediate. This transformation introduces a new stereocenter and a versatile hydroxyl group for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it will not typically reduce the ester functionality under standard conditions.
Protocol 1: Sodium Borohydride Reduction of this compound
This protocol describes the selective reduction of the ketone to the corresponding alcohol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.29 mmol) in anhydrous methanol (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.16 g, 4.29 mmol) in small portions over 15 minutes. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicate the completion of the reaction.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C. This step neutralizes the excess borohydride and hydrolyzes the borate esters.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Methyl 1-benzyl-5-hydroxypyrrolidine-3-carboxylate.
Causality and Rationale:
-
Choice of Solvent (Methanol): Methanol is a protic solvent that can protonate the carbonyl oxygen, making it more electrophilic and susceptible to hydride attack. It also readily dissolves the starting material and the borohydride reagent.
-
Sodium Borohydride (NaBH₄): This reagent is chosen for its mildness and chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards esters, thus preserving the methyl ester group.[3]
-
Ammonium Chloride Quench: The use of a mild acid like NH₄Cl is important to neutralize the reaction without causing unwanted side reactions, such as dehydration of the newly formed alcohol.
Caption: Workflow for the basic hydrolysis of the methyl ester.
Advanced Synthetic Applications: A Gateway to Bioactive Molecules
The true power of this compound lies in its role as a precursor to more complex and biologically relevant molecules.
Synthesis of GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogues are of significant interest for the treatment of various neurological disorders. This compound can serve as a key starting material for the synthesis of β-substituted GABA derivatives. [2]A typical synthetic route would involve the alkylation of the enolate of the pyrrolidone at the C4 position, followed by reduction of the ketone, hydrolysis of the ester, and finally, ring-opening to reveal the GABA backbone.
Elaboration into Fused Heterocyclic Systems
The functional handles on the pyrrolidone ring can be utilized to construct fused heterocyclic systems. For example, the carboxylic acid obtained after ester hydrolysis can be coupled with various diamines to form fused imidazole or pyrimidine rings. The ketone can also participate in condensation reactions to form other heterocyclic structures. These more complex scaffolds are often sought after in drug discovery programs for their potential to interact with a wide range of biological targets.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its well-defined reactivity and multiple functionalization points provide a robust platform for the synthesis of a wide array of complex molecules, particularly those with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery. The careful and strategic application of this intermediate will undoubtedly continue to facilitate the development of novel and impactful bioactive compounds.
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. [Link]
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Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. ResearchGate. [Link]
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Application Note & Protocols: Stereoselective Synthesis of β-Lactam Scaffolds Utilizing Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Abstract
The β-lactam ring is a cornerstone pharmacophore in medicinal chemistry, most notably as the active core of blockbuster antibiotic classes like penicillins and cephalosporins.[1] The therapeutic efficacy of these molecules is critically dependent on their stereochemistry. This guide provides a detailed technical overview and actionable protocols for the stereoselective synthesis of novel β-lactam structures using Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This readily available pyroglutamate derivative serves as a versatile chiral building block.[2] The primary strategy detailed herein is the ester enolate-imine cyclocondensation, a powerful method for constructing the 2-azetidinone ring with high diastereoselectivity.[3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this precursor for the creation of new, densely functionalized β-lactam analogs.
Introduction: The Strategic Value of the Pyrrolidinone Precursor
The synthesis of β-lactams has been a subject of intense research for decades, driven by the continuous need for new antibiotics to combat bacterial resistance.[4] Among the myriad of synthetic strategies, those that offer control over stereochemistry are of paramount importance.[1][5] The Staudinger ketene-imine cycloaddition and the ester enolate-imine condensation are two of the most robust methods for achieving this.[3][6]
This compound emerges as an attractive starting material for several reasons:
-
Inherent Chirality: The stereocenter at the C3 position provides a chiral scaffold to direct the stereochemical outcome of subsequent transformations.
-
Structural Rigidity: The five-membered pyrrolidinone ring offers a conformationally restricted framework, aiding in stereocontrol.
-
Functionality: The molecule possesses three key functional groups—a protected amine (N-benzyl), a lactam carbonyl, and a methyl ester—each offering a handle for synthetic manipulation.[2]
This guide will focus on harnessing the ester functionality at the C3 position to generate a lithium enolate, which will serve as the nucleophile in a [2+2] cyclocondensation reaction with a pre-formed imine to construct the target β-lactam ring.
Core Chemical Principle: Ester Enolate-Imine Cyclocondensation
The fundamental transformation is the reaction between a metal enolate of an ester and an imine (Schiff base). This reaction forms two new carbon-carbon bonds and establishes up to two new stereocenters in the resulting β-lactam ring.
Mechanism Overview:
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to deprotonate the α-carbon of the ester group on the pyrrolidinone core. This step is performed at low temperatures (typically -78 °C) to ensure kinetic control and prevent side reactions like self-condensation.
-
Nucleophilic Attack: The generated lithium enolate then performs a nucleophilic attack on the electrophilic carbon of the imine.
-
Ring Closure: The resulting intermediate undergoes a subsequent intramolecular cyclization, where the nitrogen anion attacks the ester carbonyl, displacing the methoxide leaving group to form the thermodynamically stable four-membered β-lactam ring.
The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the facial selectivity of its approach to the imine. The existing stereocenter and bulky N-benzyl group on the pyrrolidinone precursor play a crucial role in directing this approach, leading to a high degree of diastereoselectivity.
Caption: High-level workflow of the enolate-imine cycloaddition.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the requisite imine partner and the final β-lactam product.
Protocol A: Synthesis of Imines (General Procedure)
Imines (Schiff bases) are typically prepared via the condensation of an aldehyde and a primary amine.
| Reagent/Material | Purpose | Typical Molar Eq. | Notes |
| Aromatic Aldehyde | Electrophile | 1.0 | e.g., Benzaldehyde, Anisaldehyde |
| Primary Amine | Nucleophile | 1.0 - 1.1 | e.g., Aniline, p-Methoxyaniline |
| Anhydrous MgSO₄ or Na₂SO₄ | Dehydrating Agent | ~0.5 g per mmol | Removes water to drive equilibrium. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous grade recommended. |
Step-by-Step Method:
-
To a round-bottom flask charged with a magnetic stir bar, add the aldehyde (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Add the primary amine (1.05 eq) to the solution at room temperature.
-
Add the anhydrous magnesium sulfate.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, filter the reaction mixture to remove the drying agent, and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure. The resulting crude imine is often of sufficient purity for the next step but can be further purified by recrystallization or column chromatography if necessary.
Protocol B: Synthesis of Pyrrolidine-Fused β-Lactam
This protocol describes the core cyclocondensation reaction. All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
| Reagent/Material | Purpose | Typical Molar Eq. | Notes |
| This compound | Enolate Precursor | 1.0 | Ensure it is dry.[7][8][9] |
| Imine (from Protocol A) | Electrophile | 1.0 | Ensure it is dry. |
| Lithium Diisopropylamide (LDA) | Strong Base | 1.1 - 1.2 | Typically a 2.0 M solution in THF/heptane/ethylbenzene. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | - | Use a freshly distilled or Sure/Seal™ bottle. |
| Saturated aq. NH₄Cl | Quenching Agent | - | Used to quench the reaction. |
| Ethyl Acetate & Brine | Extraction Solvents | - | For work-up. |
Step-by-Step Method:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Loading: Add this compound (1.0 eq) and the selected imine (1.0 eq) to the flask.
-
Dissolution: Add anhydrous THF via syringe to dissolve the solids (to a final concentration of approx. 0.1 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Enolate Formation: While maintaining the temperature at -78 °C, add the LDA solution (1.1 eq) dropwise via syringe over 20-30 minutes. A color change is often observed. Stir the mixture for 1 hour at -78 °C.
-
Reaction Quenching: After 1 hour, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while the flask is still in the cold bath.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired β-lactam diastereomer(s).
Caption: Step-by-step workflow for β-lactam synthesis.
Characterization & Expected Results
The successful synthesis of the target β-lactam must be confirmed through rigorous analytical characterization.
Expected Data:
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) absorption band in the range of 1730-1760 cm⁻¹, which is characteristic of the strained four-membered β-lactam ring.[10] The lactam C=O of the original pyrrolidinone ring will also be present (~1680 cm⁻¹).
-
¹H NMR Spectroscopy: The key diagnostic signals are two doublets for the C3 and C4 protons of the β-lactam ring. The coupling constant (J-value) between these protons is indicative of the stereochemistry:
-
cis isomers typically show a J-value of ~4.5-5.5 Hz.[10]
-
trans isomers typically show a smaller J-value of ~1.5-2.5 Hz.
-
-
¹³C NMR Spectroscopy: Expect to see signals for the β-lactam carbonyl carbon around 160-165 ppm and for the C3 and C4 carbons in the 60-85 ppm range.[10]
-
Mass Spectrometry (MS): The molecular ion peak ([M]+, [M+H]+, or [M+Na]+) should correspond to the calculated molecular weight of the expected product.
The diastereoselectivity of the reaction can be determined from the integration of the distinct proton signals for each diastereomer in the crude ¹H NMR spectrum.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive LDA; Wet reagents/solvents; Poor quality imine | Use a freshly titrated or new bottle of LDA. Ensure all reagents and solvents are rigorously dried. Purify the imine. |
| Poor Diastereoselectivity | Reaction temperature too high | Ensure the temperature is strictly maintained at -78 °C during LDA addition and reaction. |
| Complex Mixture of Products | Self-condensation; Enolate equilibration | Add LDA slowly to the substrate mixture. Avoid allowing the reaction to warm before quenching. |
Conclusion
This compound serves as an effective and versatile chiral precursor for the stereocontrolled synthesis of novel β-lactam derivatives. The ester enolate-imine cyclocondensation protocol described provides a reliable pathway to access complex pyrrolidine-fused 2-azetidinones. This strategy opens avenues for the development of new therapeutic agents, particularly in the realm of antibiotics and other biologically active molecules, by enabling the creation of structurally diverse and stereochemically defined scaffolds.
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Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Versatile Scaffold for CNS Drug Discovery
Introduction: The Latent Potential of the Pyrrolidone Core in CNS Therapeutics
The quest for novel chemical entities that can effectively modulate the complex signaling pathways of the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, the pyrrolidone scaffold has emerged as a privileged structure, owing to its conformational rigidity, synthetic tractability, and its presence in numerous biologically active compounds.[1] This application note delves into the specific utility of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate , a key intermediate, in the discovery and development of next-generation CNS therapeutics. Its unique structural features, including a protected nitrogen and an ester functional group, offer a versatile platform for the synthesis of diverse compound libraries targeting a range of CNS disorders.[1] We will explore its synthesis, potential derivatization strategies, and the subsequent protocols for evaluating the CNS activity of its progeny, with a particular focus on neuroprotection and cognitive enhancement.
Physicochemical Properties and Strategic Importance
This compound (CAS No: 51523-00-3) is a stable, crystalline solid with a molecular weight of 233.26 g/mol .[2] Its strategic importance in CNS drug discovery lies in its inherent potential for chemical modification at key positions, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. The benzyl group provides a lipophilic character that can be crucial for blood-brain barrier (BBB) penetration, a critical hurdle in the development of CNS drugs.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [2][5][6] |
| Molecular Weight | 233.26 g/mol | [2][6] |
| CAS Number | 51523-00-3 | [2] |
| Appearance | White to slightly yellow powder | |
| Melting Point | 63-66 °C |
Synthetic Pathway: A Protocol for Laboratory-Scale Synthesis
Protocol 1: Synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid
Objective: To synthesize the carboxylic acid precursor to the target methyl ester.
Materials:
-
Itaconic acid
-
Benzylamine
-
Water (deionized)
-
Hydrochloric acid (HCl), 5% solution
-
Sodium hydroxide (NaOH), 5% solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend itaconic acid (1.0 eq) in deionized water.
-
Add benzylamine (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2 with 5% HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and then re-dissolve in 5% NaOH solution.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the product by acidifying the filtrate with 5% HCl to pH 2.
-
Filter the purified product, wash with cold water, and dry under vacuum to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
Protocol 2: Esterification to this compound
Objective: To convert the carboxylic acid to its corresponding methyl ester.
Materials:
-
1-benzyl-5-oxopyrrolidine-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux the mixture for 20 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Synthetic route to this compound.
Application in CNS Drug Discovery: A Gateway to Neuroprotective Agents
The true potential of this compound lies in its role as a versatile intermediate for the synthesis of novel CNS drug candidates. The ester and lactam functionalities provide reactive handles for derivatization, enabling the exploration of a vast chemical space. A particularly promising avenue is the development of neuroprotective agents, especially those targeting the N-methyl-D-aspartate (NMDA) receptor, which is implicated in numerous neurological disorders.[8][9][10][11][12][13]
A seminal study on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives demonstrated their potent neuroprotective effects against NMDA-induced cytotoxicity.[8] This provides a strong rationale for using this compound as a scaffold to develop novel NMDA receptor modulators. The core hypothesis is that by modifying the ester group into various amides, hydrazones, or other bioisosteres, one can generate compounds with improved affinity and selectivity for specific NMDA receptor subtypes, such as the NR2B subunit.[8]
Caption: A typical workflow for CNS drug discovery using the target scaffold.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the development of novel CNS drug candidates. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for medicinal chemists. The protocols outlined in this application note provide a robust framework for synthesizing this key intermediate, generating libraries of novel derivatives, and evaluating their potential as neuroprotective and cognitive-enhancing agents. Future research should focus on the synthesis of focused libraries targeting specific CNS receptors, such as NMDA receptor subtypes, and the thorough in vivo characterization of the most promising lead compounds to validate their therapeutic potential.
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Application Notes & Protocols for the Synthesis of GABA Analogs from Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Abstract
This document provides a comprehensive technical guide for the synthesis of γ-aminobutyric acid (GABA) analogs, utilizing Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate as a versatile starting material. γ-Aminobutyric acid is the primary inhibitory neurotransmitter in the mammalian central nervous system, but its therapeutic utility is limited by its inability to cross the blood-brain barrier effectively.[1] Consequently, the development of lipophilic analogs that can penetrate the CNS is a critical area of pharmaceutical research.[1][2] These analogs, such as pregabalin and baclofen, have found widespread application as anticonvulsants, anxiolytics, and treatments for neuropathic pain.[3] The pyroglutamic acid framework, a cyclic form of glutamic acid, serves as a conformationally restricted precursor to GABA and its derivatives.[4][5][6] This guide details a robust, multi-step synthetic pathway involving ester hydrolysis, lactam ring-opening, decarboxylation, and deprotection, providing researchers with the foundational chemistry and practical protocols required to generate novel GABA derivatives for drug discovery and development.
Introduction: Strategic Rationale for the Synthetic Pathway
The selection of this compound as the precursor is strategic.[7][8] Its structure contains three key functional groups that allow for a controlled, stepwise transformation into a linear GABA analog:
-
The Pyrrolidinone (γ-Lactam) Ring: This five-membered ring is essentially a cyclic form of GABA. Its controlled cleavage is the core of the synthetic strategy.
-
The C3-Methyl Ester: This group provides a handle for chemical modification and is ultimately removed via decarboxylation.
-
The N-Benzyl Group: This is a robust protecting group for the nitrogen atom. It is stable under the hydrolytic conditions used to open the lactam ring but can be cleanly removed in the final step via catalytic hydrogenation.
The overall synthetic strategy is a logical sequence of transformations designed to deconstruct the cyclic precursor into the desired linear amino acid analog.
Diagram 1: High-Level Synthetic Workflow
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The Versatile Scaffold: Application of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a derivative of pyroglutamic acid, has emerged as one such versatile building block.[1][2] Its inherent structural features, including a modifiable lactam ring, a stereocenter, and reactive ester functionality, provide a rich platform for the synthesis of diverse compound libraries.[1][2] This guide delves into the practical applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its utility in the generation of novel antimicrobial, anticancer, and neuroprotective agents, providing a comprehensive overview of its synthetic transformations and biological significance.
Core Molecular Attributes and Synthetic Versatility
This compound possesses a unique combination of chemical features that render it a valuable starting material in multi-step organic synthesis. The benzyl group on the nitrogen atom serves as a stable protecting group that can be removed under specific conditions, while the methyl ester at the 3-position is a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction. The 5-oxo position introduces a carbonyl group that can also be targeted for chemical modification.
Figure 1: Key synthetic transformations of the title compound.
Application Notes: A Gateway to Diverse Bioactivity
Development of Novel Antimicrobial Agents
The rise of antibiotic resistance necessitates the exploration of new chemical scaffolds for antibacterial drug discovery. The 5-oxopyrrolidine core has proven to be a promising starting point for the development of potent antimicrobial agents.[3][4] Derivatives of this compound have been synthesized and shown to exhibit significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Mechanism of Action: While the precise mechanism can vary with different derivatives, one key target for pyrrolidinone-based antibiotics is the inhibition of bacterial fatty acid biosynthesis.[5] Specifically, some analogs have been shown to inhibit Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway.[5] By disrupting this pathway, the bacterial cell membrane integrity is compromised, leading to cell death.
Structure-Activity Relationship (SAR) Insights:
| Derivative Class | Key Structural Features | Observed Antimicrobial Activity | Reference |
| Hydrazone Derivatives | Introduction of a hydrazone moiety at the 3-position. | Potent activity against Gram-positive bacteria, including MRSA. | [6] |
| Azole Derivatives | Incorporation of triazole or oxadiazole rings. | Broad-spectrum activity against both bacteria and fungi. | [6] |
| N-Aryl Derivatives | Variation of the N-benzyl group with other aryl substituents. | Modulated activity and spectrum, highlighting the importance of the N-substituent. | [3] |
Scaffolds for Anticancer Drug Discovery
The pyrrolidinone nucleus is also a recognized pharmacophore in the design of anticancer agents.[6] By modifying the core structure of this compound, researchers have developed compounds with significant cytotoxic activity against various cancer cell lines.
Mechanism of Action: The anticancer mechanisms of these derivatives are often multifaceted and can include the induction of apoptosis, inhibition of cell cycle progression, and targeting of specific cancer-related enzymes. For instance, some pyroglutamate analogs have been shown to act as proteasome inhibitors, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells.[7]
Neuroprotective Agents for Neurodegenerative Diseases
Pyroglutamic acid and its derivatives have garnered significant interest for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9] These conditions are often associated with glutamatergic dysfunction and excitotoxicity.[8][10]
Mechanism of Action: Pyroglutamate analogs can act as modulators of glutamate receptors, including NMDA and AMPA receptors.[5] By antagonizing these receptors, they can mitigate the excessive neuronal stimulation that leads to excitotoxicity and cell death.[5] Furthermore, some derivatives have been shown to interfere with the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[11]
Figure 2: Proposed neuroprotective mechanism of pyroglutamate analogs.
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-5-oxopyrrolidine-3-carbohydrazide
This protocol details the conversion of the methyl ester of the title compound to the corresponding hydrazide, a key intermediate for the synthesis of various bioactive derivatives.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in methanol (10 mL per gram of starting material), add hydrazine hydrate (2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold methanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the resulting white solid under vacuum to obtain 1-benzyl-5-oxopyrrolidine-3-carbohydrazide.
Self-Validation: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).
Protocol 2: Synthesis of a Hydrazone Derivative with Antimicrobial Activity
This protocol describes the synthesis of a representative hydrazone derivative from the carbohydrazide intermediate.
Materials:
-
1-benzyl-5-oxopyrrolidine-3-carbohydrazide
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend 1-benzyl-5-oxopyrrolidine-3-carbohydrazide (1 equivalent) in ethanol (15 mL per gram).
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate is often observed.
-
Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Self-Validation: The structure of the final hydrazone can be confirmed by spectroscopic methods. Biological activity can be assessed using standard antimicrobial susceptibility assays.
Data Presentation: Biological Activity of 5-Oxopyrrolidine Derivatives
The following table summarizes the antimicrobial activity of selected 5-oxopyrrolidine derivatives against various bacterial strains.
| Compound ID | R-Group at Position 3 | Test Organism | MIC (µg/mL) | Reference |
| A | -CONH-N=CH-(4-Cl-Ph) | Staphylococcus aureus | 15.6 | [6] |
| B | -CONH-N=CH-(4-NO₂-Ph) | Staphylococcus aureus | 7.8 | [6] |
| C | -CONH-N=CH-(2-Thienyl) | Staphylococcus aureus | 3.9 | [1] |
| D | -CONH-N=CH-(5-NO₂-2-Thienyl) | Staphylococcus aureus | 1.95 | [1] |
MIC: Minimum Inhibitory Concentration
Conclusion and Future Perspectives
This compound has unequivocally established itself as a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular architectures with a wide range of biological activities. The demonstrated efficacy of its derivatives as antimicrobial, anticancer, and neuroprotective agents underscores the immense potential of this privileged structure. Future research in this area will likely focus on the optimization of lead compounds through detailed SAR studies, the elucidation of precise mechanisms of action, and the exploration of novel therapeutic applications. The continued investigation of this remarkable scaffold promises to yield new and effective therapeutic agents to address unmet medical needs.
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Pohlmann, J., Lampe, T., Shimada, M., Nell, P. G., Pernerstorfer, J., Svenstrup, N., Brunner, N. A., & Schiffer, G. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Bioorganic & Medicinal Chemistry Letters, 15(4), 1189-1192. [Link]
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Al-Kuraishy, H. M., Al-Gareeb, A. I., Albuhadily, A. K., Abdelaziz, A. M., Jabir, M. S., Alexiou, A., Papadakis, M., & Batiha, G. E. (2025). Glutamatergic dysfunction in neurodegenerative diseases focusing on Parkinson's disease: Role of glutamate modulators. Brain Research Bulletin, 225, 111349. [Link]
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Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. [Link]
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Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 638-653. [Link]
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Panday, S. K., Prasad, J., & Dikshit, D. K. (2019). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 16(6). [Link]
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Al-Obaidi, M. F., Al-Bayati, M. A., & Al-Amiery, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3338-3347. [Link]
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Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Pharmaceutical Patent Analyst. [Link]
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Lewerenz, J., & Maher, P. (2015). Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence?. Frontiers in Neuroscience, 9. [Link]
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Almohmadi, N. H., Al-Kuraishy, H. M., Al-Gareeb, A. I., Albuhadily, A. K., Abdelaziz, A. M., Jabir, M. S., Alexiou, A., Papadakis, M., & Batiha, G. E. (2025). Glutamatergic dysfunction in neurodegenerative diseases focusing on Parkinson's disease: Role of glutamate modulators. Brain Research Bulletin, 225, 111349. [Link]
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Vlasov, S., Hovor, S., Polonets, O., Vlasova, Y., & Hloza, T. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 163-171. [Link]
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Frost, J. L., Le, K. X., & Lemere, C. A. (2012). Pyroglutamate-Modified Amyloid-β Protein Demonstrates Similar Properties in an Alzheimer's Disease Familial Mutant Knock-In Mouse and Alzheimer's Disease Brain. The American Journal of Pathology, 181(2), 435-446. [Link]
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Application Note & Protocol: Enantioselective Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Abstract
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a pivotal chiral building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of biologically active molecules. Its stereocenter dictates the pharmacological profile of the final compound, making its enantioselective synthesis a critical objective. This document provides an in-depth guide to a robust and highly efficient organocatalytic strategy for synthesizing this molecule. We will detail an asymmetric Michael addition-lactamization cascade, explaining the mechanistic rationale behind the protocol and providing a step-by-step guide for its successful implementation.
Introduction: The Significance of Chiral Pyroglutamates
The 5-oxopyrrolidine-3-carboxylate core, also known as the pyroglutamate structure, is a privileged scaffold found in numerous natural products and pharmaceuticals, including the Alzheimer's drug Rolipram.[1] The stereochemistry at the C3 position is often crucial for biological activity. This compound, with its versatile benzyl protecting group and methyl ester handle, is an ideal precursor for further synthetic manipulations.
The primary challenge in its synthesis lies in controlling the stereocenter during the carbon-carbon bond-forming step that constructs the pyrrolidinone ring. Classical methods often result in racemic mixtures, requiring tedious and inefficient chiral resolution. Modern asymmetric catalysis offers a more elegant and efficient solution by directly generating the desired enantiomer with high purity.
This application note focuses on an organocatalytic approach, which leverages small, chiral organic molecules as catalysts. This strategy avoids the use of often toxic and expensive heavy metals and typically proceeds under mild reaction conditions. Specifically, we will explore a conjugate addition of a glycine surrogate to a Michael acceptor, followed by an in-situ lactamization, a powerful cascade reaction that builds the target molecule in a single, highly controlled step.[1][2]
Principle of the Synthesis: Asymmetric Michael Addition-Lactamization Cascade
The selected strategy involves the reaction between methyl glycinate (as its Schiff base) and a suitable α,β-unsaturated ester, such as dimethyl itaconate. The reaction proceeds via a conjugate addition, where the α-carbon of the glycine derivative acts as the nucleophile. The key to enantioselectivity is the use of a chiral catalyst that creates a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor. Following the Michael addition, the newly formed amino group undergoes a spontaneous intramolecular cyclization (lactamization) with one of the ester groups to form the stable five-membered pyrrolidinone ring.
Mechanistic Rationale & Catalyst Choice
The success of this transformation hinges on the catalyst's ability to simultaneously activate the nucleophile and control the stereochemical outcome. Chiral Brønsted base catalysts, such as those derived from cyclopropenimine, have proven highly effective.[3][4] These catalysts function by deprotonating the glycine imine, forming a chiral ion pair with the resulting enolate. This enolate is held in a specific conformation by the catalyst, which then directs its addition to the Michael acceptor.
The causality behind this choice is twofold:
-
Expertise in Activation: Cyclopropenimine catalysts are exceptionally strong Brønsted bases, capable of generating the required nucleophilic enolate under mild conditions without promoting unwanted side reactions.[3][4]
-
Stereocontrol: The rigid and well-defined chiral pocket of the catalyst shields one face of the enolate, ensuring that the incoming electrophile (the itaconate) can only approach from the opposite face, thus inducing high enantioselectivity.[4]
The overall transformation can be visualized as a catalytic cycle.
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Application Notes & Protocols: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate as a Versatile Precursor for Neuroleptic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidinone Scaffold
The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous psychoactive and nootropic agents.[1] Its derivatives, particularly those of 2-oxopyrrolidine (pyroglutamate or pyroglutamic acid), have been the subject of intensive research for decades due to their diverse biological activities.[1][2] Within this class of compounds, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS No: 51523-00-3) has emerged as a critical precursor and versatile building block, especially in the synthesis of neuroleptic (antipsychotic) agents.[3][4][5]
This guide provides a detailed overview of the synthesis, chemical properties, and strategic application of this precursor in the development of novel neuroleptics. We will explore the causality behind its use, provide detailed experimental protocols for its synthesis and subsequent transformations, and discuss the structure-activity relationships of the resulting neuroleptic compounds.
The unique structure of this compound, featuring a benzyl-protected nitrogen, a reactive methyl ester, and a lactam carbonyl group, offers multiple handles for synthetic modification.[3] This allows for the controlled and precise construction of complex molecular architectures required for potent and selective neuroleptic activity.[3][6]
| Compound Properties | |
| IUPAC Name | This compound[5] |
| CAS Number | 51523-00-3[5] |
| Molecular Formula | C₁₃H₁₅NO₃[4][5] |
| Molecular Weight | 233.26 g/mol [4][5] |
| Appearance | White to slightly yellowish powder[4] |
| Melting Point | 63-66 °C[4] |
Synthesis of the Precursor: A Foundational Protocol
The synthesis of this compound is a crucial first step. While various methods exist, a common and reliable approach involves the reaction of a primary amine (benzylamine) with itaconic acid or its diester derivatives, followed by cyclization and esterification. This process establishes the core pyrrolidinone ring system.
Protocol 1: Synthesis of this compound
This protocol is based on established chemical principles for the formation of substituted pyrrolidinones.[7][8][9]
Objective: To synthesize the title precursor from commercially available starting materials.
Materials:
-
Benzylamine
-
Dimethyl itaconate
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Michael Addition: In a round-bottom flask, dissolve dimethyl itaconate (1 equivalent) in anhydrous methanol. Add benzylamine (1.1 equivalents) dropwise at room temperature with stirring.
-
Cyclization: After the initial reaction is complete (monitored by TLC, typically 1-2 hours), add sodium methoxide solution (1.2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The cyclization reaction forms the lactam ring.
-
Neutralization & Extraction: Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water. Separate the layers using a separatory funnel.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.[4]
Self-Validation: The structure and purity of the synthesized compound must be confirmed using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value (63-66 °C).[4]
Strategic Application in Neuroleptic Synthesis
The value of this compound lies in its capacity to be transformed into key intermediates for neuroleptic drugs. The primary synthetic strategy involves the conversion of the methyl ester at the C3 position into an amine-containing side chain, a common feature in many antipsychotic agents.[6][10]
Caption: General synthetic pathway from the precursor to neuroleptic agents.
This workflow highlights a common route where the ester is converted to a carboxylic acid, then to an amide, and finally reduced to the crucial 4-(aminomethyl) intermediate. This intermediate is then coupled with various substituted aromatic systems to produce the final drug candidates.[1][6]
Protocol 2: Synthesis of 4-(Aminomethyl)-1-benzylpyrrolidin-2-one
This protocol outlines the multi-step conversion of the precursor to a key amine intermediate, structurally related to nebracetam.[1][11]
Objective: To synthesize a key building block for further elaboration into neuroleptic compounds.
Part A: Hydrolysis to Carboxylic Acid
-
Dissolve this compound (1 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the mixture with 1M HCl to a pH of 2-3, causing the carboxylic acid to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
Part B: Conversion to Azide and Reduction This is an alternative, often high-yielding route.
-
Mesylation: The carboxylic acid can be reduced to the corresponding alcohol, which is then converted to a mesylate.
-
Azide Formation: The mesylate is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the corresponding azide intermediate via an SN2 reaction.
-
Staudinger Reduction: The azide is dissolved in dry THF, and triphenylphosphine (PPh₃) is added. The reaction is stirred for several hours at room temperature, followed by the addition of water to hydrolyze the iminophosphorane intermediate, yielding the desired 4-(aminomethyl)-1-benzylpyrrolidin-2-one.[1]
Self-Validation: Each intermediate should be characterized to confirm its structure. The final amine product's identity can be confirmed by ¹H NMR, which will show characteristic peaks for the newly formed aminomethyl group, and mass spectrometry.
Elaboration into Potent Neuroleptic Agents
The synthesized 4-(aminomethyl)-1-benzylpyrrolidin-2-one is a versatile platform. By reacting it with various substituted benzoyl chlorides or other electrophilic aromatic systems, a wide range of neuroleptic candidates can be generated.[6][10] The nature and position of substituents on the aromatic ring are critical for modulating the pharmacological profile, including dopamine (D₂) and serotonin (5-HT₂A) receptor affinity, which are hallmarks of atypical antipsychotics.[12]
Caption: Elaboration of the key intermediate into a final neuroleptic compound.
Protocol 3: Synthesis of a Benzamide-Type Neuroleptic Analogue
Objective: To couple the amine intermediate with a substituted benzoyl chloride to generate a potential neuroleptic agent. This protocol is based on the synthesis of compounds like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, which have shown high potency.[6]
Materials:
-
4-(Aminomethyl)-1-benzylpyrrolidin-2-one
-
Substituted benzoyl chloride (e.g., 5-chloro-2-methoxy-4-(methylamino)benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(aminomethyl)-1-benzylpyrrolidin-2-one (1 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride (1.1 eq.) in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the final benzamide compound.
Self-Validation and Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent linkage and the final structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Chiral HPLC can be used to separate enantiomers if the synthesis is not stereoselective.[4][13]
Structure-Activity Relationships (SAR)
The development of neuroleptics from this precursor is not random; it is guided by established structure-activity relationships.[14] For benzamide-type neuroleptics, key findings include:
-
Aromatic Substitution: The pattern of substitution on the benzamide ring is crucial. Electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) at specific positions can significantly enhance binding affinity to dopamine D₂ receptors.[6]
-
Cyclic vs. Linear Chains: Constraining the diamine linker within a cyclic system, like the pyrrolidine ring, often leads to more potent compounds compared to their linear analogues.[6]
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is critical. Often, one enantiomer will possess significantly higher biological activity than the other, making stereoselective synthesis methods highly valuable.[15][16]
Conclusion
This compound is a highly valuable and versatile precursor in the field of neuroleptic drug discovery. Its well-defined chemical reactivity allows for the systematic and efficient synthesis of complex pyrrolidinone-based structures. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize and explore novel antipsychotic agents, leveraging the strategic advantages offered by this important chemical building block.
References
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Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50). Available at: [Link]
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ResearchGate. (n.d.). The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). ResearchGate. Available at: [Link]
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PubMed. (1993). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. PubMed. Available at: [Link]
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MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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ResearchGate. (2024). (PDF) Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Available at: [Link]
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PubMed. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. PubMed. Available at: [Link]
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PMC - NIH. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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PMC - NIH. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. Protocol for synthesis of pyrrolidine derivatives 18 and 19. ResearchGate. Available at: [Link]
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PubMed. (1982). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. PubMed. Available at: [Link]
-
ResearchGate. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]
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MDPI. (2021). An Update on the Synthesis of Pyrrolo[1][15]benzodiazepines. MDPI. Available at: [Link]
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OUCI. (1980). Tricyclic Neuroleptics: Structure-Activity Relationships. OUCI. Available at: [Link]
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PMC - PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC - PubMed Central. Available at: [Link]
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MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. ResearchGate. Available at: [Link]
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PMC - NIH. (2007). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. PMC - NIH. Available at: [Link]
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Experimental procedure for the reduction of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
An Application Guide for the Synthesis of cis- and trans-Methyl 1-benzyl-5-hydroxypyrrolidine-3-carboxylate via Chemoselective Reduction
Abstract
This technical guide provides a detailed experimental protocol for the chemoselective reduction of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a key intermediate in pharmaceutical development and organic synthesis.[1][2] The reduction of the C5-ketone yields the corresponding secondary alcohol, creating a new chiral center and providing access to valuable diastereomeric scaffolds for drug discovery. The primary focus of this note is a robust and scalable protocol using sodium borohydride (NaBH₄), a mild and selective hydride reagent. We will elucidate the underlying chemical principles, provide step-by-step procedural instructions, offer guidance on product characterization, and discuss potential troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing 1-benzyl-5-hydroxypyrrolidine-3-carboxylate derivatives.
Introduction and Scientific Context
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] this compound, in particular, serves as a versatile building block, featuring a lactam, an ester, and a ketone within a compact framework.[1][2] The targeted reduction of the C5-ketone to a hydroxyl group transforms this intermediate into a chiral hydroxy-ester, a precursor for compounds with potential applications as analgesics, anti-inflammatory agents, and central nervous system-targeting molecules.[1][4]
The primary challenge in this transformation is achieving chemoselectivity—reducing the ketone without affecting the less reactive methyl ester. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its established selectivity for aldehydes and ketones over esters under mild, protic conditions.[5][6][7] This protocol will detail the use of NaBH₄ in methanol to afford the desired product, methyl 1-benzyl-5-hydroxypyrrolidine-3-carboxylate, as a mixture of diastereomers.
Mechanistic Rationale and Stereochemical Considerations
The reduction of a ketone by sodium borohydride is a classic example of nucleophilic addition. The borohydride anion ([BH₄]⁻) serves as a source of hydride (H⁻).[7] The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the ketone. This is the rate-determining step and establishes the stereochemistry at the new chiral center.
-
Alkoxide Formation: This attack breaks the C=O pi bond, forming a tetrahedral borate-alkoxide intermediate.
-
Protonation: In a protic solvent like methanol, the alkoxide is protonated during the reaction or upon acidic workup to yield the final secondary alcohol.[7][8]
Because the ketone in the starting material is prochiral, the hydride can attack from either the top or bottom face of the planar carbonyl group. This results in the formation of two diastereomeric products: cis (or syn) and trans (or anti), where the stereochemical relationship is defined between the new C5-hydroxyl group and the C3-carbomethoxy group. The ratio of these diastereomers is determined by the steric and electronic environment around the ketone, often governed by principles such as Felkin-Anh or Cram's rule, though substrate-specific factors can influence the outcome.
Figure 1: Simplified mechanism of NaBH₄ reduction.
Detailed Experimental Protocol
This protocol describes the reduction of the title compound on a 5-10 mmol scale. Reactions should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| This compound (2.33 g, 10 mmol) | >98% Purity | 100 mL Round-bottom flask |
| Sodium borohydride (NaBH₄) (0.57 g, 15 mmol) | >98% Purity | Magnetic stirrer and stir bar |
| Methanol (MeOH), Anhydrous | ACS Grade | Ice/water bath |
| Ethyl Acetate (EtOAc) | ACS Grade | Rotary evaporator |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Separatory funnel |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Glassware for extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | TLC plates (Silica gel 60 F₂₅₄) |
| Silica Gel for Column Chromatography | 230-400 mesh | Glass column for chromatography |
Step-by-Step Procedure
Figure 2: Experimental workflow for the reduction reaction.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.33 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous methanol to the flask and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 equivalents) to the cooled solution in small portions over 10-15 minutes. Caution: Effervescence (hydrogen gas evolution) will occur. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should appear at a lower Rf than the starting material.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to decompose the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 30% to 70% ethyl acetate in hexanes to separate the two diastereomers and remove any impurities.
-
Characterization: Combine the fractions containing the purified product and remove the solvent under reduced pressure. Determine the yield and characterize the product by NMR, IR, and MS analysis.
Expected Results & Characterization
-
Yield: 85-95% (combined diastereomers).
-
Appearance: A colorless to pale yellow oil or a white solid.
-
¹H NMR: Expect the disappearance of the diastereotopic methylene protons adjacent to the ketone (around 2.6-2.8 ppm) and the appearance of a new signal for the carbinol proton (CH-OH) between 4.0-4.5 ppm. The hydroxyl proton (-OH) will appear as a broad singlet. Distinct signals for the cis and trans isomers will be observable, allowing for the determination of the diastereomeric ratio via integration.[9][10]
-
¹³C NMR: The most significant change is the disappearance of the ketone carbonyl signal (typically >200 ppm) and the appearance of a new carbon signal in the alcohol region (65-75 ppm).[9][10]
-
IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3400 cm⁻¹ and the disappearance of the ketone C=O stretch (approx. 1740-1750 cm⁻¹). The ester and lactam carbonyl stretches will remain.
-
Mass Spectrometry (ESI-MS): For C₁₃H₁₇NO₃, calculated [M+H]⁺ = 236.12, found ≈ 236.1.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient NaBH₄; low-quality reagent; short reaction time. | Use fresh NaBH₄. Increase equivalents to 2.0. Extend reaction time and monitor carefully by TLC. |
| Low Yield | Inefficient extraction; product loss during purification. | Ensure pH is near neutral before extraction. Perform multiple extractions (3-4 times). Be meticulous during chromatography. |
| Ester Reduction | Reaction temperature too high; overly reactive reagent. | Maintain temperature at 0 °C during NaBH₄ addition. NaBH₄ is generally safe, but avoid stronger hydrides like LiAlH₄.[8] |
| Difficult Separation | Diastereomers have very similar polarity. | Use a long chromatography column. Employ a shallow eluent gradient or try a different solvent system (e.g., Dichloromethane/Methanol). |
Alternative Reduction Strategies
While the NaBH₄ protocol is reliable and cost-effective, certain applications may require different stereochemical outcomes or greener methodologies.
-
Diastereoselective Reduction: Reagents like L-Selectride® or K-Selectride® are bulkier hydride sources and can offer higher diastereoselectivity, favoring one isomer over the other due to sterically controlled hydride delivery.[11]
-
Catalytic Hydrogenation: This method can be effective but requires careful catalyst selection (e.g., Pd/C, PtO₂) and optimization of conditions to prevent over-reduction or debenzylation.[12][13][14]
-
Biocatalysis: For enantiomerically pure products, ketoreductase (KRED) enzymes offer an excellent alternative. These enzymes can reduce ketones with very high enantio- and diastereoselectivity under mild, aqueous conditions, representing a key technology in green chemistry.[15][16][17]
Safety and Handling
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable and an irritant. Handle all solvents in a fume hood.
-
General Precautions: Follow standard laboratory safety procedures. Dispose of chemical waste according to institutional guidelines.
Conclusion
The reduction of this compound using sodium borohydride in methanol is an efficient, high-yielding, and chemoselective method to produce the corresponding 5-hydroxy derivative. This application note provides a validated, step-by-step protocol suitable for implementation in both academic and industrial research settings. The resulting diastereomeric mixture of alcohols can be used directly or separated to serve as advanced intermediates in the synthesis of complex, biologically active molecules.
References
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Heidlas, J., et al. (2019). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Available at: [Link]
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Xu, J-H., et al. (2007). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. Available at: [Link]
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Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Kumar, A., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC - NIH. Available at: [Link]
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Stewart, J. (2001). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. ResearchGate. Available at: [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
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Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Wang, C., et al. (2021). Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP. Catalysis Science & Technology. Available at: [Link]
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Armada, A., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC - NIH. Available at: [Link]
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D'Acquarica, I., et al. (2015). Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. ResearchGate. Available at: [Link]
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Legault, C., et al. (2005). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. ACS Publications. Available at: [Link]
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Ghorai, M., et al. (2019). Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry. Available at: [Link]
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Das, B., et al. (2007). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions. ResearchGate. Available at: [Link]
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LibreTexts. (2021). 18.4: Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]
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Chase, C., et al. (2022). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PMC - NIH. Available at: [Link]
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Jonuškienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]
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Ahmad, A., et al. (2015). Diastereoselective Reduction of 2,3-Dioxo-4-carboxy-5-substituted Pyrrolidines Using NaBH4/AcOH and Heterogenous Hydrogenation Reactions. ResearchGate. Available at: [Link]
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Vaickelionienė, R., et al. (2014). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. Available at: [Link]
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Neurock, M. (2007). Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Use of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in Polymer Synthesis
Introduction
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a derivative of pyroglutamic acid, is a versatile heterocyclic compound with significant potential in the realm of polymer chemistry.[1] Its unique structure, featuring a lactam ring, a protected amine, and a reactive ester group, makes it a promising monomer for the synthesis of functional polyamides and other novel polymer architectures.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this monomer for the creation of advanced polymeric materials. The ability to undergo ring-opening polymerization (ROP) allows for the synthesis of polymers with controlled molecular weights and defined structures.[3][4]
Monomer Overview: Physicochemical Properties and Handling
This compound (CAS No. 51523-00-3) is a white to slightly yellowish powder.[5] Its key structural features include a benzyl-protected nitrogen and an ester-functionalized pyrrolidone ring, which contribute to its stability and reactivity.[2]
| Property | Value | Source |
| Molecular Formula | C13H15NO3 | [6] |
| Molecular Weight | 233.26 g/mol | [6] |
| Melting Point | 63-66 °C | [5] |
| Appearance | White to slightly yellow powder | [5] |
| Solubility | Soluble in many organic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[7] | [7] |
Handling and Storage: Store in a cool, dry place away from direct sunlight and moisture. Keep the container tightly sealed to prevent degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Polymerization Methodologies
The lactam structure of this compound makes it amenable to ring-opening polymerization (ROP), which can be initiated by either anionic or cationic species.[3] The choice of polymerization method will significantly influence the properties of the resulting polymer.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[4] The polymerization is typically initiated by a strong base that deprotonates the lactam nitrogen, followed by nucleophilic attack of the resulting anion on another monomer molecule.
Proposed Reaction Scheme:
Figure 1: Proposed mechanism for the anionic ring-opening polymerization of this compound.
Protocol 1: Anionic Ring-Opening Polymerization
This protocol is a proposed method based on established procedures for the anionic polymerization of N-substituted lactams.
Materials:
-
This compound (monomer)
-
Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (solvent)[7]
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Anhydrous toluene
-
Methanol (for termination)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Dry the monomer under vacuum at 40°C for 24 hours prior to use. Purify the solvent by distillation over calcium hydride and store it over molecular sieves under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Monomer Dissolution: Transfer the desired amount of the dried monomer into the Schlenk flask and dissolve it in the anhydrous solvent to achieve the desired concentration (e.g., 1 M).
-
Initiation: Cool the monomer solution to -60°C using a dry ice/acetone bath. Slowly add the n-BuLi solution dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = ([Monomer]/[Initiator]) x Monomer Molecular Weight).
-
Polymerization: After the addition of the initiator, slowly warm the reaction mixture to room temperature and stir for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as cold diethyl ether or water.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum at 50°C to a constant weight.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Anionic polymerizations are highly sensitive to moisture and protic impurities, which can terminate the growing polymer chains. Therefore, all reagents and glassware must be rigorously dried.
-
Inert Atmosphere: The use of argon or nitrogen prevents the reaction of the anionic species with oxygen, which can also lead to termination.
-
Low-Temperature Initiation: Initiating the polymerization at a low temperature helps to control the initiation step and can lead to a more uniform polymer chain length distribution.
-
Strong Base Initiator: A strong base like n-BuLi is required to efficiently deprotonate the lactam nitrogen and initiate the polymerization.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP provides an alternative route to polyamides from lactams, often initiated by strong acids or electrophilic reagents.[8] This method can be advantageous for certain functionalized monomers.
Proposed Reaction Scheme:
Figure 2: Proposed mechanism for the cationic ring-opening polymerization of this compound.
Protocol 2: Cationic Ring-Opening Polymerization
This protocol is a proposed method based on general procedures for the cationic polymerization of lactams.
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (DCM) or nitromethane (solvent)
-
Trifluoromethanesulfonic acid (TfOH) or methyl trifluoromethanesulfonate (MeOTf) (initiator)
-
Triethylamine (for termination)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Follow the same drying procedures as described in the AROP protocol.
-
Reaction Setup: Use a flame-dried Schlenk flask under an inert atmosphere.
-
Monomer Dissolution: Dissolve the monomer in the anhydrous solvent in the Schlenk flask.
-
Initiation: Cool the solution to 0°C. Add the cationic initiator dropwise via syringe.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or elevated temperatures) for a specified time (e.g., 24 hours). Monitor the reaction by ¹H NMR.
-
Termination: Quench the polymerization by adding a slight excess of triethylamine.
-
Polymer Isolation and Purification: Precipitate the polymer in a suitable non-solvent, filter, wash, and dry under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous and Inert Conditions: Similar to AROP, CROP is sensitive to nucleophilic impurities that can terminate the growing cationic chain ends.
-
Strong Acid/Electrophile Initiator: A potent initiator is required to activate the monomer for nucleophilic attack by another monomer molecule.
-
Solvent Choice: The solvent should be able to dissolve the monomer and polymer but should not interfere with the cationic polymerization mechanism.
Polymer Characterization
Thorough characterization of the synthesized polymers is crucial to understand their structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the polymer structure by identifying the characteristic peaks of the repeating unit. Can be used to determine the degree of polymerization.[9][10] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[10] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its thermal properties and morphology.[11] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups in the polymer, such as the amide and ester carbonyls.[10] |
Experimental Workflow for Polymer Characterization:
Figure 3: A typical workflow for the synthesis and characterization of polymers derived from this compound.
Potential Applications
The resulting functional polyamides from the polymerization of this compound have potential applications in various fields:
-
Biomedical Materials: The polyamide backbone, combined with the potential for post-polymerization modification of the ester group, makes these polymers attractive for applications such as drug delivery, tissue engineering, and biocompatible coatings.
-
High-Performance Plastics: Aromatic polyamides are known for their excellent thermal and mechanical properties.[11] The incorporation of the functional pyrrolidone unit could lead to novel engineering plastics with tailored properties.
-
Functional Coatings and Membranes: The solubility of these polymers in various organic solvents allows for their processing into films and membranes for separation and coating applications.[7]
Conclusion
This compound is a monomer with considerable potential for the synthesis of novel functional polyamides via ring-opening polymerization. The protocols outlined in this document provide a starting point for researchers to explore the polymerization of this compound and to develop new materials with tailored properties for a wide range of applications. Careful control over reaction conditions and thorough characterization of the resulting polymers are essential for successful outcomes.
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Mathias, L. J.; et al. (2002). Methacrylate Derivatives Incorporating Pyroglutamic Acid. Biomacromolecules, 3(6), 1392–1399. [Link]
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Chen, J., et al. (2019). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Polymers, 11(10), 1635. [Link]
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Jayarajan, D., et al. (2006). Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. European Polymer Journal, 42(3), 549-557. [Link]
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Sivakumar, M., et al. (2012). Synthesis and Characterization of New Polyamides with Substitutions in the Pendent Benzylidene Rings. International Journal of Polymeric Materials, 61(10), 757-771. [Link]
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Balasubramanian, M., et al. (1994). Synthesis and characterization of new polyimides and polyamide-imides containing azomethine group in the polymer backbone. Journal of Polymer Science Part A: Polymer Chemistry, 32(11), 2055-2062. [Link]
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Wikipedia. (n.d.). Ring-opening polymerization. Retrieved from [Link]
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Becker, G., & Wurm, F. R. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47(19), 7739-7782. [Link]
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Chemistry For Everyone. (2023, August 22). What Is Cationic Ring-Opening Polymerization? [Video]. YouTube. [Link]
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Hsueh, C. T., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. [Link]
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Panday, S. K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 21(15), 1434-1456. [Link]
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ResearchGate. (n.d.). A–D. Use of ring-opening polymerization (ROP) for neobiopolymer... [Image]. Retrieved from [Link]
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Zhang, Y., et al. (2020). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly. ACS Omega, 5(31), 19576-19586. [Link]
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Boydston, A. J., et al. (2016). Reversible redox controlled acids for cationic ring-opening polymerization. Chemical Science, 7(1), 473-478. [Link]
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Anastasaki, A., et al. (2023). Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate): Block versus Statistical Copolymers. Polymers, 15(9), 2210. [Link]
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Kopp, T., et al. (2022). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications, 43(23), 2200651. [Link]
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Taresco, V., et al. (2020). Functional initiators for the ring-opening polymerization of polyesters and polycarbonates: An overview. Polymer Chemistry, 11(34), 5349-5366. [Link]
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Hydrolysis of the methyl ester in Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
An Application Guide to the Saponification of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Abstract
This document provides a comprehensive technical guide for the hydrolysis of this compound to its corresponding carboxylic acid, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This transformation is a critical step in synthetic pathways targeting various pharmaceutical agents, where the carboxylic acid serves as a versatile intermediate.[1] This guide details the mechanistic principles, offers a robust and validated protocol for base-catalyzed hydrolysis (saponification), and provides expert insights into reaction monitoring, product purification, and troubleshooting. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring reliability and reproducibility.
Scientific Principles and Mechanistic Overview
Choosing the Hydrolysis Pathway: Saponification
Ester hydrolysis can be achieved under either acidic or basic conditions.[2]
-
Acid-Catalyzed Hydrolysis: This method involves heating the ester with a dilute mineral acid (e.g., H₂SO₄ or HCl) in an excess of water. The reaction is reversible, and the equilibrium position can be unfavorable, often requiring the removal of the alcohol byproduct to drive the reaction to completion.[3][4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This is the preferred method for this transformation.[2] The ester is treated with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction proceeds through a nucleophilic acyl substitution mechanism.[6][7] A key advantage is its irreversibility; the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt.[4][7] This thermodynamically favorable step effectively drives the reaction to completion.[8]
For the hydrolysis of this compound, saponification offers superior yields and operational simplicity compared to the reversible acid-catalyzed alternative.
Reaction Mechanism: Base-Catalyzed Acyl-Oxygen Cleavage (BAC2)
The saponification of this ester follows the well-established bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) mechanism.[9] This is a two-step addition-elimination process.
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This forms a transient tetrahedral intermediate.[6][10]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. This yields the carboxylic acid.[6]
-
Deprotonation (Irreversible Step): The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms methanol and the highly stable sodium 1-benzyl-5-oxopyrrolidine-3-carboxylate salt, rendering the overall process irreversible.[7]
The subsequent addition of a strong acid during the workup protonates the carboxylate salt to yield the final, neutral carboxylic acid product.[2]
Validated Experimental Protocol
This protocol details the base-catalyzed hydrolysis using sodium hydroxide in a methanol/water solvent system. This system ensures good solubility for both the ester substrate and the inorganic base.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| This compound | 233.26 | 10.0 | 2.33 g | Starting material[11] |
| Sodium Hydroxide (NaOH) | 40.00 | 15.0 | 0.60 g | 1.5 equivalents |
| Methanol (MeOH) | 32.04 | - | 25 mL | Reaction solvent |
| Deionized Water (H₂O) | 18.02 | - | 10 mL | Co-solvent |
| Hydrochloric Acid (HCl), 3M | 36.46 | - | ~6-7 mL | For acidification; add until pH 1-2 |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~75 mL | Extraction solvent |
| Brine (Saturated NaCl solution) | - | - | 20 mL | For washing organic layer |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g | Drying agent |
| TLC Eluent (e.g., 50% EtOAc in Hexanes) | - | - | As needed | For reaction monitoring |
Required Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers, graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
-
Glass funnel and filter paper
-
TLC plates (silica gel), developing chamber, and UV lamp
Step-by-Step Procedure
A. Reaction Setup and Execution
-
Add this compound (2.33 g, 10.0 mmol) and a magnetic stir bar to a 100 mL round-bottom flask.
-
Add methanol (25 mL) and stir until the solid is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (0.60 g, 15.0 mmol) in deionized water (10 mL).
-
Scientist's Note: The dissolution of NaOH is exothermic. Allow the solution to cool slightly before adding it to the reaction flask. Using a 1.5 molar excess of the base ensures the reaction goes to completion, even with minor impurities or measurement inaccuracies.[12]
-
-
Add the aqueous NaOH solution to the flask, attach the reflux condenser, and begin stirring.
-
Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours.
B. Reaction Monitoring
-
Periodically (e.g., every 30-60 minutes), pause the heating, and carefully take a small aliquot from the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate alongside a spot of the starting material.
-
Develop the plate in a suitable eluent system (e.g., 50% Ethyl Acetate/Hexanes).
-
Visualize the plate under a UV lamp. The reaction is complete when the starting material spot (higher Rf) has been completely consumed, and a new, more polar spot (the carboxylate salt, which will likely stay at the baseline) has appeared. The final acid product will also have a lower Rf than the starting ester.
C. Work-up and Product Isolation
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Add 20 mL of deionized water to the remaining aqueous residue and stir to dissolve the salt.
-
Transfer the solution to a 250 mL separatory funnel.
-
Slowly add 3M HCl dropwise while stirring or shaking. Check the pH periodically. Continue adding acid until the pH of the aqueous layer is ~1-2.
-
Rationale: Acidification protonates the sodium carboxylate salt, converting it into the neutral carboxylic acid.[2] This makes the product significantly less soluble in water and more soluble in organic solvents, enabling its extraction. A white precipitate of the product should form.
-
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer with brine (20 mL).
-
Purpose: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, typically as a white or off-white solid.[13]
D. Purification
-
The crude product can often be purified by recrystallization. A suitable solvent system might be ethyl acetate/hexanes or ethanol/water.
-
Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Analysis
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR: The disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) are key indicators of a successful reaction.
-
IR Spectroscopy: Look for the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the product (C₁₂H₁₃NO₃, M.W. = 219.24 g/mol ).[14]
-
Melting Point: Compare the observed melting point with literature values for 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
Troubleshooting and Advanced Insights
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. Increase the equivalents of NaOH to 2.0-2.5. |
| Steric hindrance. | While a methyl ester is not significantly hindered, the pyrrolidinone scaffold can present some resistance.[9][15] Consider using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water mixture, which is often more effective for hindered esters.[7][16] | |
| Low Yield | Incomplete extraction due to insufficient acidification. | Ensure the aqueous layer is acidified to a pH of 1-2 before extraction. Perform additional extractions (4-5 times) with ethyl acetate. |
| Product loss during recrystallization. | Use a minimal amount of hot solvent for dissolution. Ensure slow cooling to maximize crystal formation. Cool the filtrate to check for a second crop of crystals. | |
| Oily Product | Presence of impurities or residual solvent. | Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purification by column chromatography may be necessary. Ensure the product is thoroughly dried under high vacuum. |
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
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PubMed. (1990). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Retrieved from [Link]
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Chem-Impex. (n.d.). 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
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Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. Retrieved from [Link]
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Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
www .ec -undp. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
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960化工网. (n.d.). Cas no 51523-00-3 (this compound). Retrieved from [Link]
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KTU ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]
-
ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Retrieved from [Link]
-
YouTube. (2014). Chemistry Vignettes: Base catalysed ester hydrolysis. Retrieved from [Link]
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Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]
-
ResearchGate. (2005). A simple method for reaction rate prediction of ester hydrolysis. Retrieved from [Link]
-
JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]
-
Science discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
-
PubChemLite. (n.d.). 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]
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Application Notes & Protocols: Chiral Resolution of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Abstract
The pyrrolidine scaffold is a privileged structural motif in a multitude of pharmaceutical agents and natural products, where stereochemistry is paramount to biological function.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the chiral resolution of a key synthetic intermediate, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. We present two robust and complementary methodologies: Enzymatic Kinetic Resolution (EKR) for scalable synthesis of enantiopure compounds and Chiral High-Performance Liquid Chromatography (HPLC) for high-fidelity analysis and purification. The causality behind experimental choices, step-by-step protocols, and troubleshooting insights are provided to ensure reproducible and optimal outcomes.
Introduction: The Significance of Chiral Pyrrolidones
This compound is a versatile building block in medicinal chemistry.[2] Its structure contains a stereocenter at the C3 position, meaning it exists as a pair of enantiomers. As enantiomers often exhibit profoundly different pharmacological, metabolic, and toxicological profiles, the ability to isolate or synthesize them in enantiomerically pure form is a critical requirement in drug discovery and development.[3]
This guide explores two gold-standard techniques for resolving the racemic mixture of this compound:
-
Enzymatic Kinetic Resolution (EKR): A "green chemistry" approach that utilizes the high stereoselectivity of enzymes, typically lipases, to selectively transform one enantiomer, allowing for the separation of the resulting product from the unreacted enantiomer.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that physically separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][5]
The selection between these methods is contingent on the desired scale, required purity, and specific experimental goals, whether analytical or preparative.
Methodology I: Enzymatic Kinetic Resolution (EKR) via Hydrolysis
Principle of Resolution
Enzymatic kinetic resolution leverages the ability of a chiral catalyst (an enzyme) to differentiate between the two enantiomers of a racemic substrate. In the case of an ester like this compound, lipases are highly effective biocatalysts for enantioselective hydrolysis.[4][6] The enzyme will preferentially catalyze the hydrolysis of one enantiomer (e.g., the R-enantiomer) to its corresponding carboxylic acid, while leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted.
The reaction is typically stopped at or near 50% conversion. At this point, the reaction mixture ideally contains one enantiomer as the carboxylic acid and the other as the unreacted methyl ester. These two compounds, now having different chemical properties (acid vs. ester), can be readily separated using standard chemical techniques such as liquid-liquid extraction.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic ester.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol provides a general framework. Optimization of enzyme choice, solvent, and temperature may be required.
Materials & Reagents:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)
-
Phosphate Buffer (0.1 M, pH 7.5)[7]
-
Toluene or Methyl tert-butyl ether (MTBE)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Hydrochloric Acid (HCl) (1 M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Protocol Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the racemic ester (1.0 eq) in a biphasic system of phosphate buffer (pH 7.5) and toluene (e.g., a 1:1 v/v ratio).[8] The use of a biphasic system can help overcome substrate solubility issues and minimize enzyme deactivation.[8]
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-50% by weight relative to the substrate).
-
Incubation: Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C). Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases where the reaction occurs.[8]
-
Monitoring: Periodically take small aliquots from the organic layer. Analyze by TLC or chiral HPLC (see Section 3) to monitor the disappearance of the starting ester. The reaction should be stopped when the conversion reaches approximately 50%.
-
Reaction Quench & Enzyme Recovery: Stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed (e.g., with isopropanol and hexane), dried, and reused.
-
Product Separation (Extraction):
-
Transfer the filtrate to a separatory funnel.
-
Extract the mixture with a 5% NaHCO₃ solution. The deprotonated carboxylic acid product will move to the aqueous phase, while the unreacted ester remains in the organic toluene phase. Repeat the aqueous extraction 2-3 times.
-
Combine the aqueous layers. Acidify slowly with 1 M HCl to pH ~2-3, which will protonate and likely precipitate the carboxylic acid. Extract the acidified aqueous layer with ethyl acetate (3x).
-
The original toluene layer contains the unreacted ester.
-
-
Isolation:
-
Ester: Wash the toluene layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ester.
-
Acid: Combine the ethyl acetate extracts from the acidified aqueous phase. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Purity Analysis: Determine the enantiomeric excess (ee) of both the recovered ester and the acid product using the chiral HPLC method detailed below.
Data Presentation & Considerations
The choice of enzyme is critical for achieving high enantioselectivity. A screening of different commercially available lipases is recommended.
Table 1: Representative Data for Enzymatic Resolution Screening
| Lipase Source | Co-Solvent | Temp (°C) | Time (h) | Conversion (%) | Unreacted Ester ee (%) | Acid Product ee (%) |
| Candida antarctica B | Toluene | 40 | 24 | ~50 | >99 (S) | >99 (R) |
| Aspergillus niger[7] | MTBE | 35 | 48 | ~52 | 95 (S) | 91 (R) |
| Candida rugosa[6] | Heptane | 30 | 36 | ~48 | 98 (S) | 97 (R) |
| Pseudomonas cepacia | Isopropanol (5%)[8] | 35 | 40 | ~51 | 96 (S) | 94 (R) |
Note: Enantiomer configurations (R/S) are illustrative and must be determined experimentally.
Methodology II: Chiral HPLC for Analysis and Purification
Principle of Separation
Chiral HPLC is the most widely used technique for determining the enantiomeric purity of chiral compounds.[5] The separation is achieved on a Chiral Stationary Phase (CSP). CSPs are themselves chiral and interact with the two enantiomers of the analyte to form transient, diastereomeric complexes. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose and amylose) are particularly effective for a broad range of molecules, including pyrrolidine derivatives.[1]
Workflow for Chiral HPLC Analysis
Caption: Principle of enantiomer separation by Chiral HPLC.
Experimental Protocol: Analytical Chiral HPLC
Instrumentation & Consumables:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: A polysaccharide-based CSP is highly recommended as a starting point (e.g., CHIRALPAK® IA, IB, IC, etc.).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol (IPA), ethanol).
-
Additives (optional, for peak shaping): Trifluoroacetic acid (TFA), Diethylamine (DEA).
Protocol Steps:
-
Sample Preparation:
-
Racemic Standard: Prepare a stock solution of the racemic this compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Enriched Samples: Prepare samples from the EKR workup at a similar concentration.
-
-
Method Development:
-
Initial Conditions: Begin with a common mobile phase composition, such as n-hexane:isopropanol (90:10, v/v).
-
Injection: Inject the racemic standard. If no separation is observed, systematically vary the ratio of hexane to the alcohol modifier (e.g., 80:20, 95:5). The type of alcohol (IPA vs. ethanol) can also significantly impact resolution.
-
Optimization: Small amounts of additives like TFA or DEA (typically 0.1%) can be added to the mobile phase to improve the peak shape of acidic or basic compounds, respectively.
-
-
Analysis and ee% Calculation:
-
Once baseline separation of the racemic standard is achieved, inject the enantiomerically enriched samples.
-
Identify the peaks corresponding to each enantiomer based on the racemate injection.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Data Presentation: Typical HPLC Conditions
Table 2: Example HPLC Method for Chiral Resolution
| Parameter | Condition | Rationale |
| Column | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven broad selectivity for many classes of compounds. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) | Common normal phase condition for polysaccharide CSPs.[1] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Room temperature is a good starting point; can be varied to optimize separation. |
| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for UV detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Retention Time 1 | ~8.5 min | Illustrative retention time for the first eluting enantiomer. |
| Retention Time 2 | ~10.2 min | Illustrative retention time for the second eluting enantiomer. |
Conclusion
The successful chiral resolution of this compound is readily achievable through systematic application of the methodologies described herein. Enzymatic kinetic resolution offers an elegant and scalable route to produce bulk quantities of enantiomerically enriched material, embodying principles of green chemistry. Chiral HPLC serves as an indispensable tool for the accurate analysis of enantiomeric purity and can also be adapted for preparative-scale purification. Together, these techniques provide a comprehensive workflow for researchers to access the enantiopure building blocks essential for the advancement of chiral drug development programs.
References
- Benchchem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
- Benchchem. (2025). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
- Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Benchchem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Benchchem. (2025). Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis.
- 960化工网. (n.d.). Cas no 51523-00-3 (this compound).
- MDPI. (n.d.). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates.
- PMC - NIH. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 51523-00-3(this compound) | Kuujia.com [kuujia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Introduction: The Strategic Importance of the Pyrrolidinone Core in Drug Discovery
The pyrrolidinone scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products. Its inherent structural features, including chirality and the capacity for extensive functionalization, render it a valuable building block in medicinal chemistry. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS 51523-00-3) is a key intermediate in the synthesis of numerous pharmaceutical agents, including potential treatments for central nervous system disorders and infectious diseases.[1][2] The benzyl-protected nitrogen and the ester functionality provide orthogonal handles for subsequent chemical transformations, making it a versatile precursor for the construction of complex molecular architectures.[1] This document provides a comprehensive guide to the large-scale synthesis of this important intermediate, focusing on a robust and scalable two-step synthetic sequence involving a Michael addition followed by a Dieckmann condensation.
Synthetic Strategy: A Two-Pronged Approach to the Pyrrolidinone Ring
The efficient construction of the 5-oxopyrrolidine-3-carboxylate core on a large scale necessitates a synthetic route that is both high-yielding and operationally straightforward. The chosen strategy, a tandem Michael addition-Dieckmann condensation, offers a convergent and atom-economical approach.
Step 1: Aza-Michael Addition. The synthesis commences with the conjugate addition of a primary amine, benzylamine, to an α,β-unsaturated diester, dimethyl itaconate. This reaction, a classic aza-Michael addition, proceeds readily to form the acyclic diester intermediate, N-benzyl-N-(2,3-bis(methoxycarbonyl)propyl)amine. The selection of dimethyl itaconate is strategic due to its commercial availability and the presence of two ester groups, one of which will participate in the subsequent cyclization.
Step 2: Dieckmann Condensation. The cornerstone of this synthesis is the intramolecular Claisen condensation of the diester intermediate, a reaction known as the Dieckmann condensation.[3][4] This base-mediated cyclization forges the five-membered pyrrolidinone ring, yielding the target β-keto ester, this compound. The choice of a strong base, such as sodium methoxide, is critical to drive the reaction to completion by deprotonating the α-carbon of one of the ester groups, initiating the intramolecular nucleophilic attack.
Visualizing the Synthesis: A Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of the Acyclic Diester Intermediate via Aza-Michael Addition
Materials:
-
Benzylamine (≥99%)
-
Dimethyl itaconate (99%)
-
Methanol (anhydrous, ≥99.8%)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve benzylamine (107.15 g, 1.0 mol) in 500 mL of anhydrous methanol.
-
Addition of Dimethyl Itaconate: While stirring, add dimethyl itaconate (158.15 g, 1.0 mol) dropwise to the benzylamine solution over a period of 30 minutes. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil, the acyclic diester intermediate, can be used in the next step without further purification.
PART 2: Dieckmann Condensation to Yield this compound
Materials:
-
Crude acyclic diester intermediate from Part 1
-
Sodium methoxide (95%)
-
Toluene (anhydrous, ≥99.8%)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (reagent grade)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a mechanical stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, suspend sodium methoxide (54.02 g, 1.0 mol) in 1 L of anhydrous toluene.
-
Addition of the Intermediate: Dissolve the crude acyclic diester intermediate from Part 1 in 500 mL of anhydrous toluene and add it dropwise to the sodium methoxide suspension over a period of 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. The formation of a thick precipitate will be observed.
-
Monitoring: Monitor the reaction progress by TLC (7:3 hexane:ethyl acetate). The disappearance of the diester intermediate signals the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is approximately 6-7.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white to off-white solid.
Data Presentation: Key Reaction Parameters
| Parameter | Step 1: Michael Addition | Step 2: Dieckmann Condensation |
| Key Reagents | Benzylamine, Dimethyl itaconate | Acyclic Diester, Sodium Methoxide |
| Solvent | Methanol | Toluene |
| Temperature | Reflux (~65 °C) | Reflux (~110 °C) |
| Reaction Time | 4 hours | 6 hours |
| Molar Ratio | 1:1 (Benzylamine:Dimethyl itaconate) | 1:1 (Diester:Sodium Methoxide) |
| Expected Yield | >95% (crude) | 75-85% (after purification) |
| Product Form | Viscous Oil | White to Off-white Solid |
Scientific Integrity & Logic: The "Why" Behind the Protocol
-
Choice of Base in Dieckmann Condensation: Sodium methoxide is a strong, non-nucleophilic base (in this context) that is highly effective in deprotonating the α-carbon of the ester to initiate the cyclization. The use of an alkoxide base corresponding to the ester (methoxide for a methyl ester) is crucial to prevent transesterification as a side reaction.
-
Anhydrous Conditions: Both the Michael addition (when aiming for high purity of the intermediate) and particularly the Dieckmann condensation must be carried out under anhydrous conditions. The presence of water would lead to the hydrolysis of the ester groups and the quenching of the enolate intermediate, thereby significantly reducing the yield of the desired product.
-
Solvent Selection: Methanol is an excellent solvent for the Michael addition as it readily dissolves both reactants. For the Dieckmann condensation, a higher boiling, non-protic solvent like toluene is preferred to achieve the necessary reaction temperature and to avoid interference with the base-mediated reaction.
-
Work-up Procedure: The acidic quench in the work-up of the Dieckmann condensation is necessary to neutralize the excess base and to protonate the enolate of the β-keto ester product. The subsequent washes with water and brine are essential to remove any remaining salts and water-soluble impurities.
Safety Considerations
-
Benzylamine: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dimethyl Itaconate: May cause skin and eye irritation. Avoid inhalation of vapors.
-
Sodium Methoxide: Highly flammable solid and corrosive. Reacts violently with water. Handle in a dry, inert atmosphere (e.g., under nitrogen or argon). All glassware must be thoroughly dried before use.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is also a suspected reproductive toxin. Use in a well-ventilated fume hood.
Conclusion
The presented two-step synthetic protocol provides a reliable and scalable method for the large-scale production of this compound. By understanding the underlying chemical principles of the aza-Michael addition and the Dieckmann condensation, researchers can confidently implement and optimize this synthesis for their specific needs in drug discovery and development. The use of readily available starting materials and straightforward reaction conditions makes this an attractive route for the industrial production of this valuable synthetic intermediate.
References
-
LookChem. METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. [Link]
-
PubChem. This compound. [Link]
-
960 Chemical Network. Cas no 51523-00-3 (this compound). [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Krikštaponis, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3856. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
The Aquila Digital Community. Synthesis of New Polyfunctional 2-Pyrrolidinones from Methyl 2-(carboethoxyhydroxymethyl)Acrylate. (2007). [Link]
-
Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019). [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS 51523-00-3).[1] This versatile pyrrolidone derivative is a key intermediate in pharmaceutical research and organic synthesis, valued for its role as a precursor to bioactive compounds.[2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, which is typically achieved via a Dieckmann condensation. Our goal is to provide you with the in-depth technical insights and troubleshooting strategies necessary to optimize your reaction yield and purity.
The primary synthetic route involves the intramolecular cyclization of a diester precursor, a classic example of the Dieckmann condensation, which forms the 5-membered pyrrolidinone ring.[4][5] Success in this synthesis hinges on careful control of reaction conditions, particularly the choice of base and solvent, to prevent common side reactions like hydrolysis.[6][7]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low, or I am recovering a significant amount of my starting diester. What are the likely causes?
A1: Low yield or recovery of starting material is a frequent challenge and typically points to issues with the reaction equilibrium or the reagents themselves.
-
Possible Cause 1: Inactive or Insufficiently Strong Base. The Dieckmann condensation is base-catalyzed and requires the deprotonation of an α-carbon to initiate the reaction.[4] If the base is not strong enough or has degraded due to improper handling (e.g., moisture exposure), the reaction will not proceed efficiently. For instance, sodium hydride (NaH) can become passivated by a surface layer of sodium hydroxide.[6]
-
Troubleshooting & Optimization:
-
Verify Base Activity: Use a freshly opened container of your base or purify/prepare it immediately before use. For example, potassium tert-butoxide should ideally be freshly sublimed.[7]
-
Select a Stronger Base: If you are using a weaker base like an alkoxide, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[6][7]
-
Ensure Stoichiometry: While the base is catalytic for the cyclization, the overall reaction is driven to completion by the deprotonation of the resulting β-keto ester, which has an acidic proton. Therefore, at least one full equivalent of base is required. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction forward.
-
-
Possible Cause 2: Reverse Dieckmann Condensation. The Dieckmann condensation is a reversible reaction.[6] While the final deprotonation of the β-keto ester product typically drives the reaction to completion, unfavorable conditions can shift the equilibrium back toward the starting diester.[5]
-
Troubleshooting & Optimization:
Q2: My main byproduct is a carboxylic acid, not my target β-keto ester. Why is this happening and how can I prevent it?
A2: The formation of a carboxylic acid byproduct is a classic sign of ester hydrolysis, which occurs in the presence of water.[6][7]
-
Possible Cause 1: Wet Solvents or Reagents. The use of alkoxide bases like sodium ethoxide in their corresponding alcohol solvent (e.g., ethanol) is a traditional method but is highly susceptible to hydrolysis if conditions are not scrupulously anhydrous.[7] Commercial grades of alkoxides can also be partially hydrolyzed.[7]
-
Troubleshooting & Optimization:
-
Switch to an Anhydrous Aprotic System: This is the most effective solution. Replace the alcohol solvent with a dry, aprotic solvent such as toluene, tetrahydrofuran (THF), or benzene.[4][6] Ensure the solvent is thoroughly dried before use, for instance, by distilling it from a suitable drying agent.
-
Use a Non-Hydrolytic Base: Pair your aprotic solvent with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[6] These bases minimize the presence of water and do not introduce a nucleophile that could cause hydrolysis or transesterification.
-
Inert Atmosphere: Handle all hygroscopic reagents and run the entire reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the system.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Dieckmann condensation. The mechanism, which is analogous to the Claisen condensation, involves the following key steps:
-
Enolate Formation: A strong base removes an α-proton from one of the ester groups of the starting diester to form an enolate ion.
-
Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.
-
Ring Closure: The intermediate collapses, expelling an alkoxide ion (e.g., methoxide or ethoxide) to form the cyclic β-keto ester.
-
Deprotonation: The newly formed β-keto ester has a highly acidic proton on the carbon between the two carbonyl groups. The alkoxide base quickly deprotonates this carbon, forming a stable enolate. This final, irreversible step drives the reaction to completion.
-
Acidic Workup: A final workup with a mild acid protonates the enolate to yield the final product, this compound.[4]
Caption: Dieckmann condensation reaction pathway.
Q2: How do I choose the optimal base and solvent for this reaction?
A2: The ideal combination is a strong, non-nucleophilic base in a dry, aprotic solvent. This pairing is crucial for maximizing yield by preventing hydrolysis and other side reactions.[4][6]
| Base | Solvent(s) | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Toluene, THF, DMF | Highly effective, minimizes hydrolysis, commercially available.[6] | Pyrophoric, requires careful handling under an inert atmosphere. |
| Potassium t-Butoxide | Toluene, THF | Very strong base, effective for difficult cyclizations.[7] | Highly hygroscopic, can promote side reactions if not pure. |
| Sodium Ethoxide | Ethanol, Toluene | Traditional, less expensive.[5] | High risk of hydrolysis and reverse reaction in ethanol.[6][7] |
| LiHMDS / LDA | THF | Very strong, sterically hindered, good for complex substrates.[4] | Must be prepared fresh or titrated before use. |
Recommendation: For robust and high-yielding synthesis, Sodium Hydride (NaH) in dry Toluene or THF is the recommended starting point.
Experimental Protocols
Optimized Protocol for Dieckmann Condensation
This protocol is a generalized procedure based on best practices for achieving high yields.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum.
-
Allow the apparatus to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Ensure all solvents are anhydrous. Toluene can be distilled over sodium-benzophenone ketyl.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, charge the flask with sodium hydride (1.1 eq., 60% dispersion in mineral oil).
-
Wash the NaH dispersion with dry hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add dry toluene to the flask, followed by the starting diester (1.0 eq.) dissolved in a small amount of dry toluene via a syringe.
-
Add a catalytic amount of dry methanol or ethanol (approx. 0.05 eq.) to initiate the reaction. Caution: Hydrogen gas will evolve. [6]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-20 hours).[6]
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate or DCM) (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.[6]
-
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
References
- BenchChem. (n.d.). Optimization of reaction conditions for 1-Butylpyrrolidin-2-one synthesis.
- BenchChem. (n.d.). Preventing hydrolysis of β-keto ester during Dieckmann condensation.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of compound 10aa. Retrieved from [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
960化工网. (n.d.). Cas no 51523-00-3 (this compound). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
lookchem. (n.d.). Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYROLIDINECARBOXYLATE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Retrieved from [Link]
-
SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from [Link]
Sources
- 1. Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate | 51523-00-3 [chemicalbook.com]
- 2. 51523-00-3(this compound) | Kuujia.com [kuujia.com]
- 3. lookchem.com [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Welcome to the technical support guide for the purification of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS 51523-00-3). This resource is designed for researchers, chemists, and pharmaceutical professionals to navigate the common challenges associated with isolating this versatile pyrrolidinone intermediate.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to ensure you achieve the desired purity and yield in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective overall strategy for purifying this compound from a typical reaction mixture?
A robust purification strategy involves a sequential, three-stage process: (1) a carefully controlled aqueous work-up to remove inorganic salts and polar impurities, (2) flash column chromatography for separating organic byproducts, and (3) recrystallization to achieve high analytical purity. The target compound is a white to slightly yellow powder with a melting point of 63-66 °C, making this multi-step approach highly effective.[2]
Below is a generalized workflow for this process.
Caption: General purification workflow for this compound.
Q2: My synthesis involves a Dieckmann condensation. What are the most probable impurities I should anticipate in my crude product?
The Dieckmann condensation is an intramolecular Claisen condensation that uses a strong base (e.g., sodium ethoxide) to cyclize a diester.[3][4] Understanding this mechanism is key to predicting impurities.
| Impurity Name | Structure/Type | Reason for Presence | Removal Strategy |
| Starting Diester | Non-polar/Medium-polarity | Incomplete reaction. The cyclization is an equilibrium process.[5] | Column Chromatography |
| Hydrolyzed Product | Carboxylic Acid (Polar) | Reaction of the β-keto ester product with residual base/water during work-up. | Acidic aqueous work-up. |
| Transesterification Products | Different Ester Group | If the alcohol solvent (e.g., ethanol) does not match the ester group (methyl).[6] | Column Chromatography |
| Starting Benzylamine | Amine (Basic) | If the synthesis involves the initial formation of the pyrrolidinone ring from precursors like dimethyl itaconate and benzylamine.[2] | Acidic aqueous work-up. |
| Base/Salts | Inorganic | Residual catalyst (e.g., NaOEt) and salts formed during neutralization. | Aqueous work-up. |
Q3: How can I effectively monitor the purification process and confirm the purity of my final product?
A combination of techniques is essential for reliable analysis:
-
Thin-Layer Chromatography (TLC): This is your primary tool for monitoring the reaction and column chromatography. A standard mobile phase is a mixture of hexanes and ethyl acetate. Visualization can be achieved with a potassium permanganate (KMnO₄) stain, which is highly effective for visualizing the pyrrolidinone ring.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment.[8] The absence of impurity signals (e.g., starting materials, residual solvents) is a strong indicator of high purity.
-
Melting Point Analysis: A sharp melting point within the literature range (63-66 °C) indicates high purity.[2] A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and enantiomeric separation (if applicable), HPLC is the gold standard.[2][9]
Troubleshooting Guide
Q1: My TLC of the crude product shows a spot at the baseline, a main product spot, and another spot with a higher Rf. What's happening?
This is a classic post-Dieckmann condensation TLC profile. Here is a decision tree to help diagnose the issue:
Caption: Decision tree for troubleshooting a common TLC result.
-
Spot at Baseline (Rf = 0): This is typically the sodium enolate salt of your β-keto ester product. The product is acidic (pKa ≈ 11) and will be deprotonated by any excess base, making it highly polar and immobile on silica gel.[10] The fix is to ensure the aqueous work-up is sufficiently acidic to fully protonate the compound.
-
Main Spot: This is your target product, this compound.
-
Higher Rf Spot: This is almost certainly the less polar, unreacted starting diester. This indicates an incomplete reaction and will need to be removed by column chromatography.
Q2: My yield is extremely low after flash column chromatography. What are the most likely reasons?
Significant product loss during chromatography is a common and frustrating issue. Here are the primary causes and solutions:
-
Cause 1: Compound Streaking/Decomposition on Silica Gel.
-
The "Why": Standard silica gel is slightly acidic and can cause β-keto esters to degrade or streak, leading to poor separation and recovery.
-
The Solution: Deactivate the silica gel before packing the column. This can be done by preparing a slurry of the silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes) and adding 0.5-1% triethylamine (Et₃N). The triethylamine neutralizes the acidic sites on the silica surface, preventing degradation and improving peak shape.[11]
-
-
Cause 2: Incorrect Solvent Polarity.
-
The "Why": If the eluent is not polar enough, your product will move too slowly, resulting in very broad bands and excessive solvent usage. If it's too polar, it may co-elute with impurities.
-
The Solution: Methodically determine the optimal eluent using TLC. Aim for an Rf value of 0.25 - 0.35 for your target compound. This typically provides the best separation from impurities. A gradient elution, starting with a low polarity and gradually increasing it, can be very effective.[7]
-
-
Cause 3: Improper Column Packing or Loading.
-
The "Why": An unevenly packed column or overloading the column with crude material leads to channeling and poor separation, forcing you to discard mixed fractions.
-
The Solution: Ensure the column is packed uniformly without air bubbles.[12] For loading, dissolve your crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel or Celite.[7] After drying to a free-flowing powder, this can be carefully added to the top of the packed column, ensuring a tight, narrow starting band.
-
Q3: My product is an oil after chromatography, but the literature says it's a solid. How can I induce crystallization?
The failure to crystallize is almost always due to the presence of minor impurities or residual solvent acting as an "antifreeze."
Protocol for Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, common systems include:
-
Ethyl acetate / Hexanes
-
Ethanol / Water
-
Isopropanol
-
-
Step-by-Step Procedure:
-
Place the oily product in a clean Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) dropwise while heating gently (e.g., 40-50 °C) until the oil just dissolves.
-
Slowly add the less soluble "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add one or two more drops of the soluble solvent to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Once crystals appear, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent (hexanes), and dry under vacuum.
-
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Cool the crude reaction mixture in an ice bath.
-
Slowly quench the reaction by adding 1M HCl (aq) dropwise with vigorous stirring until the pH of the aqueous layer is ~5-6.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial reaction solvent).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with deionized water (1x) and saturated sodium chloride solution (brine) (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: In a beaker, make a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes). If deactivation is needed, add 0.5% triethylamine to the eluent.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles form.[12]
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of DCM. Add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 5% to 10% to 20% EtOAc in Hexanes) to elute your product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Power, N. P., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Retrieved from [Link]
-
960化工网. (n.d.). Cas no 51523-00-3 (this compound). Retrieved from [Link]
-
Al-Khafaji, M., et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
LookChem. (n.d.). Cas 51535-00-3, METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. Retrieved from [Link]
-
Hirai, S., et al. (2016). Mastering β-keto esters. ResearchGate. Retrieved from [Link]
-
Shiri, M., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
Tumosienė, I., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H15NO3). Retrieved from [Link]
-
DAICEL Chiral Application Search. (n.d.). Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Ghorai, P., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports. Retrieved from [Link]
-
Benetti, S., et al. (1995). Mastering β-Keto Esters. Chemical Reviews. Retrieved from [Link]
-
Parra-Falk, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Retrieved from [Link]
-
Le, P. N., et al. (2024). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Clinch, K., et al. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
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- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
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Technical Support Center: Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS 51523-00-3)[1][2]. This molecule is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, often used as a precursor for bioactive compounds and complex molecular frameworks[1][3][4].
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice based on established chemical principles and field experience. We will explore the causality behind byproduct formation and offer validated strategies to optimize your reaction outcomes.
Section 1: Understanding the Primary Synthetic Pathway
The most common and efficient synthesis of this compound involves a tandem Michael addition-lactamization reaction. The process typically starts with the conjugate addition of benzylamine to an itaconic acid diester (e.g., dimethyl itaconate), followed by an intramolecular cyclization to form the desired 5-oxopyrrolidine ring, also known as a pyroglutamate structure.
Caption: Primary synthesis route via tandem Michael addition and lactamization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect to see on my TLC or LC-MS?
You will most commonly encounter unreacted starting materials (dimethyl itaconate and benzylamine), the acyclic intermediate from the Michael addition that has failed to cyclize, and the hydrolyzed carboxylic acid of your target molecule. Under certain conditions, dimeric or oligomeric species can also form.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields are typically traced back to three issues:
-
Incomplete Reaction: The reaction may not have reached completion. Verify with TLC or LC-MS analysis of an aliquot.
-
Suboptimal Cyclization: The crucial lactamization step is often the bottleneck. It can be sensitive to temperature and solvent polarity.
-
Purification Losses: The target molecule has moderate polarity and can be challenging to separate from closely related impurities, leading to loss of material during column chromatography.
Q3: I see a streak or multiple close-running spots near my product spot on the TLC plate. What could this be?
This often indicates the presence of the free carboxylic acid byproduct, formed from ester hydrolysis. The acid is significantly more polar and can streak on silica gel. It can also suggest the presence of the uncyclized intermediate, which may have a similar polarity to the final product.
Q4: Is the N-benzyl group stable throughout the reaction and workup?
Generally, the N-benzyl group is robust under the mild conditions typical for this synthesis. However, it can be susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation if used in a subsequent step) or very harsh acidic conditions not typically employed here.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Significant amount of uncyclized intermediate observed.
-
Symptoms: A major byproduct is detected by LC-MS with a mass corresponding to the sum of the reactants (e.g., Dimethyl Itaconate + Benzylamine). This spot may run close to the product on TLC.
-
Underlying Cause: The second step of the reaction, the intramolecular cyclization (lactamization), is often slower than the initial Michael addition. This step involves the attack of the secondary amine onto one of the ester groups, eliminating methanol. This process is an equilibrium and can be sterically hindered or require sufficient thermal energy.
-
Solutions:
-
Increase Reaction Temperature: Gently refluxing the reaction mixture (e.g., in methanol or ethanol) after the initial Michael addition is complete can provide the necessary activation energy to drive the cyclization forward.
-
Extend Reaction Time: Monitor the reaction for an extended period (12-24 hours) after the initial exotherm or disappearance of starting materials.
-
Solvent Choice: While often performed in the alcohol corresponding to the ester (e.g., methanol), switching to a higher-boiling, polar aprotic solvent like toluene or DMF for the cyclization phase can be effective.
-
Problem 2: Formation of Dimeric or Oligomeric Byproducts.
-
Symptoms: Mass spectrometry reveals peaks corresponding to twice the mass of the product or other repeating units. This is more common when attempting analogous syntheses via intramolecular Dieckmann condensation of a 1,6-diester.[5][6][7]
-
Underlying Cause: An intermolecular reaction (one intermediate molecule reacting with another) can compete with the desired intramolecular cyclization. This side reaction is favored at high concentrations. While less common in the Michael addition route, it can occur if the cyclization is particularly slow.
-
Solutions:
-
High Dilution: Running the reaction at a lower concentration (e.g., 0.1 M or less) favors the intramolecular pathway, as the reactive ends of a single molecule are more likely to find each other than another molecule.
-
Slow Addition: If using a base to promote cyclization, adding the base or one of the reactants slowly over a long period can keep the instantaneous concentration of the reactive intermediate low.
-
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Problem 3: Presence of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
-
Symptoms: An additional, more polar spot is observed on TLC that may streak. LC-MS analysis shows a mass corresponding to the target product minus a methyl group plus a hydrogen (M-14).
-
Underlying Cause: The methyl ester is susceptible to hydrolysis, particularly during aqueous workup under either acidic or basic conditions. The presence of water in the reaction solvent at elevated temperatures can also contribute.
-
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, especially if the reaction requires prolonged heating.
-
Neutral Workup: During workup, avoid strong acids or bases. If an acid or base wash is necessary, perform it quickly at low temperatures (0-5 °C) and immediately neutralize.
-
Purification Strategy: The carboxylic acid can be removed during column chromatography, as it will elute much later or stick to the silica gel. Alternatively, a mild basic wash (e.g., with saturated NaHCO₃ solution) can extract the acidic byproduct into the aqueous layer, but this risks hydrolyzing more of the ester product.
-
Byproduct Summary Table
| Byproduct Name | Typical Molar Mass ( g/mol ) | Identification Method | TLC Characteristics (vs. Product) |
| Target Product | 233.26 | NMR, MS | Rf ~0.4 (30% EtOAc/Hex) |
| Uncyclized Intermediate | 265.30 | MS, NMR | Runs very close to the product; slightly more or less polar depending on conformation. |
| Hydrolyzed Acid | 219.23 | MS, IR (broad O-H) | Lower Rf, often streaks. |
| Dimer | 466.52 | MS | Higher molecular weight, may not elute from GC or LC easily. Polarity varies. |
| Dimethyl Itaconate | 158.15 | GC-MS, NMR | Non-polar, high Rf. |
Section 4: Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This is a generalized procedure and may require optimization for your specific setup.
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dimethyl itaconate (1.0 equiv.).
-
Dissolve the itaconate in anhydrous methanol (to a concentration of ~0.5 M).
-
Add benzylamine (1.05 equiv.) dropwise to the stirring solution at room temperature. The reaction is often mildly exothermic.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours. Monitor the consumption of starting materials by TLC or LC-MS.
-
Once the initial Michael addition appears complete, heat the reaction mixture to a gentle reflux (~65 °C).
-
Maintain the reflux for 8-16 hours, monitoring the formation of the product and the disappearance of the acyclic intermediate.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
The resulting crude oil can be purified directly.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb the crude oil onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
The target product typically elutes at around 30-40% ethyl acetate in hexanes.
-
Combine the pure fractions as identified by TLC analysis and concentrate under reduced pressure to yield the product, which is often a white to slightly yellow solid or a viscous oil[3].
Caption: A general troubleshooting workflow for synthesis and purification.
References
-
Investigation of Impurities in Peptide Pools. (n.d.). MDPI. Retrieved from [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Cas no 51523-00-3 (this compound). (n.d.). 960化工网. Retrieved from [Link]
-
When a Dieckmann condensation is attempted with diethyl succinate, the product obtained has the molecular. (2023-12-13). Brainly. Retrieved from [Link]
-
Cas 51535-00-3, METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. (n.d.). Lookchem. Retrieved from [Link]
-
When a Dieckmann condensation is attempted with diethyl succinate, the pr... (2024-06-06). Filo. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dieckmann Condensation. (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021-03-23). PubMed Central. Retrieved from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
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- 7. When a Dieckmann condensation is attempted with diethyl succinate, the pr.. [askfilo.com]
Technical Support Center: Column Chromatography of Pyrrolidinone Derivatives
Welcome to the technical support center for the purification of pyrrolidinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the chromatographic purification of this important class of heterocyclic compounds. Pyrrolidinones, containing a five-membered lactam ring, present unique challenges due to their polarity, potential for hydrogen bonding, and the basicity of the ring nitrogen. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Foundational Method Development
Effective purification begins with a robust and well-designed method. This section addresses the critical initial choices that dictate the success of your separation.
Q1: How do I select the right stationary phase for my pyrrolidinone derivative?
The choice between normal-phase and reversed-phase chromatography is the most critical first step. It depends on the overall polarity of your specific derivative, which is influenced by its substituents.
-
Normal-Phase Chromatography (Silica Gel & Alumina): This is the most common starting point for many synthetic organic compounds.[1] Pyrrolidinone derivatives, being inherently polar, often interact strongly with polar stationary phases like silica gel.[2] This is beneficial for retaining the compound but can also lead to issues like peak tailing and irreversible adsorption if not managed correctly.[3]
-
Reversed-Phase Chromatography (C18, C8): In the pharmaceutical industry, reversed-phase is frequently preferred for its high reproducibility and resolution, especially when scaling from analytical HPLC to preparative flash systems.[4][5] If your pyrrolidinone derivative is highly polar or water-soluble, traditional reversed-phase might not provide sufficient retention. In such cases, Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative.[6]
Table 1: Stationary Phase Selection Guide for Pyrrolidinone Derivatives
| Stationary Phase | Mode | Best Suited For | Key Considerations & Potential Issues |
| Silica Gel | Normal-Phase | Derivatives of low to moderate polarity. The workhorse for most lab-scale purifications.[1] | Acidic silanol groups can cause peak tailing with the basic nitrogen of the pyrrolidinone ring.[3] May cause degradation of sensitive derivatives (e.g., hydrolysis of esters).[7] |
| Alumina (Basic, Neutral, Acidic) | Normal-Phase | Basic derivatives that are sensitive to acidic silica gel. Use neutral or basic alumina to prevent degradation.[1] | Can have lower resolving power than silica for some mixtures. Activity is highly dependent on water content. |
| C18-Bonded Silica | Reversed-Phase | More polar derivatives, especially those with good solubility in water/methanol/acetonitrile mixtures.[5] | Highly non-polar impurities will be strongly retained. May require MS-compatible volatile buffers (e.g., formic acid, ammonium acetate) for pH control.[8] |
| HILIC (e.g., Amide, Cyano) | HILIC | Very polar pyrrolidinone derivatives that are poorly retained in reversed-phase.[2][6] | Requires careful equilibration. Uses high organic mobile phases with a small aqueous component.[6] |
Q2: My pyrrolidinone derivative is streaking/tailing on the silica gel column. What causes this and how can I fix it?
This is the most common problem encountered with nitrogen-containing heterocycles.[3]
Causality: The issue stems from strong, non-ideal secondary interactions between the basic lone pair of electrons on the pyrrolidinone's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][9] This interaction is often strong enough to cause slow desorption kinetics, leading to a "tail" behind the main peak as the compound elutes.
Solution: The key is to suppress this secondary interaction by adding a small amount of a competitive base or a proton source to the mobile phase. This additive effectively "caps" the active silanol sites, allowing your compound to elute in a sharp, symmetrical band.[3][10]
Caption: Key steps for scaling from TLC to preparative chromatography.
References
- Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient?.
- Benchchem. Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
- Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- Benchchem. A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
- King Group. Successful Flash Chromatography.
- Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.
- LCGC. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification.
- Restek. (2019, June 17). Choosing Your LC Stationary Phase.
- MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- LinkedIn. (2023, December 15). Exploring the Applications of Flash Chromatography in Pharmaceutical Industry.
- Waters Corporation. (2018, February 21). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product.
- Agilent Technologies. (2013, September 1). Analytical to Preparative HPLC Method Transfer.
- Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Phenomenex. GC Technical Tip.
- Agilent Technologies. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- NIH Public Access. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- ZeptoMetrix. Mobile Phase Modifiers.
- Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide.
- Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- LCGC International. On-Column Sample Degradation.
- ijrpr. Stationary phases used in LC: A Detailed Review.
- Waters Blog. (2016, August 8). Method Scaling in Preparative HPLC: Analytical Method & Preparative Method.
- RotaChrom. An Introduction to Chromatography - Analytical vs Preparative Scale.
- ACS Publications. Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- Benchchem. purification challenges of 5-Hydroxy-2-pyrrolidone.
- NIH Public Access. (2021, November 30). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography.
- ResearchGate. (2025, August 6). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver.
- Agilent Technologies. Control pH During Method Development for Better Chromatography.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- YouTube. (2025, January 29). What Solvent Is Used In Thin Layer Chromatography? - Chemistry For Everyone.
- LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- PubMed. (2019, November 30). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC.
- Quora. (2015, August 13). What are the solvents used in TLC for plant samples?.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
- Google Patents. US4057491A - Solvent recovery process for N-methyl-2-pyrrolidone in hydrocarbon extraction.
- ResearchGate. (2025, August 5). Application of Pyrrolidinium-Based Ionic Liquid as Solvent for the Liquid Extraction of Benzene from Its Mixtures with Aliphatic Hydrocarbons.
- Semantic Scholar. (2002). Effect of the silica support of bonded reversed-phase columns on chromatography of some antibiotic compounds.
- PubMed. (2019, January 11). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry.
- Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
- MicroSolv. (2025, December 1). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer.
- Nelson Labs. Identifying Unexpected Impurities In Drug Products.
- MDPI. Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant.
- PubMed. (2007, September 5). Solubilization of poorly soluble compounds using 2-pyrrolidone.
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Technical Support Center: Stereochemical Integrity in Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are focused on maintaining stereochemical purity during this critical synthesis. Racemization is a common challenge that can compromise the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and prevent the loss of stereochemical integrity in your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter related to racemization. Each entry is formatted as a question you might ask, followed by a detailed explanation of the causes and a step-by-step protocol for resolution.
Question 1: My final product shows significant racemization after synthesis. What is the primary chemical mechanism causing this, and where in the process is it most likely to occur?
Answer:
The primary cause of racemization in this compound is the deprotonation of the chiral carbon at the C-3 position. This carbon is situated alpha to two carbonyl groups (the ester and the lactam), making its proton acidic and susceptible to removal by a base.
Once the proton is abstracted, a planar, achiral enolate intermediate is formed. This intermediate can be reprotonated from either face with nearly equal probability. Protonation from one face regenerates the desired enantiomer, while protonation from the opposite face yields its undesired enantiomer, resulting in a racemic mixture.[1][2] This process is most likely to occur during any step involving basic conditions, particularly during cyclization or any subsequent base-mediated reactions.
Mechanism of Racemization
The diagram below illustrates the base-catalyzed epimerization at the C-3 position, which leads to racemization.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Question 2: How does my choice of base and solvent affect the stereochemical outcome?
Answer:
The choice of base and solvent is arguably the most critical factor in controlling racemization. The base's strength, steric hindrance, and concentration, along with the solvent's polarity and ability to stabilize intermediates, play a synergistic role.
-
Base Selection: Strong, non-nucleophilic bases are generally preferred to facilitate the desired reaction without promoting side reactions. However, an overly strong base or prolonged reaction times can increase the rate of deprotonation at the chiral center, leading to racemization.[1] Sterically hindered bases (e.g., KHMDS, LDA) can sometimes offer better selectivity compared to smaller bases like sodium methoxide (NaOMe) or sodium hydride (NaH).
-
Solvent Selection: The solvent affects both the base's reactivity and the stability of the enolate intermediate. Aprotic polar solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are common. However, their effects can vary. For instance, DMSO can significantly accelerate coupling reactions but may also increase racemization rates compared to less polar solvents like THF or Dichloromethane (DCM).[3] It is crucial to select a solvent that provides good solubility for the reactants while minimizing the lifetime of the enolate intermediate.
Comparative Data on Reaction Conditions
The following table summarizes reported outcomes for similar reactions, highlighting the impact of different bases and solvents. Note that optimal conditions should be determined empirically for your specific substrate.
| Base | Solvent | Temperature (°C) | Typical Outcome |
| NaH | THF | 0 to RT | Effective for cyclization, but can lead to racemization if the reaction is prolonged or temperature increases. |
| NaOMe | Methanol | 0 to RT | Commonly used, but risk of transesterification and racemization is significant. |
| KHMDS | THF | -78 to 0 | Good for generating enolates under kinetic control, often reducing racemization. |
| DBU | Acetonitrile | RT | Organic base, can be milder but its efficacy depends on the substrate. |
Question 3: I suspect racemization is occurring. How can I analytically confirm this and quantify the enantiomeric excess (ee)?
Answer:
Visualizing the loss of optical activity on a polarimeter is a preliminary check, but for accurate quantification, a chiral separation technique is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[4][5]
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[5] By comparing the peak areas of the two enantiomers, you can accurately calculate the enantiomeric excess (% ee).
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating enantiomers of compounds like yours.[4]
-
Mobile Phase Optimization:
-
Start with a standard mobile phase, typically a mixture of hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol.
-
Prepare a racemic standard of your compound to develop the separation method. If a standard is unavailable, intentionally racemize a small sample of your product by treating it with a strong base (e.g., NaOMe in MeOH) for an extended period.
-
Inject the racemic standard and adjust the mobile phase composition (e.g., the percentage of IPA) to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Analysis:
-
Dissolve a small, accurately weighed amount of your synthesized product in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized method.
-
Integrate the peak areas for both enantiomers (A1 and A2).
-
-
Calculation of Enantiomeric Excess (% ee):
-
Use the formula: % ee = (|A1 - A2| / (A1 + A2)) * 100
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control to prevent racemization?
A1: The most critical parameters are temperature , reaction time , and the rate of addition of reagents .
-
Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. For base-mediated steps, temperatures of 0 °C, -20 °C, or even -78 °C are highly recommended to disfavor the enolization equilibrium.
-
Reaction Time: Minimize the exposure of the chiral center to basic conditions. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Stoichiometry and Addition: Use the minimum effective amount of base (e.g., 1.05-1.1 equivalents). Adding the base slowly at a low temperature can help maintain local concentration control and prevent temperature spikes.
Q2: Are there alternative synthetic routes from L-glutamic acid that are less prone to racemization?
A2: Yes. One common strategy is to perform the cyclization under acidic rather than basic conditions. For example, heating L-glutamic acid or its diester in a high-boiling, non-polar solvent can induce thermal cyclization to the pyroglutamate with loss of water or alcohol.[6] This approach avoids the use of a base, thereby circumventing the primary mechanism for racemization. Another strategy involves using coupling reagents like DCC/HOBt or EDC, which are common in peptide synthesis and are designed to minimize racemization during amide bond formation.[7][8]
Q3: Can the N-benzyl protecting group influence racemization?
A3: The N-benzyl group itself does not directly participate in the racemization mechanism at C-3. However, its steric and electronic properties can influence the overall reactivity of the molecule and the stability of intermediates.[9] It is a stable protecting group that is unlikely to cause issues under the conditions typically used for cyclization. The primary concern remains the acidity of the C-3 proton.
Q4: If I observe racemization, is there a way to resolve the racemic mixture?
A4: While prevention is always better than correction, resolution of the final racemic mixture is possible. Methods include:
-
Diastereomeric Crystallization: Reacting the racemic carboxylic acid (after ester hydrolysis) with a chiral amine to form diastereomeric salts, which can often be separated by fractional crystallization.
-
Preparative Chiral Chromatography: Scaling up the analytical chiral HPLC method to a preparative scale to separate the enantiomers. This is effective but can be costly for large quantities.
Troubleshooting Decision Workflow
If you detect racemization, use the following workflow to identify and address the potential cause.
Caption: A decision tree for troubleshooting racemization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC, NIH. (2022-07-04). [Link]
-
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cas no 51523-00-3 (this compound). 960化工网. [Link]
-
Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. [Link]
-
Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. PubMed. (2013-04-22). [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC, NIH. (2022-08-06). [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. (2020-04-24). [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH. (2023-04-27). [Link]
-
Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. lookchem. [Link]
-
(PDF) Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. ResearchGate. [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. [Link]
-
The problem of racemization in drug discovery and tools to predict it. ResearchGate. (2019-03-18). [Link]
-
Racemization. Wikipedia. [Link]
-
Chiral analysis. Wikipedia. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC, NIH. [Link]
-
Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. PubMed Central. [Link]
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Technical Support Center: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Welcome to the technical support center for Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS No. 51523-00-3/51535-00-3).[1][2][3][4] This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we address common and complex issues encountered during its use, providing in-depth troubleshooting and scientifically grounded explanations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: What are the optimal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[2] It is a white to slightly yellowish powder that is generally stable under standard laboratory conditions.[1][2] Prolonged exposure to moisture or extreme pH conditions should be avoided to prevent hydrolysis of the methyl ester and potential degradation of the pyroglutamate ring.
Q2: Is this compound sensitive to light or air?
A2: While generally stable, it is good practice to store the compound protected from direct light to minimize the potential for photochemical degradation over long periods. Standard air exposure during handling is typically not an issue, but for long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent any slow oxidative processes.
Reaction-Specific Issues
Q3: I'm observing a significant amount of a hydrolyzed byproduct, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, in my reaction mixture. What could be the cause?
A3: The presence of the carboxylic acid byproduct is a clear indication of ester hydrolysis. This is one of the most common side reactions. The primary culprits are typically:
-
Acidic or Basic Conditions: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.[5][6] Even trace amounts of acid or base in your reagents or solvents can catalyze this reaction, especially at elevated temperatures. Pyroglutamic acid and its derivatives are known to be labile at pH values below 2 and above 13.[7]
-
Water Content: The presence of water in the reaction mixture is a direct reactant for hydrolysis. Ensure that all solvents and reagents are anhydrous, especially if the reaction is sensitive to water.
Troubleshooting Protocol: Minimizing Ester Hydrolysis
-
Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure that any reagents, such as amines or bases, are free from excessive water.
-
pH Control: If possible, maintain a neutral pH throughout the reaction. If acidic or basic conditions are required for your transformation, consider using milder reagents or shorter reaction times.
-
Temperature Management: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Work-up Procedure: During the work-up, minimize contact time with aqueous acidic or basic solutions. A rapid extraction and drying of the organic layer is recommended.
Q4: My subsequent debenzylation reaction is yielding a complex mixture of products. Why is this happening and how can I improve the selectivity?
A4: The N-benzyl group can be challenging to remove cleanly, and several side reactions can occur depending on the debenzylation method.[8]
-
Hydrogenolysis (e.g., Pd/C, H₂): This is a common method, but it is not always selective. Other functional groups in your molecule, such as alkenes or other aromatic rings, may also be reduced.[8] Catalyst poisoning by sulfur-containing compounds is also a concern.[8]
-
Strong Lewis Acids (e.g., AlCl₃): These can be effective but may not be compatible with other sensitive functional groups in the molecule.[8] Friedel-Crafts alkylation side reactions are also a possibility.[8]
-
Oxidative Cleavage: Reagents like potassium tert-butoxide/DMSO and O₂ can be used for N-debenzylation but may lead to over-oxidation or other undesired side reactions if not carefully controlled.[8]
Troubleshooting Protocol: Optimizing N-Debenzylation
-
Method Selection: Choose a debenzylation method that is compatible with the other functional groups present in your molecule. Catalytic transfer hydrogenation using ammonium formate as a hydrogen source can be a rapid and mild alternative to high-pressure hydrogenation.[9]
-
Reaction Conditions: For problematic hydrogenolysis reactions, adjusting the temperature can be critical. In some cases, lowering the reaction temperature to 0°C can significantly improve the yield and reduce byproduct formation.[8] The addition of a mild acid, such as acetic acid, has been shown to facilitate the debenzylation of N-benzyl groups in certain systems.[10]
-
Alternative Reagents: Consider using N-iodosuccinimide (NIS) for a tunable debenzylation of benzylamines, which can offer selectivity for mono- or di-debenzylation.[11]
Q5: I am noticing some epimerization at the C3 position of the pyrrolidine ring. What conditions favor this side reaction?
A5: The proton at the C3 position is alpha to the carbonyl of the ester group, making it susceptible to deprotonation under basic conditions. This can lead to racemization or epimerization if there are other stereocenters in the molecule.
Troubleshooting Protocol: Preventing Epimerization
-
Base Selection: Avoid strong, non-hindered bases if possible. If a base is necessary, consider using a weaker or more sterically hindered base to minimize deprotonation at C3.
-
Temperature Control: Keep the reaction temperature as low as possible, as higher temperatures can accelerate the rate of epimerization.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to conditions that favor epimerization.
Visual Troubleshooting Guides
Workflow for Diagnosing and Mitigating Ester Hydrolysis
Caption: Decision tree for troubleshooting ester hydrolysis.
Mechanism of Base-Catalyzed Epimerization at C3
Caption: Pathway of epimerization via enolate formation.
Quantitative Data Summary
| Side Reaction | Common Causes | Typical Yield Loss (%) | Recommended Mitigation |
| Ester Hydrolysis | Presence of acid/base, water | 5-50% | Use anhydrous conditions, control pH, lower temperature |
| N-Debenzylation Byproducts | Inappropriate catalyst/reagents | 10-70% | Screen deprotection methods, optimize temperature and additives |
| Epimerization at C3 | Strong bases, high temperature | 5-30% | Use mild/hindered bases, low temperature, shorter reaction times |
References
- Airaudo, C. B., et al. (1987). Stability of glutamine and pyroglutamic acid under model system conditions. Journal of Food Science, 52(6).
-
960化工网. (n.d.). Cas no 51523-00-3 (this compound). Retrieved from [Link]
- Rew, Y., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(42), 7521-7523.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1982). Rapid debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent. Synthesis, 1982(9), 743-744.
- Conti, P., et al. (2019). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Molecules, 24(23), 4277.
- Walters, J., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics, 18(8), 3091-3099.
-
LookChem. (n.d.). Cas 51535-00-3, METHYL 1-BENZYL-5-OXO-3-PYROLIDINECARBOXYLATE. Retrieved from [Link]
- Li, W., et al. (2011).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Jain, R., et al. (2001). Convenient N-Protection of L-Pyroglutamic Acid Esters. Indian Journal of Chemistry - Section B, 40B, 1059-1061.
- Bull, S. D., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 3(13), 2065-2068.
- Rios-Lombardia, N., et al. (2016). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry, 18(2), 430-435.
- Wang, C., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Schilling, S., et al. (2009). Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides. Journal of Biological Chemistry, 284(31), 20857-20866.
- Ghamgui, H., et al. (2005). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Journal of the American Oil Chemists' Society, 82(5), 343-347.
-
PubChemLite. (n.d.). This compound (C13H15NO3). Retrieved from [Link]
- Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1088.
- Tumkevicius, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5026.
- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 11(4), 1776-1784.
- Mickevicius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3768.
- Zirguleviciute, Z., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija, 65(1), 23-28.
- Mickevicius, V., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2486.
- Doganc, F., et al. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496.
- Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1088.
-
SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from [Link]
- Deb, M. K., & Ghosh, K. K. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Process Engineering, 1(1), 1-6.
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- 4. Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate | 51523-00-3 [chemicalbook.com]
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- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. users.ox.ac.uk [users.ox.ac.uk]
Challenges in the deprotection of the benzyl group from pyrrolidinones
Welcome to the technical support center for challenges in the deprotection of the benzyl group from pyrrolidinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to help you navigate the complexities of N-debenzylation.
Introduction
The N-benzyl group is a widely used protecting group for the nitrogen atom in pyrrolidinones due to its stability under various reaction conditions. However, its removal can present significant challenges depending on the substrate's complexity and the presence of other functional groups. This guide will explore the common hurdles encountered during the deprotection of N-benzyl pyrrolidinones and provide systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for N-benzyl deprotection is not working or is very slow. What are the common causes?
A1: Several factors can impede catalytic hydrogenation:
-
Catalyst Poisoning: The most frequent issue is the poisoning of the palladium catalyst. This can be caused by sulfur-containing functional groups within your molecule, residual sulfur-containing reagents from previous steps, or even the product amine itself, which can coordinate to the palladium surface and inhibit its activity.[1][2][3]
-
Catalyst Quality: The activity of Pd/C can vary between suppliers and even batches. It is also possible for the catalyst to degrade over time.
-
Insufficient Hydrogen: Poor mass transfer of hydrogen gas to the catalyst surface can limit the reaction rate. This can be due to inadequate agitation, low hydrogen pressure, or a leak in the system.[4]
-
Solvent Choice: The solvent can influence the catalyst's activity and the solubility of the substrate and hydrogen. Protic solvents like ethanol and methanol are generally effective.
Q2: What are the alternatives to catalytic hydrogenation for N-benzyl deprotection on a pyrrolidinone ring?
A2: When catalytic hydrogenation is not viable, several alternative methods can be employed:
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or HBr in acetic acid can cleave the N-benzyl group.[1][5] However, these conditions are harsh and may not be suitable for substrates with acid-labile functional groups.
-
Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can oxidatively remove the benzyl group.[1][6][7][8] These methods are often chemoselective and can be performed under milder conditions than acid cleavage.
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can also effect debenzylation, though this method is less common for pyrrolidinones and requires specialized equipment.[6]
Q3: I am observing side reactions during my debenzylation. What are they and how can I avoid them?
A3: Common side reactions include:
-
N-Alkylation: In alcoholic solvents, particularly with Pearlman's catalyst, N-alkylation of the deprotected pyrrolidinone by the solvent can occur.[9] Using a non-alcoholic solvent or adding a small amount of acid can mitigate this.
-
Over-reduction: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced under hydrogenation conditions. Careful selection of the catalyst and reaction conditions can sometimes achieve selectivity.
-
Ring Opening: Harsh acidic conditions can potentially lead to the opening of the pyrrolidinone ring, especially if the ring is strained.
Troubleshooting Guides
Problem 1: Incomplete or Stalled Catalytic Hydrogenation
This is a frequent challenge. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for stalled catalytic hydrogenation.
Problem 2: Difficulty with Acid-Catalyzed Debenzylation
While effective, acid-catalyzed debenzylation can be problematic.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Use a stronger acid system (e.g., HBr/AcOH). |
| Degradation of Starting Material or Product | Substrate is sensitive to strong acid. | Use a milder acid like p-toluenesulfonic acid (TsOH) in a suitable solvent.[10] Consider an alternative deprotection method. |
| Formation of Multiple Byproducts | Non-selective reaction. Friedel-Crafts side reactions. | Add a scavenger like anisole or thioanisole to trap the benzyl cation. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes a standard procedure for the N-debenzylation of a pyrrolidinone using palladium on carbon and hydrogen gas.[9][11]
Materials:
-
N-benzyl pyrrolidinone derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask, stir bar, and septum
Procedure:
-
Dissolve the N-benzyl pyrrolidinone (1.0 mmol) in methanol or ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10-20 mol% Pd).
-
Seal the flask with a septum.
-
Evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Acid-Facilitated Catalytic Hydrogenation
For substrates where catalyst poisoning by the product amine is suspected, the addition of an acid can improve the reaction rate and yield.[12][13]
Materials:
-
N-benzyl pyrrolidinone derivative
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol
-
Acetic acid
-
Hydrogen gas supply
Procedure:
-
To a solution of the N-benzyl pyrrolidinone (1 mmol) in ethanol (60 mL), add acetic acid (1.5 mmol).[12]
-
Add 20% Pd(OH)₂/C (150 mg).[12]
-
Stir the reaction mixture at 60 °C under a hydrogen atmosphere for 14 hours.[12]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the catalyst through Celite and wash with ethanol.
-
Concentrate the combined filtrate in vacuo and purify the residue by silica gel column chromatography.
Protocol 3: Oxidative Deprotection using DDQ
This method is suitable for substrates that are sensitive to reductive or strongly acidic conditions.
Materials:
-
N-benzyl pyrrolidinone derivative
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM) and Water
Procedure:
-
Dissolve the N-benzyl pyrrolidinone (1.0 mmol) in a mixture of DCM and water (e.g., 18:1 v/v, 10 mL).
-
Add DDQ (1.2-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC). The reaction is often complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The choice of deprotection method can significantly impact the reaction outcome. The following table provides a comparative overview of common methods.
| Method | Typical Reagents | Advantages | Disadvantages | Suitable for... |
| Catalytic Hydrogenolysis | H₂, Pd/C, Pd(OH)₂/C[9][11] | Mild conditions, clean byproducts (toluene). | Catalyst poisoning, requires specialized equipment for high pressure, may reduce other functional groups. | Substrates without catalyst poisons and reducible groups sensitive to other methods. |
| Transfer Hydrogenation | Ammonium formate, cyclohexene, Pd/C[9][14] | Avoids the use of hydrogen gas. | Can be slower than direct hydrogenation. | Laboratories not equipped for handling hydrogen gas. |
| Acid-Catalyzed Cleavage | TFA, HBr/AcOH, TsOH[1][5][10] | Simple procedure, no special equipment. | Harsh conditions, not suitable for acid-labile substrates. | Robust molecules that can withstand strong acids. |
| Oxidative Deprotection | DDQ, CAN[1][6][7][8] | High chemoselectivity, mild conditions. | Stoichiometric amounts of reagents are needed, potential for over-oxidation. | Complex molecules with multiple functional groups sensitive to reduction or acid. |
Mechanistic Insights
Understanding the underlying mechanisms can aid in troubleshooting and method selection.
Mechanism of Catalytic Hydrogenolysis
Caption: Simplified mechanism of catalytic hydrogenolysis on a palladium surface.
The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen adsorbs and dissociates into active hydrogen atoms. The N-benzyl pyrrolidinone also adsorbs onto the surface, where the benzylic C-N bond is cleaved by the activated hydrogen, yielding the deprotected pyrrolidinone and toluene.
References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 2020.
-
The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry.
-
Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate.
-
A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs. Oxidation. Benchchem.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health.
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate.
-
Benzyl group. Wikipedia.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate.
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
-
Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. ResearchGate.
-
Benzyl Protection. Common Organic Chemistry.
-
Hydrogenolytic debenzylation of the lactam-nitrogen followed by alkylation reaction. ResearchGate.
-
One-Pot Synthesis of Ene-Lactams via N-Debenzylation of Keto-Containing N-2,4-Dimethoxylbenzylamides. ResearchGate.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health.
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications.
-
De-protection of N-Benzyl groups. Sciencemadness.org.
-
Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.
-
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. National Institutes of Health.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed.
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate.
-
Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
-
Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1.
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.
-
Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Semantic Scholar.
-
Benzylamines. Organic Chemistry Portal.
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important synthetic intermediate.[1][2][3] This versatile pyrrolidone derivative is a valuable building block in medicinal chemistry, particularly for developing bioactive compounds.[1]
I. Synthetic Pathway Overview
The most common and scalable approach to this compound involves a two-step process: a Michael addition followed by an intramolecular cyclization (Dieckmann condensation). This method offers a reliable route to the desired product. The key starting materials are readily available and the reaction conditions are generally manageable on a larger scale.
Primary Synthetic Route: Michael Addition and Dieckmann Condensation
The synthesis begins with the Michael addition of benzylamine to dimethyl itaconate. This is followed by an intramolecular Dieckmann condensation of the resulting diester intermediate, which after acidic workup, yields the target molecule. The Dieckmann condensation is a robust method for forming five- and six-membered rings.[4][5]
Caption: General synthetic scheme for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of this compound.
Q1: What are the critical parameters for the initial Michael addition?
A1: The success of the Michael addition hinges on several factors:
-
Solvent: A polar aprotic solvent like methanol or ethanol is typically used to facilitate the dissolution of the reactants.
-
Temperature: The reaction is often run at room temperature to reflux. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent side product formation.
-
Stoichiometry: A slight excess of benzylamine can be used to ensure complete consumption of the dimethyl itaconate. However, a large excess can complicate purification.
Q2: Which base is most effective for the Dieckmann condensation?
A2: The choice of base is critical for the intramolecular cyclization.
-
Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in their respective alcohol solvents are commonly used and are cost-effective for large-scale synthesis.
-
Potassium tert-butoxide (KOtBu) in an aprotic solvent like THF can also be effective, particularly if side reactions with the ester group are a concern.[4]
-
Sodium hydride (NaH) is a strong, non-nucleophilic base that can drive the reaction to completion, but requires careful handling, especially on a larger scale.
Q3: What is the purpose of the acidic workup after the Dieckmann condensation?
A3: The Dieckmann condensation initially forms the enolate of the β-keto ester. The acidic workup serves two primary purposes:
-
Neutralization: It neutralizes the basic reaction mixture.
-
Protonation: It protonates the enolate to yield the final β-keto ester product. A dilute acid, such as 1M HCl or acetic acid, is typically used.
Q4: How can I purify the final product on a large scale?
A4: For large-scale purification, the following methods are recommended:
-
Crystallization: This is often the most efficient and economical method for obtaining high-purity material. The product is typically a white to slightly yellow powder.[2] A suitable solvent system for recrystallization needs to be determined empirically, but mixtures of ethyl acetate and hexanes are a good starting point.
-
Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming for multi-kilogram quantities. It is best reserved for smaller scales or for the removal of closely related impurities that cannot be removed by crystallization.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Intermediate Diester | - Incomplete reaction. - Competing side reactions. - Inefficient extraction. | - Monitor the reaction by TLC/LC-MS to ensure completion. - Control the reaction temperature to minimize side product formation. - Ensure proper pH adjustment during workup for efficient extraction into the organic layer. |
| Low Yield of Final Product | - Incomplete Dieckmann condensation. - Hydrolysis of the ester during workup. - Product loss during purification. | - Ensure a sufficiently strong base and anhydrous conditions for the condensation. - Use a mild acidic workup and avoid prolonged exposure to strong acids. - Optimize the crystallization solvent and procedure to maximize recovery. |
| Formation of Polymeric Byproducts | - Reaction temperature is too high. - Incorrect stoichiometry. | - Maintain a controlled temperature throughout the reaction. - Carefully control the addition rate of reagents. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product by column chromatography before attempting crystallization. - Ensure the product is thoroughly dried under vacuum to remove all solvent. |
| Inconsistent Results on Scale-Up | - Inefficient heat transfer. - Poor mixing. - Exothermic reaction runaway. | - Use a reactor with appropriate heating/cooling capabilities and overhead stirring. - For exothermic steps, consider slow addition of reagents or cooling the reaction mixture. - Perform a safety assessment before scaling up. |
IV. Detailed Experimental Protocols
Step 1: Synthesis of N-benzyl-aspartic acid dimethyl ester (Michael Addition)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl itaconate (1.0 eq) and methanol (5-10 volumes).
-
Slowly add benzylamine (1.05 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure to obtain the crude N-benzyl-aspartic acid dimethyl ester, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Dieckmann Condensation)
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol (5-10 volumes).
-
Heat the solution to reflux.
-
Slowly add a solution of the crude N-benzyl-aspartic acid dimethyl ester (1.0 eq) in anhydrous methanol via the dropping funnel over 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 1M HCl to quench the reaction and adjust the pH to ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification by Crystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford pure this compound. The melting point of the pure compound is reported to be 63-66 °C.[2]
V. Visualization of the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
VI. References
-
Vertex AI Search. (n.d.). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. Retrieved from
-
RSC Publishing. (2021, September 27). Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters. Retrieved from
-
PubMed. (2021, May 3). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Retrieved from
-
ResearchGate. (n.d.). Strategies for the synthesis of pyroglutamic acids and esters from glycine derivatives. Retrieved from
-
Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. Retrieved from
-
ResearchGate. (n.d.). Front Cover: Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation (Eur. J. Org. Chem. /2019). Retrieved from
-
J&K Scientific LLC. (2025, February 24). Dieckmann Condensation. Retrieved from
-
Alfa Chemistry. (n.d.). Dieckmann Condensation. Retrieved from
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from
-
960化工网. (n.d.). Cas no 51523-00-3 (this compound). Retrieved from
-
LookChem. (n.d.). Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. Retrieved from
-
Chem-Impex. (n.d.). 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from
Sources
Technical Support Center: Purification of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Welcome to the dedicated technical support guide for handling and purifying Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS No: 51535-00-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows.[1][2] The purity of this β-keto ester is paramount for the success of subsequent reactions and the integrity of final products, particularly in pharmaceutical development.[2]
This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you diagnose and resolve common purity challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the purification of this compound.
Q1: My post-reaction TLC plate shows multiple spots. What are the likely impurities I am seeing?
A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common observation. Besides unreacted starting materials, the primary impurities for a β-keto ester like this are typically products of degradation. The two most common side reactions are hydrolysis and subsequent decarboxylation.
-
Hydrolysis Product: Exposure to acidic or basic conditions (even residual moisture) can hydrolyze the methyl ester to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This carboxylic acid is significantly more polar and will have a much lower Rf value on the TLC plate.
-
Decarboxylation Product: β-keto acids are thermally unstable and can readily lose carbon dioxide (decarboxylate) upon heating to yield 1-benzylpyrrolidin-2-one.[3][4][5] This is a less polar impurity than the parent compound or the hydrolyzed acid.
-
Starting Materials: If the synthesis was performed via a Dieckmann condensation, you might have residual diester starting material.[6][7]
It's crucial to perform a co-spot on your TLC plate with the starting material to rule out its presence in the product mixture.
Q2: I am experiencing significant product loss and streaking during silica gel column chromatography. What is causing this degradation?
A2: This is a classic issue when purifying β-keto esters.[8] Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[9] This acidic environment can catalyze the hydrolysis of your ester, leading to the formation of the corresponding carboxylic acid, which then either streaks down the column or remains adsorbed.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing your silica slurry in the mobile phase containing a small amount of a volatile base, typically 0.1-1% triethylamine (TEA).[9] This simple step is often sufficient to prevent on-column degradation.
-
Use an Alternative Stationary Phase: If your compound is exceptionally acid-sensitive, consider using a more inert stationary phase like neutral alumina or Florisil.[9]
Q3: My compound is eluting as a broad, tailing peak during column chromatography, resulting in poor separation. How can I sharpen the peak?
A3: This issue is frequently caused by the keto-enol tautomerism inherent to β-keto esters.[8][9] The compound exists as a dynamic equilibrium between its keto and enol forms on the column. Since these tautomers have different polarities, their continuous interconversion during elution leads to band broadening.[8]
Solutions:
-
Acid/Base Modifier: Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes help by forcing the equilibrium to favor one tautomer. However, be cautious about causing hydrolysis.
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, a more polar solvent system can improve peak shape by better solvating both tautomers. A common mobile phase for this class of compounds is a gradient of ethyl acetate in hexane.[10][11]
-
Lower Temperature: Running the column at a lower temperature can slow the rate of tautomer interconversion, potentially leading to sharper peaks.
Q4: My NMR spectrum is complex, and I suspect impurities. What are the key diagnostic signals I should look for?
A4: A clean ¹H NMR spectrum of this compound is expected. However, the presence of common impurities will give rise to distinct signals.
| Impurity Name | Key ¹H NMR Diagnostic Signals (in CDCl₃) | Rationale |
| Starting Diester (e.g., Diethyl N-benzyliminodiacetate) | May show multiple ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm). | Presence of unreacted starting material. |
| 1-benzyl-5-oxopyrrolidine-3-carboxylic acid | Disappearance of the sharp methyl ester singlet (~3.7 ppm). Appearance of a very broad singlet for the carboxylic acid proton (>10 ppm). | Indicates hydrolysis of the ester functional group. |
| 1-benzylpyrrolidin-2-one | Disappearance of the methyl ester singlet (~3.7 ppm) and the proton at the 3-position. The signals for the pyrrolidone ring protons will simplify. | Indicates both hydrolysis and subsequent decarboxylation have occurred.[12][13] |
| Residual Solvents (e.g., Ethyl Acetate, Dichloromethane) | Quartet at ~4.1 ppm and triplet at ~1.2 ppm for EtOAc; singlet at ~5.3 ppm for DCM. | Incomplete removal of solvents from workup or chromatography. |
In-Depth Purification Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This is the most reliable method for purifying this compound on a laboratory scale.
Workflow Diagram: Flash Chromatography
Caption: Workflow for purification via flash chromatography.
Step-by-Step Procedure:
-
Prepare the Deactivated Silica: In a beaker, make a slurry of silica gel (230-400 mesh) in your initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Add triethylamine (TEA) to this slurry to a final concentration of 0.5% (v/v).
-
Pack the Column: Wet-pack the column with the prepared slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. Do not let the column run dry.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elute and Collect: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane). Collect fractions in an appropriately sized rack of test tubes.
-
Analyze Fractions: Monitor the collected fractions using TLC. Stain the TLC plates with a suitable stain (e.g., potassium permanganate) to visualize the spots.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
If the purified product from chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step. The compound is described as a white to slightly yellow powder with a melting point of 63-66 °C, making it a good candidate for recrystallization.[2]
Troubleshooting Logic for Purification
Caption: Decision-making workflow for purification.
Step-by-Step Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexane/EtOAc mixtures) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the chosen solvent to your crude solid and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Column Chromatography Techniques for Purifying Beta-Keto Esters. Benchchem.
- 960化工网. Cas no 51523-00-3 (this compound).
- BenchChem. (2025). Technical Support Center: Column Chromatography Purification of Keto Esters. Benchchem.
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
- Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). PMC - PubMed Central.
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI.
- 9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts.
- Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2025). ResearchGate.
- Decarboxylation. (2022). Master Organic Chemistry.
- Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube.
- Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. Lookchem.
- Dieckmann Condensation. Organic Chemistry Portal.
- Dieckmann condensation. Wikipedia.
- Ch21: Dieckmann condensation. University of Calgary.
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Oxopyrrolidine-3-carboxylic Acid Protecting Group Strategies
Welcome to the technical support center for navigating the complexities of protecting group chemistry for 5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic endeavors. Here, you will find practical, field-tested advice, troubleshooting guides, and detailed protocols to help you overcome common challenges and select the optimal protecting group strategy for your specific application.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble with the direct N-acylation of my 5-oxopyrrolidine-3-carboxylate ester. The yields are low and I see significant side products. What's going on?
A1: This is a common challenge. The nitrogen in the pyroglutamate core is part of a lactam, making it significantly less nucleophilic than a typical amine. Direct acylation often requires forcing conditions, which can lead to side reactions. A prevalent and often more successful strategy is to start with an N-protected glutamic acid derivative and then perform a cyclization to form the pyroglutamate ring. This approach circumvents the difficulty of acylating the lactam nitrogen directly.
Q2: What are the most common protecting groups for the lactam nitrogen and the carboxylic acid of 5-oxopyrrolidine-3-carboxylic acid?
A2: For the lactam nitrogen, the most frequently used protecting groups are carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). For the carboxylic acid, esterification is the standard approach, with methyl, ethyl, benzyl, and tert-butyl esters being the most common choices.
Q3: What is "orthogonal protection" and why is it important for this molecule?
A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of another. This is crucial when you need to perform distinct chemical transformations on the carboxylic acid and the lactam nitrogen independently. For example, you might want to deprotect the carboxylic acid to form an amide bond while keeping the lactam nitrogen protected for a subsequent reaction. A common orthogonal pair for 5-oxopyrrolidine-3-carboxylic acid is a Boc group on the nitrogen (acid-labile) and a benzyl ester for the carboxylic acid (removable by hydrogenolysis).
Q4: My esterification of 5-oxopyrrolidine-3-carboxylic acid is not going to completion. What can I do to improve the yield?
A4: Incomplete esterification can be due to several factors. Since esterification is an equilibrium reaction, using a large excess of the alcohol as the solvent can help drive the reaction to completion. Another effective technique is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus. If you are using a hindered alcohol, standard Fischer esterification might be slow; in such cases, using coupling agents like DCC with DMAP or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol can be more effective.
Troubleshooting Guides
Issue 1: Incomplete N-Boc Protection
| Symptom | Possible Cause | Suggested Solution |
| Low yield of N-Boc protected product | Insufficient reactivity of the lactam nitrogen. | Ensure the reaction is catalyzed by a suitable base, such as 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst. |
| Steric hindrance. | Consider using a less hindered Boc-donating reagent or optimizing the reaction temperature and time. | |
| Side reaction with the carboxylic acid. | Protect the carboxylic acid as an ester prior to N-protection to prevent the formation of mixed anhydrides. | |
| Formation of multiple products | Di-tert-butylation or other side reactions. | Use a stoichiometric amount of Boc anhydride and monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
Issue 2: Difficulty in Deprotecting the Benzyl Ester
| Symptom | Possible Cause | Suggested Solution |
| Incomplete debenzylation via hydrogenolysis | Catalyst poisoning. | Ensure the substrate and solvents are free of sulfur-containing compounds or other catalyst poisons. Consider using a fresh batch of catalyst. |
| Catalyst deactivation. | Increase the catalyst loading or use a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). | |
| Poor hydrogen gas dispersion. | Ensure vigorous stirring and proper purging of the reaction vessel with hydrogen. | |
| Reaction stalls | Formation of an insoluble product that coats the catalyst. | Try a different solvent system to improve the solubility of the product. |
Issue 3: Unexpected Side Reactions during Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Cleavage of other acid-labile groups during Boc deprotection | Use of strong acid (e.g., neat TFA). | Use a milder deprotection cocktail, such as 25-50% TFA in dichloromethane (DCM), or consider using 4M HCl in dioxane. |
| Alkylation of sensitive residues by the tert-butyl cation | Absence of a scavenger. | Add a scavenger like triethylsilane (TES) or thioanisole to the deprotection mixture to trap the tert-butyl cation. |
Alternative Protecting Groups: A Comparative Overview
The choice of a protecting group is critical and depends on the overall synthetic strategy, including the planned reaction conditions and the presence of other functional groups.
For the Carboxylic Acid Moiety
| Protecting Group | Introduction Method | Deprotection Conditions | Advantages | Disadvantages |
| Methyl/Ethyl Ester | Fischer esterification (MeOH/EtOH, acid catalyst) | Saponification (e.g., LiOH, NaOH) or strong acid hydrolysis. | Simple to introduce, stable to many conditions. | Harsh deprotection conditions (strong base or acid) may not be compatible with sensitive substrates. |
| Benzyl (Bn) Ester | Benzyl alcohol, acid catalyst or benzyl bromide with a base. | Catalytic hydrogenolysis (H₂, Pd/C). | Mild and neutral deprotection. Orthogonal to acid- and base-labile groups. | Not compatible with functional groups that are sensitive to reduction. |
| tert-Butyl (tBu) Ester | Isobutylene, acid catalyst or Boc anhydride with DMAP. | Acidolysis (e.g., TFA, HCl in dioxane). | Stable to base and hydrogenolysis. | Deprotection generates a reactive tert-butyl cation that can cause side reactions. |
| Silyl Esters (e.g., TMS, TES) | Silyl chloride (e.g., TMSCl) with a base (e.g., triethylamine). | Mild acid, base, or fluoride sources (e.g., TBAF). | Very mild deprotection conditions. | Generally labile and may not withstand many reaction conditions or chromatography. |
| "Supersilyl" Esters | "Supersilyl" chloride with the carboxylic acid. | Photodeprotection (UV light). | Extremely stable to a wide range of reagents, including strong nucleophiles and bases. | The protecting group itself is very large and may introduce steric hindrance. |
| Oxazolines | Reaction with a β-amino alcohol. | Strong acid hydrolysis (e.g., ethanolic HCl). | Stable to nucleophiles and organometallic reagents. | Requires relatively harsh acidic conditions for removal. |
For the Lactam Nitrogen Moiety
| Protecting Group | Introduction Method | Deprotection Conditions | Advantages | Disadvantages |
| tert-Butyloxycarbonyl (Boc) | Boc anhydride (Boc₂O), DMAP (cat.). | Acidolysis (TFA or HCl in dioxane). | Stable to base and hydrogenolysis. Widely used. | Acidic deprotection can cleave other acid-sensitive groups. |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl), base. | Catalytic hydrogenolysis (H₂, Pd/C). | Orthogonal to acid- and base-labile groups. | Deprotection conditions can reduce other functional groups. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, base. | Base (e.g., 20% piperidine in DMF). | Very mild deprotection. Orthogonal to acid- and hydrogenolysis-labile groups. | Not stable to basic conditions. |
| N-Alkenyl Groups (e.g., N-butenyl) | Aldehyde (e.g., butanal), p-TsOH, refluxing toluene. | Two steps: formation of 2-ethoxy iminium salt (e.g., Meerwein's salt) followed by hydrolysis. | Stable to a wide range of reagents including oxidants, reductants, and organometallics. | Deprotection is a two-step process. |
Experimental Protocols
Protocol 1: Methyl Esterification of 5-Oxopyrrolidine-3-carboxylic Acid
Objective: To protect the carboxylic acid functionality as a methyl ester.
Materials:
-
5-Oxopyrrolidine-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 5-oxopyrrolidine-3-carboxylic acid in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
Protocol 2: N-Boc Protection of 5-Oxopyrrolidine-3-carboxylate Methyl Ester
Objective: To protect the lactam nitrogen with a Boc group.
Materials:
-
5-Oxopyrrolidine-3-carboxylate methyl ester
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Dissolve the 5-oxopyrrolidine-3-carboxylate methyl ester in anhydrous acetonitrile.
-
Add a catalytic amount of DMAP to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.
Protocol 3: Orthogonal Deprotection of N-Boc-5-oxopyrrolidine-3-carboxylic Acid Benzyl Ester
Objective: To demonstrate the selective removal of either the Boc or the benzyl protecting group.
A. Selective Boc Deprotection:
Materials:
-
N-Boc-5-oxopyrrolidine-3-carboxylic acid benzyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected benzyl ester in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-2 hours (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude product is the benzyl ester with a free lactam nitrogen.
B. Selective Benzyl Ester Deprotection:
Materials:
-
N-Boc-5-oxopyrrolidine-3-carboxylic acid benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Boc protected benzyl ester in methanol or ethyl acetate.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N-Boc protected carboxylic acid.
Visualization of Key Concepts
Caption: General strategies for protecting 5-oxopyrrolidine-3-carboxylic acid.
Caption: Decision workflow for orthogonal deprotection and modification.
References
-
Dembończyk, M. B., et al. (1992). A New Lactam Protecting Group. ResearchGate. [Link]
-
Tan, J., Akakura, M., & Yamamoto, H. (2013). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. National Institutes of Health. [Link]
-
Tan, J., Akakura, M., & Yamamoto, H. (2013). The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions. PubMed. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Fiveable. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Kabalka, G. W., et al. (2006). ChemInform Abstract: Trimethylsilyl Esters: Protection of Carboxylic Acids During Hydroboration Reactions. ResearchGate. [Link]
- Kocienski, P. J. (2005). 6.6 Silyl Esters. In Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Smith, M. B., et al. (1992). A New Lactam Protecting Group. ResearchGate. [Link]
-
ResearchGate. (2018). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. ResearchGate. [Link]
-
University of Rochester. (n.d.). Protecting Groups. University of Rochester. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. ResearchGate. [Link]
-
ETW International. (n.d.). Boc-L-Pyroglutamic acid ethyl ester/Boc-Pyr-Oet. ETW International. [Link]
- Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
-
Lee, S., & Park, S. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
RSC Publishing. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing. [Link]
-
Reddit. (2024). Esterification/Amidation Problems : r/Chempros. Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link]
- Filo. (2025).
Technical Support Center: Optimizing Reaction Conditions for Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The pyrrolidine moiety is a common structural motif in numerous FDA-approved drugs, making the efficient synthesis of derivatives like this compound a critical process in medicinal chemistry.[1][2] This versatile compound serves as a key intermediate in the synthesis of various bioactive molecules and complex heterocyclic frameworks.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through an intramolecular Dieckmann condensation.[5][6][7][8][9][10]
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via a Dieckmann condensation, but I am observing a very low yield, or in some cases, no product at all. What are the potential causes and how can I rectify this?
Answer:
Low or no yield in a Dieckmann condensation can stem from several factors related to the base, solvent, and reaction conditions. The reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[5][6][8][10]
Causality and Solutions:
-
Inactive or Inappropriate Base: The choice and quality of the base are paramount.
-
Problem: Sodium ethoxide or sodium hydride, common bases for this reaction, can be deactivated by moisture.[11] Sodium hydride, in particular, can form a passivating layer of sodium hydroxide upon exposure to air, rendering it ineffective.[11]
-
Solution: Always use a fresh, high-quality base. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen). For sodium hydride, it is advisable to wash it with dry hexanes to remove the mineral oil and any surface oxidation before use. An alternative is to use a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[8]
-
-
Presence of Water: The Dieckmann condensation is highly sensitive to moisture.
-
Problem: Water can hydrolyze the ester groups of the starting material or the β-keto ester product, leading to the formation of carboxylic acids and significantly reducing the yield.[11][12]
-
Solution: Employ anhydrous solvents and reagents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Problem: The rate of the Dieckmann condensation is dependent on temperature and time. Insufficient heating or a short reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. For instance, reactions with sodium hydride in toluene often require refluxing for several hours.[11]
-
Here is a troubleshooting workflow to diagnose and resolve low yield issues:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?
Answer:
The primary side reactions in a Dieckmann condensation are hydrolysis, intermolecular condensation, and transesterification.
Causality and Solutions:
-
Hydrolysis and Decarboxylation:
-
Problem: As mentioned previously, the presence of water can lead to the hydrolysis of the ester to a β-keto acid.[11][12] This β-keto acid is often unstable and can readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide, a common reaction for such species.[13][14][15][16][17][18][19][20]
-
Solution: Strict adherence to anhydrous conditions is crucial.[11][21] During the acidic workup, it is important to keep the temperature low to minimize decarboxylation.
-
-
Intermolecular Condensation:
-
Problem: Instead of the desired intramolecular cyclization, two molecules of the starting diester can react with each other, leading to polymeric byproducts. This is more prevalent when attempting to form larger, strained rings but can occur if the reaction concentration is too high.[8][12]
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to the base solution over an extended period. This favors the intramolecular pathway by keeping the instantaneous concentration of the starting material low.
-
-
Transesterification:
-
Problem: If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of ester products.[10][12] For example, using sodium methoxide with a diethyl ester starting material will result in a mixture of ethyl and methyl esters.
-
Solution: Always match the alkoxide base to the ester group of the starting material (e.g., use sodium ethoxide for ethyl esters).[12] Alternatively, using a non-alkoxide base like sodium hydride (NaH) or LDA in an aprotic solvent like THF or toluene completely avoids this issue.[8][11]
-
The following diagram illustrates the main reaction pathway and potential side reactions:
Caption: Desired reaction pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
A1: The optimal combination depends on the specific scale and desired purity of the reaction.
| Base | Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Toluene, THF | No transesterification; drives reaction to completion by producing H₂ gas.[11] | Moisture sensitive; can be pyrophoric.[11] |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol, THF | Strong, non-nucleophilic base; good for sterically hindered substrates.[8] | Can promote elimination side reactions if applicable. |
| Sodium Ethoxide (NaOEt) | Ethanol | Classical and cost-effective.[8][10] | Risk of transesterification if ester is not ethyl; requires strictly anhydrous ethanol.[12] |
For high-purity synthesis, sodium hydride in dry toluene or THF is often the preferred choice as it minimizes the risk of hydrolysis and completely avoids transesterification.[11]
Q2: How can I effectively purify the final product?
A2: Purification of this compound, a β-keto ester, typically involves a multi-step process.
-
Aqueous Workup: After the reaction is complete, it is quenched, often with a mild acid like saturated aqueous ammonium chloride solution.[11] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should be washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Flash Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and side products. A silica gel stationary phase is typically used with a solvent system such as a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure, crystalline product. The melting point of this compound is reported to be 63-66 °C.[4]
Q3: Can I use a different starting ester, for example, a diethyl ester?
A3: Yes, a diethyl ester can be used as the starting material. However, this will yield the corresponding ethyl ester product, Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. If this is the case, it is crucial to use a matching alkoxide base (sodium ethoxide in ethanol) to prevent transesterification.[10][12] If you wish to obtain the methyl ester product from a diethyl ester starting material, a transesterification step would be required, which can be achieved under various conditions, including acid or base catalysis, or with enzymatic methods.[21] However, it is generally more straightforward to start with the corresponding dimethyl ester if the methyl ester product is desired.
Q4: My purified product has a slight yellow tint. What is the cause and is it a concern?
A4: A yellow discoloration in pyrrolidinone derivatives can be an indication of trace impurities or oxidation.[22] While a faint yellow color may not significantly impact the utility of the compound as an intermediate in some cases, for applications requiring high purity, such as in drug development, it is advisable to attempt further purification. This can often be achieved by an additional recrystallization step or by passing the material through a short plug of silica gel. Storing the purified compound under an inert atmosphere and protected from light can help prevent degradation and color change over time.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.
Materials:
-
Dimethyl 2-(benzylamino)pentanedioate (starting diester)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation: Under an inert atmosphere of argon, add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Wash the NaH with dry hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Reaction Setup: Add anhydrous toluene to the flask to create a slurry of NaH.
-
Addition of Starting Material: Dissolve the starting diester (1.0 equivalent) in anhydrous toluene and add it dropwise to the NaH slurry at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-20 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until the evolution of hydrogen gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to afford the pure this compound.
References
-
Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
ResearchGate. Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. [Link]
-
ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters. [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link].
-
Pharmacy Freak. Named Reactions: Dieckmann condensation MCQs With Answer. [Link]
-
JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
-
960化工网. Cas no 51523-00-3 (this compound). [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]
-
LookChem. Cas 51535-00-3,METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. [Link]
-
ACS Omega. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]
-
PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
PMC - NIH. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
-
PubChem. This compound | C13H15NO3 | CID 98909. [Link]
- Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.
-
Green Chemistry (RSC Publishing). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]
-
KTU ePubl. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. [Link]
-
PubChemLite. This compound (C13H15NO3). [Link]
-
ResearchGate. Optimization of the condensation conditions. a. [Link]
-
Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. [Link]
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Technical Support Center: Stereoselective Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of chiral pyrrolidinone derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in achieving high stereoselectivity in the synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility in your laboratory work.
The synthesis of enantiomerically pure substituted pyrrolidines is a critical endeavor, as these scaffolds are prevalent in a vast array of natural products and pharmaceuticals.[1][2] The molecule of interest, this compound, possesses a key stereocenter at the C3 position, and its stereochemical configuration can significantly impact its biological activity and properties in downstream applications.
A common and effective strategy for the synthesis of this molecule is the aza-Michael addition of benzylamine to a suitable Michael acceptor, such as dimethyl itaconate, followed by intramolecular cyclization. This guide will focus on troubleshooting the stereoselectivity of this key reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where is the stereochemistry determined?
A1: A prevalent and logical approach is the conjugate (aza-Michael) addition of benzylamine to dimethyl itaconate. This reaction forms a key C-N bond and generates the stereocenter at the C3 position of the final pyrrolidinone ring after a subsequent intramolecular cyclization (lactamization). The stereoselectivity of the entire process is therefore critically dependent on the facial selectivity of the initial Michael addition.
Q2: I am observing poor diastereoselectivity in my synthesis. What are the primary factors influencing the diastereomeric ratio (d.r.)?
A2: Low diastereoselectivity is a common challenge and is often due to a small energy difference between the transition states leading to the different diastereomers. Key factors that you can control include:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by amplifying the small energy differences between competing transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the stability of the transition states. Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) is recommended.
-
Catalyst: The choice of catalyst is paramount. For this transformation, organocatalysts are particularly effective. Chiral Brønsted acids, such as chiral phosphoric acids, or bifunctional catalysts like thioureas, can create a highly organized chiral environment around the reactants, thereby directing the nucleophilic attack to one face of the Michael acceptor.[3]
Q3: My primary goal is to achieve high enantioselectivity. What are the best strategies to accomplish this?
A3: Achieving high enantiomeric excess (e.e.) requires the use of a chiral directing group, which can be a chiral auxiliary, a chiral catalyst, or a chiral substrate. For the synthesis of this compound, the most common and versatile approach is the use of a chiral catalyst.
-
Organocatalysis: This has emerged as a powerful tool for asymmetric synthesis.[4][5] Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts that can activate both the nucleophile and the electrophile are highly effective for asymmetric aza-Michael additions.[1][6] For instance, chiral squaramide and thiourea catalysts have been successfully employed in similar transformations to afford products with high enantioselectivity.
Q4: Can you provide examples of catalyst classes that have proven effective in similar asymmetric aza-Michael additions?
A4: Certainly. Based on the literature for analogous reactions, several classes of organocatalysts are worth considering:
-
Chiral Phosphoric Acids (CPAs): These act as bifunctional catalysts, activating the Michael acceptor through hydrogen bonding while also interacting with the nucleophile.[3]
-
Thiourea and Squaramide-Based Catalysts: These are excellent hydrogen bond donors and can effectively organize the transition state to induce high stereoselectivity.
-
Proline and its Derivatives: Chiral pyrrolidine-based catalysts are well-established for their ability to promote asymmetric Michael additions via enamine or iminium ion intermediates.[1]
Troubleshooting Guide: Improving Stereoselectivity
This section provides a systematic approach to troubleshoot and optimize the stereochemical outcome of your reaction.
Issue 1: Low Diastereomeric Ratio (d.r.)
If you are obtaining a nearly 1:1 mixture of diastereomers, consider the following workflow:
Caption: Workflow for troubleshooting low diastereomeric ratio.
Issue 2: Low Enantiomeric Excess (e.e.)
If you are using a chiral catalyst but still observing low enantioselectivity, the following steps can help you optimize the reaction.
Caption: Decision tree for optimizing enantiomeric excess.
Data Summary: Influence of Reaction Parameters on Stereoselectivity
The following table summarizes general trends observed in the literature for asymmetric aza-Michael additions that can be applied to the synthesis of this compound.
| Parameter | General Effect on Stereoselectivity | Rationale |
| Temperature | Decreasing temperature generally increases both d.r. and e.e. | At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to higher selectivity. |
| Solvent Polarity | Non-polar solvents often favor higher stereoselectivity. | Less polar solvents can promote hydrogen bonding interactions between the catalyst and substrates, leading to a more rigid and organized transition state. |
| Catalyst Loading | Increasing catalyst loading may improve selectivity up to a certain point. | Ensures that the catalyzed pathway is dominant over the racemic background reaction. However, high loadings can sometimes lead to catalyst aggregation and reduced activity. |
| Steric Hindrance of Catalyst | Increased steric bulk on the chiral catalyst often leads to higher e.e. | A bulkier catalyst can create a more defined chiral pocket, effectively shielding one face of the Michael acceptor from attack. |
Experimental Protocol: General Procedure for Organocatalyzed Asymmetric Aza-Michael Addition
This protocol provides a starting point for the synthesis of this compound. Optimization of the catalyst, solvent, and temperature will be necessary to achieve high stereoselectivity.
-
Preparation of Reactant Solution: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (5-20 mol%).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, CH₂Cl₂, THF) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Addition of Michael Acceptor: Add dimethyl itaconate (1.0 equivalent) to the catalyst solution and stir for 5-10 minutes at the desired reaction temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Addition of Nucleophile: Add benzylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Cyclization: Upon completion of the Michael addition, the reaction mixture can be worked up by washing with a suitable aqueous solution (e.g., saturated NH₄Cl). The crude product can then be subjected to conditions that promote lactamization. This is often achieved by heating in a suitable solvent, sometimes with the addition of a mild acid or base catalyst.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
References
-
Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 17(6), 626-646. [Link]
-
Hsieh, H.-W., et al. (2003). A facile route to polysubstituted N-benzyl pyroglutamates. Organic Letters, 5(10), 1761-1763. [Link]
-
Najera, C., & Yus, M. (1999). Pyroglutamic Acid: A Versatile Building Block in Asymmetric Synthesis. Tetrahedron: Asymmetry, 10(12), 2245-2303. [Link]
-
D'Elia, P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(3), 1083. [Link]
-
Request PDF. (2025). A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. [Link]
-
Li, X., et al. (2023). Recent Progress in Asymmetric Michael Additions Catalyzed by Chiral Phosphoric Acids. ChemistrySelect, 8(29), e202301290. [Link]
-
Sáez, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7569-7574. [Link]
-
ResearchGate. (n.d.). Organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones. [Link]
-
ResearchGate. (n.d.). Choice of chiral catalysts used in Michael additions. [Link]
-
Bélanger, G., et al. (2010). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. Organic Letters, 12(7), 1396-1399. [Link]
-
Bakulina, O., & Dar'in, D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6617. [Link]
-
Shields, J. D., & Doyle, A. G. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Accounts of Chemical Research, 55(1), 80-93. [Link]
-
Young, I. S., & Kerr, M. A. (2004). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 69(24), 8201-8204. [Link]
-
Di Mola, A., et al. (2024). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. [Link]
- Google Patents. (2017).
-
Jamieson, C. S., et al. (2021). Asymmetric organocatalysis: an enabling technology for medicinal chemistry. Chemical Society Reviews, 50(3), 1814-1852. [Link]
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PrepChem.com. (n.d.). Synthesis of (1) benzyl (L)-pyroglutamate. [Link]
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Request PDF. (2015). Chiral Secondary Amine Phosphoramide Catalyzed Michael Addition. [Link]
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PubChem. (n.d.). This compound. [Link]
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Hernandez-Perez, A. C., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(25), 1-15. [Link]
-
OAE Publishing Inc. (2023). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Chemical Synthesis, 3(1), 1-28. [Link]
- Google Patents. (2012). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
-
ResearchGate. (n.d.). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 299. [Link]
- Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- Google Patents. (2022). KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)
-
ResearchGate. (2025). Stereoselective Synthesis of 3-Hydroxyproline Benzyl Esters from N -Protected β-Aminoaldehydes and Benzyl Diazoacetate. [Link]
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrrolidinone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyrrolidinones. The synthesis, particularly the common industrial method involving the aminolysis of gamma-butyrolactone (GBL), is a significantly exothermic process.[1][2] Inadequate management of the heat generated can lead to thermal runaways, compromising safety, product yield, and purity.[3]
This document provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to ensure safe and efficient scaling of your synthesis.
Section 1: Understanding the Exotherm in Pyrrolidinone Synthesis
The reaction between gamma-butyrolactone (GBL) and an amine (e.g., ammonia, n-butylamine) to form the corresponding pyrrolidinone is characterized by a substantial release of heat.[1] This exotherm originates from the nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening, followed by an intramolecular cyclization via dehydration to form the stable five-membered lactam ring.[1]
A thermal runaway begins when the heat produced by the reaction exceeds the rate of heat removal by the reactor's cooling system.[3] This surplus heat increases the reaction mass temperature, which in turn exponentially accelerates the reaction rate and the rate of heat production, potentially leading to dangerous increases in temperature and pressure.[3][4]
Key Thermodynamic Principles:
-
Heat of Reaction (ΔHr): This value quantifies the total heat released. It is crucial to determine this for your specific reactants, as it forms the basis for all thermal safety calculations.[5] Reaction calorimetry (RC) is the standard technique for measuring ΔHr and the rate of heat release.[6]
-
Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase if the reaction occurs without any heat loss to the surroundings.[7] It represents the worst-case scenario and is a critical parameter for risk assessment.[6][7]
-
Heat Generation vs. Heat Removal: The core principle of thermal management is to ensure the rate of heat removal (Qremoval) is always greater than the rate of heat generation (Qgeneration). When scaling up, this becomes challenging because the reactor volume (heat generation) increases by the cube of its radius, while the heat transfer area (heat removal) only increases by the square of the radius.[8][9]
Section 2: Proactive Thermal Management & Control Strategies
Preventing a thermal event is always preferable to mitigating one. A robust process design is the first line of defense against runaway reactions.[10]
Q: How should I design my process to be inherently safer when scaling up?
A: An inherently safer design minimizes hazards from the outset.[11]
-
Shift from Batch to Semi-Batch Processing: For exothermic reactions, avoid charging all reactants at once (batch mode).[8] A semi-batch process, where one reactant is added gradually to the other, allows you to control the reaction rate by controlling the addition rate.[8] The heat generation is directly tied to the feed rate, making the process far more manageable.
-
Use Continuous Flow Reactors: For highly exothermic reactions, continuous or "flow" reactors offer superior heat transfer compared to batch reactors due to their high surface-area-to-volume ratio.[3] This allows for more efficient cooling and can prevent the need for extremely slow, time-consuming additions.[3]
-
Perform a Thorough Risk Assessment: Before any scale-up, conduct a comprehensive risk assessment to identify potential hazards and determine the likelihood and consequences of a runaway reaction.[11] This should include calculating the Maximum Temperature of the Synthesis Reaction (MTSR), which is the maximum temperature the reactor could reach in a loss-of-cooling scenario.[5]
Q: What are the critical parameters for my reactor and cooling system?
A: Your reactor setup is your primary tool for heat management.
-
Ensure Adequate Cooling Capacity: The reactor's cooling system (e.g., jacket, external coils) must be able to handle the maximum heat output of the reaction.[7] This capacity should be calculated based on reaction calorimetry data.[12] Consider the lowest possible temperature your heat transfer fluid could reach, as this could lead to freezing or increased viscosity at the reactor walls, impeding heat transfer.[8]
-
Optimize Agitation: Good mixing is crucial to prevent the formation of localized "hot spots" and ensure homogenous temperature distribution.[7] Inadequate stirring can lead to an accumulation of unreacted reagents, which, upon mixing, can react suddenly and overwhelm the cooling system. The type of stirrer should be appropriate for the viscosity of the reaction medium.[7]
-
Install Reliable Monitoring and Control Systems: Use accurate, calibrated temperature probes (thermocouples) to monitor both the reaction mass and the cooling jacket temperature.[7] These should be linked to an automated control system that can adjust the cooling fluid flow rate.[13] Engineering controls like pressure relief devices are also essential safety features.[11]
Section 3: Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during a large-scale synthesis.
| Problem / Observation | Potential Cause(s) | Immediate Action(s) | Long-Term Solution(s) |
| Rapid, Uncontrolled Temperature Rise (>2°C/min above setpoint) | 1. Reagent addition rate is too high.2. Cooling system failure (e.g., pump, chiller).3. Inadequate mixing leading to a sudden reaction of accumulated reagents.4. Incorrect initial temperature. | 1. Immediately stop all reagent feeds. 2. Maximize cooling: Fully open the cooling valve.3. If temperature continues to rise, initiate the emergency quench protocol (see Protocol 2).4. Alert all personnel and prepare for emergency shutdown. | 1. Re-evaluate and reduce the reagent addition rate based on calorimetry data.2. Implement a preventative maintenance schedule for the cooling system.[14]3. Verify agitator performance and ensure proper mixing is achieved at scale.[14]4. Review and validate the Standard Operating Procedure (SOP) for correct starting conditions. |
| Temperature is Sluggish and Difficult to Control ("Lagging") | 1. Poor heat transfer due to fouling on reactor walls.2. Insufficient thermal fluid flow rate.3. The thermal fluid is not appropriate for the temperature range. | 1. Check the temperature differential (ΔT) between the jacket and the reactor. A large ΔT with slow cooling indicates poor heat transfer.2. Increase the flow rate of the cooling fluid.3. Verify the chiller is operating at the correct setpoint. | 1. Implement a regular cleaning schedule for the reactor to remove any insulating residue.[14]2. Ensure the pump for the thermal fluid is sized correctly for the reactor volume and desired flow rate.3. Consult with an engineer to select a thermal fluid with optimal properties for your operating temperatures.[15] |
| Pressure Increasing Beyond Expected Levels | 1. Temperature rise is causing solvent to boil.2. Unwanted side reaction is generating non-condensable gas.3. Vent or relief valve is blocked or malfunctioning. | 1. Follow the immediate actions for a rapid temperature rise.2. Do not exceed the maximum allowable working pressure (MAWP) of the vessel. 3. If pressure approaches the relief setpoint, perform an emergency shutdown and evacuation. | 1. Cross-reference the reaction temperature with the boiling points of all components.2. Analyze the reaction headspace by GC-MS to identify any gaseous byproducts.3. Ensure pressure relief systems are correctly sized, installed, and regularly inspected.[7][16] |
Section 4: FAQs
Q1: At what scale does the surface-area-to-volume ratio become a critical safety concern? A1: This ratio deteriorates significantly with any scale-up.[9] A common rule of thumb is to conduct a thorough safety review and reaction calorimetry for any scale-up increment greater than 10-fold.[17] The transition from a laboratory (1-10 L) to a pilot plant (100-1000 L) is particularly critical because heat removal capability is drastically reduced relative to the reaction volume.[9][17]
Q2: My reaction was perfectly safe in the lab. Why did it become dangerous at the pilot scale? A2: Laboratory glassware has a very high surface-area-to-volume ratio, making heat removal extremely efficient.[9] This efficiency can mask the true exothermic potential of a reaction. At a larger scale, the reduced relative surface area means heat cannot be removed as quickly, allowing the temperature to rise to levels that were never reached in the lab, potentially triggering a runaway.[9] Lab-scale success is not a reliable indicator of safety at the plant scale.[9]
Q3: How do I choose an appropriate "quench" agent for an emergency? A3: A quench agent must rapidly stop the reaction, either by cooling, dilution, or chemical inhibition. The ideal agent should be:
-
Chemically compatible: It should not react exothermically with the reaction components.
-
Effective: It must have a high heat capacity (e.g., cold solvent) or be a known inhibitor for the reaction.
-
Easily introduced: The system should be designed to allow for rapid addition of the quencher. The choice is specific to your chemistry and must be determined during the process development phase.
Q4: Can I rely on my process control system to prevent a runaway? A4: While a robust control system is a critical layer of protection, it should not be the only one. Control systems can fail. Therefore, you must have passive safety features (like correctly sized pressure relief vents) and well-rehearsed emergency procedures as backups.[18]
Section 5: Experimental Protocols
Protocol 1: Establishing a Safe Reagent Addition Rate (Semi-Batch)
This protocol outlines a method for determining a safe addition rate using a reaction calorimeter.
-
System Setup: Set up the reaction in a reaction calorimeter (e.g., RC1e) under the proposed plant conditions (temperature, solvent, concentrations).
-
Initial Charge: Charge the reactor with gamma-butyrolactone and solvent. Bring the reactor to the target reaction temperature.
-
Calorimetric Dosing: Begin adding the amine solution at a very slow, controlled rate. The calorimeter will measure the heat evolved in real-time (Qgeneration).
-
Data Acquisition: Continuously monitor the heat generation rate. Ensure that this rate is well below the calculated maximum heat removal capacity (Qremoval) of your plant-scale reactor.
-
Incremental Increase: Gradually increase the addition rate, allowing the system to reach a steady state at each new rate. Record the corresponding heat generation.
-
Determine Maximum Safe Rate: Identify the maximum addition rate where Qgeneration remains safely below the plant's Qremoval, including a significant safety margin (e.g., 50-75% of capacity). This becomes the upper limit for your SOP.
-
Simulate Failure: After the addition is complete, turn off the reactor cooling to simulate a power failure. The resulting temperature rise (ΔTad from accumulated reagent) must be measured to ensure it does not reach a hazardous temperature.[5]
Protocol 2: Emergency Quench Procedure
This protocol is a generic template. It MUST be adapted with specific agents and steps for your process.
-
Trigger Condition: This procedure is initiated if the reactor temperature exceeds a pre-defined critical limit (e.g., Tset + 15°C) AND continues to rise after stopping reagent feeds and maximizing cooling.
-
Alarm and Evacuate: Sound the emergency alarm. All non-essential personnel must evacuate to the designated assembly point.
-
Initiate Quench: Trained operators, wearing appropriate PPE, will open the dedicated quench valve to introduce the pre-determined quenching agent into the reactor.
-
Monitor from a Safe Location: Monitor the reactor temperature and pressure from the control room. Do not remain in the immediate vicinity of the reactor.
-
All-Clear: Await confirmation from the emergency response team that the reaction has been neutralized and the reactor is in a safe state before re-entering the area.
Section 6: Visualizations
Diagram 1: The Scale-Up Challenge
This diagram illustrates the fundamental problem of scaling exothermic reactions: the unfavorable change in the surface area to volume ratio.
Caption: Heat generation (volume) outpaces heat removal (surface area) during scale-up.
Diagram 2: Decision Workflow for Temperature Excursion
This diagram provides a logical workflow for operators to follow in the event of a temperature spike.
Caption: Operator decision tree for managing a temperature excursion event.
References
- Vertex AI Search. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
- ACS Publications. (n.d.). No More Runaways in Fine Chemical Reactors. Industrial & Engineering Chemistry Research.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- CatSci Ltd. (n.d.).
- TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions.
- Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- NETZSCH Analyzing & Testing. (n.d.). Thermal Process Safety.
- CoLab. (2004, June 10). No More Runaways in Fine Chemical Reactors.
- Scribd. (n.d.).
- Setaram. (n.d.). PROCESS SAFETY.
- Westerterp, K., & Molga, E. (2006, July 1). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Chemical Engineering Research & Design.
- IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
- Wiley-VCH. (n.d.). Thermal Safety of Chemical Processes: Risk Assessment and Process Design.
- HWS Labortechnik Mainz. (2025, November 28). Troubleshooting Temperature Control: Mastering Thermal Lag and Hot Spots in Glass Reactors.
- ioMosaic Corporation. (n.d.). Designing Emergency Relief Systems for Runaway Reactions.
- Aidic. (n.d.). Emergency Runaway Reaction - What Precedes?
- ResearchGate. (2025, August 7).
- American Fuel & Petrochemical Manufacturers. (n.d.). Question 29: What are the likely causes for temperature excursion events in a hydrogen plant?.
- Benchchem. (n.d.).
- lneya. (n.d.).
- ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- IChemE. (n.d.). Why reactions run away.
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
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Analytical methods for detecting impurities in Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Answering the global demand for high-quality pharmaceutical intermediates requires rigorous analytical oversight. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are not just a regulatory requirement but a cornerstone of quality assurance.[2][3][4]
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a series of troubleshooting guides and FAQs to address specific issues encountered during the detection and characterization of impurities in this compound.
Understanding Potential Impurities
Impurities can originate from various sources during the synthesis and storage of the target molecule. A proactive approach to impurity detection begins with understanding what to look for.
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials (e.g., benzylamine, itaconic acid derivatives), intermediates, and by-products from side reactions.
-
Degradation Products: These form during storage or handling due to exposure to light, heat, or moisture. For an ester-containing compound like this, hydrolysis of the methyl ester to the corresponding carboxylic acid is a common degradation pathway.
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps are a critical class of impurities that must be controlled.[5]
Core Analytical Techniques: A Q&A Approach
The following sections provide practical guidance on the primary analytical techniques used for impurity profiling, structured in a question-and-answer format to directly address common challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for separating and quantifying non-volatile and thermally sensitive impurities in pharmaceutical analysis.[3][4]
Q1: What is a good starting point for developing an HPLC method for this compound and its impurities?
A typical starting point is a Reversed-Phase HPLC (RP-HPLC) method with UV detection. The benzyl and pyrrolidone groups provide a chromophore suitable for UV detection (around 210-220 nm).
-
Rationale: RP-HPLC separates compounds based on their hydrophobicity. The parent molecule is relatively polar, and this technique is excellent for separating it from both more polar and less polar impurities.
-
Recommended Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A high-purity, end-capped column is recommended to minimize peak tailing.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase it to elute less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure retention time stability.[6]
-
Q2: I'm observing significant peak tailing for the main compound. What causes this and how can I fix it?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[6]
-
Causality: The nitrogen atom in the pyrrolidone ring can be slightly basic. This can lead to strong interactions with acidic silanol groups present on the surface of silica-based columns, causing the peak to tail.[6]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Using a mobile phase with a pH between 2.5 and 3.5 (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the silanols and minimize these unwanted interactions.[6]
-
Use a High-Purity Column: Modern, high-purity silica columns are manufactured to have a lower concentration of accessible silanol groups, significantly reducing tailing for basic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[6][7]
-
Q3: My retention times are drifting from one injection to the next. What's the problem?
Retention time instability compromises the reliability of your analysis. The cause is often related to the HPLC system or method parameters.[7][8]
-
Causality: The most common culprits are insufficient column equilibration time between gradient runs, fluctuations in column temperature, or a change in the mobile phase composition.[9]
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: After a gradient run, the column must be returned to the initial mobile phase conditions and allowed to equilibrate. A good rule of thumb is to allow 10-15 column volumes of the starting mobile phase to pass through the column before the next injection.
-
Use a Column Thermostat: Even minor changes in ambient temperature can affect retention times. A column oven provides a stable thermal environment.
-
Prepare Fresh Mobile Phase: The organic component of the mobile phase (e.g., acetonitrile) can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[7]
-
Mass Spectrometry (MS) for Structural Identification
While HPLC can separate impurities, Mass Spectrometry is essential for identifying them, especially when reference standards are unavailable.[10][11]
Q4: I have an unknown peak in my HPLC-UV chromatogram. How can I determine its identity?
The most powerful approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
-
Workflow: An LC-MS system separates the sample using HPLC and then directs the eluent into the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions.
-
Expertise: For this compound, Electrospray Ionization (ESI) in positive ion mode is an excellent choice, as the nitrogen atom is readily protonated. A High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, can provide an accurate mass measurement of the impurity.[13][14] This allows you to determine a highly specific elemental composition, which is the first and most critical step in identifying an unknown.[13]
Q5: I have an accurate mass for my impurity, but how do I figure out the structure?
An elemental composition can correspond to multiple isomers. Tandem Mass Spectrometry (MS/MS) is required to piece together the structure.[11]
-
Causality: MS/MS involves isolating the ion of interest (the precursor ion) and fragmenting it by colliding it with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that reveals structural details.[14]
-
Authoritative Grounding: By comparing the fragmentation pattern of the impurity to that of the parent compound, you can deduce the site of modification. For instance, a mass shift corresponding to the loss of a methyl group (-14 Da) might indicate hydrolysis of the ester followed by decarboxylation, while a shift of +16 Da could suggest oxidation. This systematic approach is fundamental to the structural elucidation of unknown impurities in pharmaceuticals.[11][13]
Gas Chromatography (GC) for Volatile Impurities
GC is the preferred method for analyzing volatile and semi-volatile compounds, such as residual solvents.[3][15]
Q6: When should I use GC instead of HPLC for impurity analysis?
GC is specifically used for impurities that are volatile and thermally stable. The primary application in this context is the analysis of residual solvents (e.g., toluene, methanol, ethanol) that may have been used during the synthesis. The main compound itself is not suitable for GC analysis without derivatization due to its low volatility.[12]
-
Recommended Technique: Static headspace GC is the gold standard for residual solvent analysis. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. This prevents the non-volatile drug substance from contaminating the GC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the ultimate tool for the unambiguous structural confirmation of impurities.[16][17]
Q7: Mass spectrometry suggests a structure for my impurity. Do I still need NMR?
Yes. While MS provides strong evidence, NMR is considered definitive for structure elucidation.[16][18]
-
Trustworthiness: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of atom connectivity and stereochemistry.[17][19] This is crucial for distinguishing between isomers, which MS may not be able to do.
-
Protocol: The impurity must first be isolated, typically using preparative HPLC. A suite of NMR experiments, including 1D ¹H and ¹³C, and 2D experiments like COSY, HSQC, and HMBC, are then performed. These experiments together provide a complete picture of the molecular structure.[18][20] For very small sample amounts, advanced NMR probes (e.g., cryoprobes) can be used to enhance sensitivity.[16]
Method Validation: Ensuring Trustworthy Results
Any analytical method used for impurity testing must be validated to ensure it is suitable for its intended purpose. This is a strict regulatory requirement.[21][22] All methods should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[23][24]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Summary of Analytical Techniques
The choice of analytical technique is dictated by the type of impurity being investigated. The table below summarizes the primary applications.
| Analytical Technique | Primary Application | Types of Impurities Detected |
| HPLC-UV | Separation and Quantification | Process-related impurities, degradation products, non-volatile compounds.[4] |
| GC-FID/MS | Separation and Quantification | Volatile organic compounds, residual solvents.[15][25] |
| LC-MS/MS | Identification and Structural Elucidation | Unknown process-related impurities and degradation products.[10][11] |
| NMR | Definitive Structure Confirmation | All types of impurities after isolation, especially for isomeric resolution.[16][17] |
Visual Workflows
To further clarify the experimental and logical processes, the following diagrams illustrate key workflows.
Caption: Workflow for the identification and structural elucidation of an unknown impurity.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
-
Advancing Detection of Unknown Impurities | Pharmaceutical Technology. (2021, October 6). Pharmaceutical Technology. Available at: [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review. Available at: [Link]
-
Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science. (n.d.). Separation Science. Available at: [Link]
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Structure Elucidation of Unknown Impurity using LC-MS/MS - SynThink Research Chemicals. (n.d.). SynThink Research Chemicals. Available at: [Link]
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Identification of unknown pharmaceutical impurities - Eurofins Scientific. (n.d.). Eurofins Scientific. Available at: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). European Medicines Agency. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MicroSolv. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. Available at: [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025, August 5). ResearchGate. Available at: [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Chemistry LibreTexts. Available at: [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Available at: [Link]
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Troubleshooting in HPLC: A Review - IJSDR. (n.d.). International Journal of Scientific Development and Research. Available at: [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Slideshare. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Available at: [Link]
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1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Available at: [Link]
-
SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Available at: [Link]
-
Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Slideshare. Available at: [Link]
-
GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry - ResearchGate. (2025, August 6). ResearchGate. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). AMSbiopharma. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed. (n.d.). PubMed. Available at: [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW - ijrti. (n.d.). International Journal of Research Trends and Innovation. Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025, March 13). Advances in Bioresearch. Available at: [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025, August 7). Open Access Library Journal. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain. Available at: [Link]
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This compound | C13H15NO3 | CID 98909 - PubChem. (n.d.). PubChem. Available at: [Link]
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Cas no 51523-00-3 (this compound) - 960化工网. (n.d.). 960化工网. Available at: [Link]
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Methyl (3R)-1-Benzyl-5-Oxopyrrolidine-3-Carboxylate Manufacturer & Supplier in China. (n.d.). Bouling Chemical Co., Limited. Available at: [Link]
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This compound (C13H15NO3) - PubChemLite. (n.d.). PubChemLite. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Introduction
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a versatile intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials.[1] Its molecular architecture, featuring a chiral center, a lactam ring, a benzyl group, and a methyl ester, presents a unique analytical challenge requiring a multi-faceted approach for unambiguous structural confirmation and purity assessment. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, alongside a comparative overview of alternative and complementary analytical techniques. The insights provided are geared towards researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
Part 1: In-Depth ¹H NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H NMR provides a detailed fingerprint of the proton environment within the molecule.
Predicted ¹H NMR Spectrum
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-a (CH₃) | ~3.70 | Singlet (s) | N/A | The methyl ester protons are in a shielded environment and appear as a sharp singlet. |
| H-b, H-c (CH₂) | ~2.60 - 2.80 | Multiplet (m) | - | These diastereotopic methylene protons of the pyrrolidinone ring exhibit complex splitting due to coupling with each other and with the adjacent methine proton (H-d). |
| H-d (CH) | ~3.40 - 3.60 | Multiplet (m) | - | The methine proton at the 3-position is coupled to the adjacent methylene protons (H-b, H-c), resulting in a multiplet. |
| H-e, H-f (CH₂) | ~3.50 - 3.70 | Multiplet (m) | - | These diastereotopic methylene protons adjacent to the nitrogen are coupled to each other. |
| H-g (CH₂) | ~4.50 | Singlet (s) or AB quartet | - | The benzylic protons are diastereotopic due to the adjacent chiral center. Depending on the rotational barrier and the magnetic environment, they may appear as a singlet or a pair of doublets (AB quartet). |
| H-h, H-i, H-j (Ar-H) | ~7.20 - 7.40 | Multiplet (m) | - | The five aromatic protons of the benzyl group will appear as a complex multiplet in the downfield region of the spectrum. |
Causality Behind Predicted Shifts:
-
Methyl Ester (H-a): The electronegative oxygen atoms of the ester group deshield the methyl protons, shifting them downfield to approximately 3.70 ppm.
-
Pyrrolidinone Ring Protons (H-b, c, d, e, f): The protons on the pyrrolidinone ring experience varying degrees of shielding. The protons adjacent to the carbonyl group (H-b, c) are deshielded, while those adjacent to the nitrogen (H-e, f) are also influenced by its electronegativity. The methine proton (H-d) is deshielded by the adjacent ester group. The diastereotopic nature of the methylene protons (H-b, c and H-e, f) arises from the presence of the chiral center at C3, leading to distinct chemical shifts and complex coupling patterns.
-
Benzylic Protons (H-g): These protons are adjacent to both the aromatic ring and the nitrogen atom, resulting in a significant downfield shift to around 4.50 ppm.
-
Aromatic Protons (H-h, i, j): The protons on the phenyl ring resonate in the typical aromatic region between 7.20 and 7.40 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Workflow Diagram:
Caption: Workflow for ¹H NMR analysis.
Part 2: Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization of this compound relies on a suite of analytical techniques. Each method provides unique and complementary information regarding the compound's identity, purity, and physicochemical properties.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, proton connectivity, stereochemistry, and quantitative analysis of mixtures. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, can be complex for impure samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, excellent for confirming molecular formula.[6][7] | Provides limited structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, C-N, C-O). | Fast, non-destructive, provides a characteristic fingerprint.[8][9] | Does not provide detailed structural connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of isomers. | High resolution and sensitivity, widely applicable for purity analysis.[10][11][12] | Requires reference standards for identification. |
| Gas Chromatography (GC) | Purity assessment for volatile and thermally stable compounds. | Excellent for analyzing volatile impurities.[10][11] | Not suitable for non-volatile or thermally labile compounds. |
Alternative Techniques: Experimental Protocols
Mass Spectrometry (GC-MS Protocol)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: Standard non-polar column (e.g., DB-5ms)
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Expected Data: A molecular ion peak ([M]⁺) at m/z 233, and characteristic fragments such as the benzyl cation at m/z 91.[8]
-
FTIR Spectroscopy (ATR Protocol)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Expected Data: Characteristic absorption bands for the lactam C=O stretch (~1680 cm⁻¹), ester C=O stretch (~1735 cm⁻¹), C-N stretch, and aromatic C-H stretches.[8]
-
HPLC (Reversed-Phase Protocol)
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Data: A major peak corresponding to the product, with any impurities appearing as separate peaks with different retention times.
-
Workflow for Orthogonal Purity Analysis:
Caption: Orthogonal analytical workflow.
Part 3: Conclusion and Recommendations
The comprehensive analytical characterization of this compound necessitates a synergistic approach. While ¹H NMR spectroscopy remains the cornerstone for definitive structural elucidation, its power is significantly enhanced when used in conjunction with orthogonal techniques.
-
For unambiguous structure confirmation , a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is recommended.
-
For routine purity assessment , HPLC with UV detection is a robust and reliable method.
-
For the identification of unknown impurities , hyphenated techniques such as LC-MS/MS or GC-MS are invaluable.[10]
By employing this multi-technique strategy, researchers can ensure the identity, purity, and quality of their material, thereby building a solid foundation for subsequent research and development activities.
References
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Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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PMC. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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PubChem. This compound. [Link]
-
Semantic Scholar. (2025). 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. [Link]
-
MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]
-
SpectraBase. 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. [Link]
-
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
Daicel Chiral Technologies. Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate. [Link]
-
PMC. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. [Link]
-
PubChem. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. [Link]
-
PMC. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
-
PubChemLite. This compound (C13H15NO3). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
DergiPark. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
-
ResearchGate. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. [Link]
-
960 Chemical Network. Cas no 51523-00-3 (this compound). [Link]
-
GSRS. METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. [Link]
-
Semantic Scholar. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and. [Link]
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A Senior Application Scientist's Guide to the 13C NMR Analysis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Comparative Approach
For researchers, scientists, and professionals vested in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a versatile pyrrolidone derivative, serves as a valuable intermediate in the synthesis of a variety of bioactive molecules and complex heterocyclic frameworks.[1][2] Its characterization is paramount to ensure purity, confirm identity, and understand its reactivity. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic signature of this compound, presents a validated experimental protocol for its acquisition, and offers a comparative overview with alternative analytical techniques.
The Central Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[3][4] For a molecule like this compound, with its distinct chemical environments— an aromatic ring, a lactam, an ester, and a chiral center—13C NMR offers a unique fingerprint, allowing for the confident assignment of each carbon atom.
Interpreting the 13C NMR Spectrum of this compound
The 13C NMR spectrum of this compound is expected to exhibit 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The chemical shifts of these carbons are influenced by their hybridization (sp2, sp3), the electronegativity of neighboring atoms (oxygen, nitrogen), and anisotropic effects from the aromatic ring.
An experimentally obtained 13C NMR spectrum from a reliable database confirms these expectations.[5] The following table provides a detailed assignment of the observed chemical shifts.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[5] |
| C=O (lactam) | Amide carbonyl | 170-175 | ~173 |
| C=O (ester) | Ester carbonyl | 170-175 | ~171 |
| C (aromatic, ipso) | Benzyl group | 135-140 | ~136 |
| CH (aromatic) | Benzyl group | 127-129 | ~129, ~128 |
| O-CH3 | Methyl ester | ~52 | ~52 |
| N-CH2 (benzyl) | Methylene attached to Nitrogen and Phenyl | ~45 | ~45 |
| CH (pyrrolidine, C3) | Methine adjacent to ester | ~40 | ~40 |
| N-CH2 (pyrrolidine, C5) | Methylene adjacent to Nitrogen and Carbonyl | ~50 | ~50 |
| CH2 (pyrrolidine, C4) | Methylene in the ring | ~30 | ~30 |
Note: Predicted chemical shifts are based on general values for similar functional groups.[6][7][8] The experimental values are sourced from SpectraBase.[5]
A Validated Protocol for High-Quality 13C NMR Acquisition
To ensure the acquisition of a high-quality, reproducible 13C NMR spectrum, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, emphasizing proper sample preparation and key acquisition parameters.
Experimental Protocol: 13C NMR of this compound
1. Sample Preparation:
-
Analyte: Weigh approximately 50-100 mg of this compound.[9]
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak for referencing.[9]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[9]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal sensitivity and pulse performance.[1]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[1]
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30° flip angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time (at): Typically around 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5-10 times the longest T1 relaxation time) is necessary, or the use of a relaxation agent like chromium(III) acetylacetonate can be employed.[3][10][11][12]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and adjust as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate peak integration if required.
-
Referencing: Reference the spectrum by setting the CDCl3 solvent peak to δ 77.16 ppm.[13]
Visualizing the 13C NMR Workflow
Caption: Workflow for 13C NMR analysis of this compound.
A Comparative Look at Alternative and Complementary Analytical Techniques
While 13C NMR is a powerful tool, a comprehensive characterization often benefits from a multi-technique approach. The following table compares 13C NMR with other relevant analytical methods for the analysis of this compound.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| 13C NMR | Number and chemical environment of carbon atoms. | Provides a direct map of the carbon skeleton, crucial for confirming the core structure. | Relatively low sensitivity, requiring more sample and longer acquisition times. Does not provide information on proton connectivity. |
| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH2, and CH3 groups. | Complements the 13C NMR by confirming the multiplicity of each carbon signal, aiding in unambiguous peak assignment.[14] | Quaternary carbons are not observed. |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows direct one-bond correlations between protons and carbons. | Unambiguously links each proton to its directly attached carbon, greatly simplifying spectral assignment.[15] | Does not provide information about connectivity between different carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds. | Crucial for establishing the connectivity of the molecular fragments, including through quaternary carbons, confirming the overall structure.[15] | The absence of a correlation is not definitive proof of a lack of proximity. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | Highly sensitive, requiring very little sample. Confirms the molecular formula and can provide structural information through fragmentation analysis.[16][17] | Isomers may not be distinguishable. Does not provide detailed information on the carbon-hydrogen framework. |
Conclusion: An Integrated Approach for Definitive Characterization
The 13C NMR analysis of this compound provides a wealth of structural information, offering a unique and detailed fingerprint of its carbon skeleton. By following a robust experimental protocol, researchers can obtain high-quality, reliable data. However, for a truly comprehensive and unambiguous structural elucidation, an integrated approach is recommended. Combining 1D 13C NMR with complementary techniques such as DEPT, and 2D NMR experiments like HSQC and HMBC, provides a multi-dimensional view of the molecule, allowing for the confident assignment of all atoms and their connectivity. Furthermore, the high sensitivity of mass spectrometry makes it an excellent complementary technique for confirming the molecular weight and providing fragmentation data that supports the proposed structure. This integrated analytical strategy ensures the scientific rigor required in modern chemical research and drug development.
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Semantic Scholar. (2022). 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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Mass spectrometry of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
An In-Depth Comparative Guide to the Mass Spectrometric Analysis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and complex organic synthesis, the robust characterization of intermediates is paramount. This compound, a versatile pyrrolidone derivative, serves as a critical building block in the creation of novel bioactive compounds, including potential β-lactam antibiotic precursors.[1] Its structural integrity and purity are non-negotiable for the success of subsequent synthetic steps and the ultimate efficacy of the final active pharmaceutical ingredient. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides a comprehensive comparison of mass spectrometric methodologies for the analysis of this compound. We will delve into the nuances of different ionization techniques, explore predictable fragmentation patterns, and present alternative analytical strategies. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate analytical approach for their specific research needs, from initial structural confirmation to quantitative analysis in complex matrices.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is essential before delving into its mass spectrometric behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Monoisotopic Mass | 233.105193 Da | [2][3] |
| CAS Number | 51535-00-3 | [2][4] |
| Appearance | White to slightly yellowish powder | [4] |
| Melting Point | 63-66 °C | [4] |
Chemical Structure:
Figure 1. Structure of this compound.
Core Principles of Mass Spectrometry for Heterocyclic Compounds
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] The process involves three fundamental steps: ionization, mass analysis, and detection. For a molecule like this compound, the choice of ionization method is critical as it dictates the nature and extent of fragmentation, thereby influencing the quality of the structural information obtained. The two primary ionization techniques discussed in this guide are Electron Ionization (EI) and Electrospray Ionization (ESI).[6][7]
-
Hard Ionization (e.g., Electron Ionization): This technique uses high-energy electrons to ionize the sample, imparting significant internal energy to the molecule.[7][8] This excess energy leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.[7][8]
-
Soft Ionization (e.g., Electrospray Ionization): In contrast, soft ionization methods impart minimal residual energy, resulting in little to no fragmentation.[7] This is ideal for determining the molecular weight of the intact molecule and is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex mixtures.[9]
Comparative Analysis of Ionization Techniques
The selection of an ionization source is a critical decision driven by the analytical objective. Here, we compare the application of Electron Ionization and Electrospray Ionization for the analysis of our target compound.
Electron Ionization (EI) Mass Spectrometry
Coupled with Gas Chromatography (GC-MS), EI is a classic and powerful method for the structural analysis of volatile and thermally stable small molecules.
Expected Fragmentation Pattern: Under standard 70 eV EI conditions, this compound is expected to undergo significant fragmentation. The fragmentation pathways are governed by the relative stability of the resulting ions. Key fragmentation events include:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides.[10]
-
Formation of the Benzyl Cation/Tropylium Ion: The most prominent peak in the spectrum of many N-benzyl compounds is often the benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the highly stable tropylium ion.[11]
-
Cleavage of the Ester Group: Loss of the methoxy group (-OCH₃, 31 Da) or the carbomethoxy group (-COOCH₃, 59 Da) is also anticipated.
Based on these principles and available spectral data, the following major fragments are predicted:
| m/z | Proposed Fragment | Description |
| 233 | [C₁₃H₁₅NO₃]⁺• | Molecular Ion (M⁺•) |
| 202 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 174 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 119 | [C₇H₉NO]⁺ | Fragment resulting from cleavage of the benzyl group. |
| 91 | [C₇H₇]⁺ | Benzyl cation, often rearranging to the tropylium ion. This is typically the base peak. |
The fragmentation pathway can be visualized as follows:
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a key building block in the synthesis of various bioactive molecules, is no exception.[1][2][3] Its molecular structure, featuring a protected pyrrolidone ring, makes it a versatile precursor for novel therapeutics.[1] Consequently, the rigorous assessment of its purity is a critical step to control downstream reactions and ensure the quality of the final drug substance.
High-Performance Liquid Chromatography (HPLC) stands as the "gold standard" analytical technique in the pharmaceutical industry for purity determination and impurity profiling.[4][5] Its high resolution, sensitivity, and robustness make it indispensable for separating the main compound from structurally similar impurities, such as starting materials, by-products, and degradants.
This guide provides an in-depth, comparative analysis of HPLC-based methodologies for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind method selection, delve into the critical parameters of method validation as mandated by regulatory bodies, and compare HPLC with alternative analytical technologies. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable quality control methods.
Understanding the Analyte: Physicochemical Properties and Chromatographic Implications
A successful analytical method begins with a thorough understanding of the analyte's properties. This compound (C₁₃H₁₅NO₃, M.W. 233.26 g/mol ) possesses several structural features that dictate the strategy for its HPLC analysis.[6][7]
-
Chromophore: The presence of the benzyl group provides a strong chromophore, making UV detection a highly effective and straightforward choice. A detection wavelength of approximately 254 nm is typically suitable for sensitive detection.[8]
-
Polarity: The molecule contains both polar (ester and lactam/amide) and non-polar (benzyl group) moieties, rendering it moderately polar. This characteristic makes it an ideal candidate for Reversed-Phase HPLC.
-
Chirality: The carbon at the 3-position of the pyrrolidine ring is a stereocenter.[9] As biological activity is often enantiomer-specific, distinguishing between enantiomers is crucial.[10] This necessitates a dedicated chiral separation method to determine enantiomeric purity.
-
Solubility: The compound is soluble in common organic solvents like methanol and acetonitrile, facilitating easy sample preparation for HPLC analysis.[6]
Comparative Analysis of HPLC Methodologies
The choice of HPLC mode is the most critical decision in method development. For this compound, two primary methods are essential for a complete purity profile: Reversed-Phase HPLC for achiral purity and impurity quantification, and Chiral HPLC for determining enantiomeric excess.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in handling moderately polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the universal starting point. Its long alkyl chains provide sufficient hydrophobicity to retain the analyte via interactions with its benzyl group, while allowing for elution with a suitable mobile phase.
-
Mobile Phase: A gradient of water and an organic modifier (acetonitrile or methanol) is optimal. A gradient elution, where the percentage of the organic solvent is increased over time, ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. The addition of a buffer (e.g., 0.1% phosphoric acid or formic acid in water) is crucial to control the pH, suppress the ionization of any potential acidic or basic impurities, and ensure sharp, symmetrical peak shapes.
-
Detection: As established, the inherent UV absorbance of the benzyl group allows for sensitive detection at ~254 nm.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1.0 mg/mL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
Caption: RP-HPLC workflow for purity analysis.
Method 2: Chiral HPLC for Enantiomeric Purity
For chiral molecules, assessing enantiomeric purity is a regulatory requirement. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are exceptionally versatile and have shown great success in separating a wide range of chiral compounds, including pyrrolidine derivatives.[10][11] These phases create a chiral environment through their complex three-dimensional structures, enabling stereospecific interactions like hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase: Chiral separations are often achieved in normal-phase mode. A mobile phase consisting of a non-polar solvent like hexane with a polar modifier (the "selector") such as isopropanol or ethanol is common. The ratio of hexane to alcohol is optimized to achieve baseline separation of the enantiomers with acceptable retention times.
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and UV/Vis Detector.
-
Column: Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (e.g., 80:20 v/v). This ratio must be optimized.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
Caption: Principle of chiral separation by HPLC.
Performance Comparison: RP-HPLC vs. Chiral HPLC
| Feature | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Primary Goal | Determine achiral purity and quantify process-related impurities and degradants. | Determine the ratio of enantiomers (enantiomeric purity or excess). |
| Stationary Phase | Achiral (e.g., C18, C8) | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) |
| Typical Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Isopropanol) |
| Information Gained | Purity as a percentage of the main peak area relative to all peaks. | Enantiomeric Excess (ee %) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |
| Applicability | Essential for all stages of development for quality control. | Mandatory for any chiral compound intended for pharmaceutical use. |
Ensuring Trustworthiness: A Primer on HPLC Method Validation
Developing a method is only the first step. To be used in a regulated environment, the method's performance must be rigorously verified through validation. This process provides documented evidence that the method is suitable for its intended purpose.[12] All validation protocols should adhere to the International Council on Harmonisation (ICH) Q2(R1) guidelines.[13][14]
A self-validating system begins with System Suitability Testing (SST) , which is performed before any sample analysis to demonstrate that the chromatographic system is operating correctly. This involves injecting a standard solution and checking parameters like retention time, peak area repeatability, column efficiency (theoretical plates), and peak symmetry (tailing factor).[12]
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for an Impurity Method |
| Specificity | To demonstrate that the method can accurately measure the analyte without interference from impurities, degradants, or excipients. | Peak purity analysis (using DAD) should pass. No co-elution at the main peak. |
| Linearity | To verify a proportional relationship between detector response and analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | From the Reporting Threshold (e.g., 0.05%) to 120% of the impurity specification.[15] |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked impurities should be within 80-120% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (RSD) ≤ 10% at the quantitation limit; ≤ 5% at higher levels. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temp). | System suitability parameters should remain within acceptable limits. |
Table adapted from ICH guidelines and common pharmaceutical practices.[13][15]
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the primary tool, other techniques can provide complementary information or may be suitable in specific contexts.
| Technique | Principle | Applicability for this Analyte | Comparison with HPLC |
| UHPLC | Ultra-High-Performance Liquid Chromatography uses smaller particle size columns (<2 µm) and higher pressures. | Highly Applicable. A direct upgrade from HPLC. | Superior Performance: Offers significantly faster run times, higher resolution, and better sensitivity than conventional HPLC, while consuming less solvent.[5] |
| GC | Gas Chromatography separates compounds based on their volatility in a gaseous mobile phase. | Poorly Suited. The analyte has low volatility and is thermally labile. It would require derivatization to increase volatility, adding complexity and potential for error.[5][11] | HPLC is the preferred method for non-volatile compounds.[11] |
| LC-MS | Liquid Chromatography-Mass Spectrometry couples the separation power of HPLC with the detection power of mass spectrometry. | Highly Applicable. Especially for impurity identification. | Provides molecular weight and structural information about unknown impurities, which UV detection alone cannot. It is a powerful tool for method development and degradation studies. |
| DSC | Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. | Complementary. Can determine the purity of highly crystalline materials (>98.5%) based on the melting point depression caused by impurities.[16] | Provides a measure of absolute purity without impurity separation or identification. It cannot replace HPLC for impurity profiling but can corroborate the purity of a reference standard. |
Conclusion and Future Perspectives
For the comprehensive purity analysis of this compound, a dual-method HPLC approach is essential. A validated Reversed-Phase HPLC method serves as the foundation for quantifying process-related impurities and ensuring overall purity, while a dedicated Chiral HPLC method is non-negotiable for determining the enantiomeric excess. The choice of method parameters, from the column chemistry to the mobile phase composition, must be scientifically justified to ensure a robust and reliable separation.
Looking ahead, the pharmaceutical industry continues to trend towards more efficient technologies. The adoption of UHPLC is becoming standard practice, offering substantial improvements in throughput and data quality over traditional HPLC.[5] Furthermore, the routine use of hyphenated techniques like LC-MS for impurity characterization during development is critical for building a deep understanding of a compound's stability and impurity profile, ultimately leading to safer and more effective medicines.
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Comparison of synthetic routes to Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
An In-Depth Guide to the Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in organic synthesis and pharmaceutical research.[1] Its structure, featuring a benzyl-protected lactam and a methyl ester, makes it a valuable precursor for the development of a wide range of biologically active molecules, including enzyme inhibitors and central nervous system (CNS) targeting agents.[1][2] The pyrrolidone core is a privileged scaffold found in numerous natural products and pharmaceuticals.[3][4] This guide provides a detailed, comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights to aid researchers in selecting the most suitable methodology for their specific needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies. Each route offers a unique set of advantages and challenges related to starting material availability, reaction efficiency, scalability, and overall cost-effectiveness. This guide will focus on three principal and mechanistically diverse pathways:
-
Route A: Aza-Michael Addition/Cyclization of Benzylamine with Itaconic Acid Derivatives. This is arguably the most direct and convergent approach, building the heterocyclic core in a single key step.
-
Route B: Dieckmann Condensation of an Acyclic Aminodiester. A classic and robust method for forming five-membered rings through an intramolecular cyclization.[5][6]
-
Route C: N-Alkylation of a Pre-formed Pyroglutamate Ester. A linear approach where the pyrrolidone ring is synthesized first, followed by the introduction of the N-benzyl group.
The following sections will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for each of these routes.
Route A: Aza-Michael Addition and In Situ Cyclization
This route represents a highly efficient and atom-economical pathway to the target molecule. The core transformation involves the conjugate (Michael) addition of benzylamine to an itaconic acid derivative, followed by a spontaneous intramolecular cyclization (lactamization) to form the pyrrolidinone ring.[4][7]
Reaction Principle and Mechanism
The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) onto one of the electrophilic β-carbons of the α,β-unsaturated system of dimethyl itaconate. This 1,4-addition forms an enolate intermediate. Subsequent proton transfer and intramolecular aminolysis, where the nitrogen attacks the proximal ester carbonyl, leads to the expulsion of methanol and the formation of the stable five-membered lactam ring. The entire sequence is often performed as a one-pot procedure.
Visualization: Aza-Michael Addition Pathway
Caption: Workflow for the Aza-Michael addition route.
Advantages and Disadvantages
-
Advantages:
-
High Convergence: The core ring system is constructed from simple, acyclic precursors in a single synthetic operation.
-
Atom Economy: The primary byproduct is methanol, making it an efficient process.
-
Mild Conditions: The reaction can often be performed at moderate temperatures without the need for harsh reagents.
-
Readily Available Starting Materials: Benzylamine and itaconic acid (or its esters) are common and relatively inexpensive bulk chemicals.[4]
-
-
Disadvantages:
-
Potential for Side Reactions: Polymerization of the itaconate under certain conditions can be a competing pathway.
-
Exothermic Nature: On a large scale, the Michael addition can be exothermic and may require careful temperature control.
-
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.[7][8]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl itaconate (15.8 g, 0.1 mol) and methanol (100 mL).
-
Reagent Addition: While stirring, slowly add benzylamine (10.7 g, 0.1 mol) to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.[2]
Route B: Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for synthesizing cyclic β-keto esters from acyclic diesters using a strong base. For this target molecule, the key precursor is dimethyl 2-(N-benzyl-N-(2-methoxy-2-oxoethyl)amino)acetate.
Reaction Principle and Mechanism
The mechanism is analogous to the intermolecular Claisen condensation.[5] A strong base (e.g., sodium methoxide) deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group.[6] The subsequent collapse of the tetrahedral intermediate expels a methoxide ion, forming the cyclic β-keto ester. An acidic workup is required to protonate the enolate and yield the final product.
Visualization: Dieckmann Condensation Pathway
Caption: Workflow for the Dieckmann condensation route.
Advantages and Disadvantages
-
Advantages:
-
Robust and High-Yielding: The Dieckmann condensation is a well-established and generally high-yielding reaction for forming 5- and 6-membered rings.[6]
-
Predictable Regiochemistry: The intramolecular nature ensures a specific cyclization pattern.
-
-
Disadvantages:
-
Multi-step Precursor Synthesis: The main drawback is the need to synthesize the acyclic diester precursor, which adds steps to the overall sequence (e.g., via sequential N-alkylation of an amino acid ester).
-
Strong Base Required: Requires strictly anhydrous conditions and the use of strong, moisture-sensitive bases like sodium methoxide or sodium hydride.[9]
-
Stoichiometric Base: The reaction consumes a full equivalent of base, as the product is acidic and is deprotonated under the reaction conditions.
-
Detailed Experimental Protocol
-
Precursor Synthesis (Illustrative): Synthesize dimethyl 2,2'-(benzylazanediyl)diacetate by reacting benzylamine with two equivalents of methyl bromoacetate in the presence of a non-nucleophilic base like potassium carbonate in acetonitrile. Purify the resulting diester.
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous toluene (100 mL) and sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).
-
Reagent Addition: Dissolve the precursor diester (0.1 mol) in 50 mL of anhydrous toluene and add it dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours until hydrogen evolution ceases.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of glacial acetic acid, followed by water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the target molecule.
Route C: N-Alkylation of Methyl 5-Oxopyrrolidine-3-carboxylate
This linear approach involves first constructing the core pyrrolidone ring and then attaching the benzyl group to the nitrogen atom. This can be an effective strategy if the un-substituted pyroglutamate ester is readily available or easily synthesized.
Reaction Principle and Mechanism
The synthesis begins with the formation of methyl 5-oxopyrrolidine-3-carboxylate, typically from the cyclization and esterification of glutamic acid or the reaction of ammonia with dimethyl itaconate.[10] The second step is a nucleophilic substitution (SN2) reaction. The nitrogen of the pyroglutamate is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic amide anion. This anion then attacks benzyl bromide or benzyl chloride, displacing the halide and forming the N-C bond.[11]
Visualization: N-Alkylation Pathway
Caption: Workflow for the N-Alkylation route.
Advantages and Disadvantages
-
Advantages:
-
Modular: Allows for the synthesis of a library of N-substituted analogs by simply varying the alkylating agent.
-
Clean Reaction: SN2 reactions with benzyl halides are typically clean and high-yielding.
-
Avoids Direct Handling of Primary Amines with Michael Acceptors: Can be advantageous if the corresponding amine is volatile, toxic, or prone to side reactions.
-
-
Disadvantages:
-
Longer Linear Sequence: The overall process has more steps compared to the convergent Michael addition approach.
-
Potential for O-alkylation: Although N-alkylation is generally favored for lactams, some O-alkylation can occur as a side reaction, especially with less reactive alkylating agents or different base/solvent systems.
-
Requires Strong Base: Similar to the Dieckmann route, this often requires the use of strong, moisture-sensitive bases.
-
Detailed Experimental Protocol
-
Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion, 4.4 g, 0.11 mol) in 100 mL of anhydrous dimethylformamide (DMF).
-
Amide Anion Formation: Dissolve methyl 5-oxopyrrolidine-3-carboxylate (14.3 g, 0.1 mol) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0°C. Stir for 30-60 minutes at room temperature until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0°C and add benzyl bromide (17.1 g, 0.1 mol) dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Workup: Quench the reaction by carefully adding it to 500 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final compound.
Quantitative Comparison Summary
| Parameter | Route A: Aza-Michael Addition | Route B: Dieckmann Condensation | Route C: N-Alkylation |
| Overall Steps | 1-2 (Convergent) | 3+ (Linear) | 2+ (Linear) |
| Key Reagents | Benzylamine, Dimethyl Itaconate | Acyclic Diester, Strong Base (NaH) | Pyroglutamate Ester, Benzyl Halide, Base |
| Typical Yields | Good to Excellent (70-90%) | Good (for cyclization step), lower overall | Good to Excellent (80-95% for alkylation) |
| Reaction Conditions | Mild (Reflux in alcohol) | Requires strict anhydrous, inert atmosphere | Requires strict anhydrous, inert atmosphere |
| Scalability | Good, requires heat management | Moderate, handling NaH can be challenging | Good, standard alkylation procedure |
| Key Advantage | High convergence, atom economy | Robust, classic ring-forming reaction | Modular, good for analog synthesis |
| Key Disadvantage | Potential for polymerization | Multi-step precursor synthesis | Longer linear sequence |
Conclusion and Recommendations
The choice of synthetic route to this compound is highly dependent on the specific objectives of the research.
-
For large-scale, cost-effective synthesis, Route A (Aza-Michael Addition) is the most compelling choice. Its convergent nature, use of inexpensive starting materials, and high atom economy make it ideal for process chemistry and bulk manufacturing.
-
Route C (N-Alkylation) is highly recommended for medicinal chemistry and drug discovery programs. Its modularity allows for the rapid generation of a diverse library of N-substituted analogs from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies.
-
Route B (Dieckmann Condensation), while mechanistically elegant, is generally the least practical of the three for this specific target. The requirement for a multi-step synthesis of the acyclic precursor makes it less efficient than the other two approaches, unless the precursor is readily available through other synthetic endeavors.
By understanding the causality behind each experimental choice and the inherent trade-offs of each pathway, researchers can confidently select and optimize the synthetic strategy that best aligns with their goals in the laboratory and beyond.
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Angew. Chem. Int. Ed. 2021, 60, 10588–10592. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 60(19), 10588-10592. [Link]
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A Comparative Guide to the Biological Activity of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, derivatives of 5-oxopyrrolidine have garnered significant interest due to their potential as therapeutic agents, exhibiting promising anticancer and antimicrobial properties.[3][4][5] This guide provides a comparative analysis of the biological activity of derivatives of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
The 5-Oxopyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The 5-oxopyrrolidine ring system, a five-membered lactam, is a versatile scaffold that can be readily functionalized at various positions to modulate its physicochemical properties and biological activity. The presence of the benzyl group at the N1 position and the methyl carboxylate at the C3 position in the parent compound, this compound, provides key handles for synthetic modification, allowing for the creation of diverse chemical libraries.[6] These modifications can significantly influence the compound's interaction with biological targets, leading to a range of activities.
Comparative Biological Activities of 5-Oxopyrrolidine Derivatives
Extensive research has demonstrated that derivatives of the 5-oxopyrrolidine core exhibit significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Several studies have highlighted the structure-dependent anticancer activity of 5-oxopyrrolidine derivatives. For instance, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing azole, diazole, and hydrazone moieties have been synthesized and evaluated for their in vitro anticancer activity against the A549 human lung adenocarcinoma cell line.[3][4][5]
Key Findings:
-
Compounds bearing specific hydrazone and bishydrazone functionalities demonstrated the most potent anticancer activity.[3]
-
The substitution pattern on the phenyl ring attached to the pyrrolidine nitrogen plays a crucial role in determining the cytotoxic effects. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed significant, structure-dependent anticancer activity against A549 cells.[7]
-
The introduction of a 3,5-dichloro substitution on the 2-hydroxyphenyl ring greatly enhanced the in vitro anticancer activity.[7]
Table 1: Comparative Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells
| Compound/Derivative | Modification | Cell Viability (%) at 100 µM | Reference |
| 1a (R=H) | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 63.4% | [7] |
| 1b | 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 21.2% | [7] |
| Hydrazone Derivatives (18-22) | 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Potent Activity | [3] |
| Cisplatin (Control) | - | Potent Activity | [3][7] |
Antimicrobial Activity
The pyrrolidine scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][2][8][9] Derivatives of 5-oxopyrrolidine have shown promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.
Key Findings:
-
A derivative bearing a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains, including linezolid and tedizolid-resistant isolates.[3][4][5]
-
Hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown strong inhibition of S. aureus (MIC of 3.9 µg/mL), surpassing the efficacy of the control drug cefuroxime (MIC of 7.8 µg/mL).[10][11]
-
Some derivatives have also exhibited excellent results in disrupting biofilms of S. aureus and E. coli.[10][11]
-
The antimicrobial activity is often dependent on the nature and position of substituents on the aromatic rings.[8]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 5-Oxopyrrolidine Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 21 (5-nitrothiophene substituent) | Multidrug-resistant S. aureus | Promising | [3] |
| Hydrazone with benzylidene moiety | S. aureus (ATCC 9144) | 3.9 | [10][11] |
| Cefuroxime (Control) | S. aureus (ATCC 9144) | 7.8 | [10][11] |
| Halogenated dipyrrolidinobenzene derivatives | Gram-positive bacteria & Fungi | 32-64 | [8] |
| Fluconazole (Control) | C. albicans | 128 | [8] |
Experimental Methodologies: A Guide to Evaluation
The biological evaluation of these derivatives involves a series of well-established in vitro assays. Understanding these protocols is crucial for interpreting the data and designing further experiments.
Synthesis of 5-Oxopyrrolidine Derivatives
The synthesis of these compounds typically involves a multi-step process. A general workflow is outlined below:
Caption: General synthetic workflow for 5-oxopyrrolidine derivatives.
Detailed Protocol for the Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2): [3]
-
A mixture of N-(4-aminophenyl)acetamide (1) (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.
-
After reflux, 5% hydrochloric acid (100 mL) is added to the mixture and stirred for 5 minutes.
-
The mixture is cooled, and the formed crystalline solid is filtered off and washed with water.
-
The crude product is purified by dissolving it in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5 to yield the title compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol for MTT Assay: [3][7]
-
Human lung adenocarcinoma A549 cells are seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere, they are treated with the test compounds at a concentration of 100 µM for 24 hours. Cisplatin is often used as a positive control.
-
Following treatment, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for Broth Microdilution: [8][9]
-
Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Appropriate controls, including a growth control (no compound) and a sterility control (no microorganism), are included.
-
The plates are incubated under suitable conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 5-oxopyrrolidine derivatives is intricately linked to their chemical structure. The nature and position of substituents on the core scaffold and any appended aromatic rings significantly influence their potency and selectivity. Future research in this area should focus on:
-
Systematic SAR studies: To elucidate the key structural features required for optimal anticancer and antimicrobial activity.
-
Mechanism of action studies: To identify the specific cellular targets and pathways through which these compounds exert their effects.
-
In vivo evaluation: To assess the efficacy and safety of the most promising lead compounds in animal models.
-
Optimization of pharmacokinetic properties: To improve the drug-like properties of these derivatives for potential clinical development.
The versatility of the this compound scaffold and the promising biological activities of its derivatives make this class of compounds an exciting area for further investigation in the quest for novel therapeutic agents.
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Hernández-García, E., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry. [Link]
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Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3778. [Link]
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A Comparative Guide to the Synthetic Utility of Methyl and Ethyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of starting materials can profoundly influence the efficiency, scalability, and overall success of a synthetic route. The 1-benzyl-5-oxopyrrolidine-3-carboxylate scaffold is a valuable building block, serving as a versatile precursor for a range of bioactive molecules and functional materials.[1][2] This guide provides an in-depth comparison of two commonly employed analogs: methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate and its ethyl ester counterpart. We will delve into their synthesis, comparative reactivity in key synthetic transformations, and practical considerations in their handling and purification, supported by established chemical principles and experimental insights.
Introduction to the Pyrrolidinone Core
The 1-benzyl-5-oxopyrrolidine-3-carboxylate framework is characterized by a benzyl-protected lactam and an ester functional group. This arrangement offers several strategic advantages in multi-step syntheses. The benzyl group provides robust protection for the nitrogen atom, which can be removed under various conditions, while the ester allows for a multitude of chemical modifications, including hydrolysis, amidation, and alkylation of the α-carbon.[1] The choice between the methyl and ethyl ester, while seemingly minor, can have significant implications for reaction kinetics, yields, and purification strategies.
Synthesis: The Dieckmann Condensation Approach
Both the methyl and ethyl esters of 1-benzyl-5-oxopyrrolidine-3-carboxylate are readily synthesized via an intramolecular Dieckmann condensation.[3][4] This powerful cyclization reaction involves the base-mediated condensation of a diester to form a β-keto ester. The starting material for this synthesis is the corresponding N-benzyl-N-(ethoxycarbonylmethyl)glycine ester.
The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion to form a five-membered ring. Subsequent elimination of an alkoxide ion yields the desired β-keto ester.[4]
Diagram: Generalized Dieckmann Condensation for 1-Benzyl-5-oxopyrrolidine-3-carboxylate Synthesis
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Spectroscopic comparison of (R)- and (S)-enantiomers of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
An In-Depth Spectroscopic Guide to the Enantiomers of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Prepared by: A Senior Application Scientist
This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of this compound, a key chiral building block in medicinal chemistry and organic synthesis.[1] We will explore the fundamental principles and practical applications of various spectroscopic techniques, offering field-proven insights into how these methods can be leveraged to differentiate, characterize, and quantify these stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of chiral analysis.
The Challenge of Enantiomeric Differentiation
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other.[2] Due to their identical atomic connectivity and bond distances, they possess the same physical properties in an achiral environment, including identical melting points, boiling points, solubilities, and, critically, identical spectra from standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3][4] Distinguishing between them requires a chiral environment or a technique that is inherently sensitive to chirality. Chiroptical spectroscopy, which utilizes polarized light, is the most direct method for this purpose.[5][6]
Molecule of Interest: this compound
-
Chiral Center: The carbon atom at the 3-position of the pyrrolidine ring (C3).
The distinct three-dimensional arrangement of the substituents around this stereocenter gives rise to the (R) and (S) enantiomers. While they are indistinguishable by standard methods, their interactions with chiral entities—be it polarized light or other chiral molecules—are unique.
Spectroscopic Methodologies: A Comparative Analysis
We will dissect two classes of spectroscopic techniques: standard methods adapted for chiral analysis and inherently chiral chiroptical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect Approach
In a standard deuterated solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical. Every corresponding nucleus in each enantiomer experiences the exact same average magnetic environment, resulting in identical chemical shifts and coupling constants.
To resolve this, we must introduce a chiral influence to create two distinct magnetic environments. This is achieved by converting the enantiomeric pair into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[9][10]
Methodology: The Use of Chiral Shift Reagents (CSRs)
The most common approach is the in-situ formation of transient diastereomeric complexes using a Chiral Lanthanide Shift Reagent (CSR).[11][12] These are typically complexes of a lanthanide ion, such as Europium(III), with a chiral ligand.[13][14]
Causality Behind the Method:
-
Complexation: The Lewis acidic lanthanide ion in the CSR coordinates to a Lewis basic site on the analyte molecule, in this case, likely the carbonyl oxygen of the ester or the lactam.
-
Diastereomeric Interaction: Because the CSR is itself chiral (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), its complex with the (R)-enantiomer forms a diastereomeric pair with its complex with the (S)-enantiomer.[14][15]
-
Pseudocontact Shift: The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of nearby protons in the analyte. The magnitude of this "lanthanide-induced shift" (LIS) is highly dependent on the precise geometry (distance and angle) of each proton relative to the lanthanide ion.[11]
-
Spectral Resolution: Since the geometries of the two diastereomeric complexes are different, the LIS experienced by corresponding protons in the (R)- and (S)-enantiomers will be different. This breaks the spectral degeneracy, causing a single peak in the original spectrum to split into two, allowing for quantification via integration.[16][17]
Experimental Protocol: ¹H NMR Analysis with Eu(hfc)₃
-
Sample Preparation: Dissolve ~5-10 mg of the this compound sample (either a pure enantiomer or a mixture) in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
CSR Titration: Add a small, precisely weighed amount (~1-2 mg) of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube. Shake well to dissolve.
-
Spectral Acquisition: Re-acquire the ¹H NMR spectrum. Observe the shifts in the proton signals. Protons closer to the binding site will experience larger shifts.
-
Optimization: Continue adding small aliquots of the CSR and acquiring spectra until baseline resolution is achieved for at least one pair of corresponding proton signals from the (R) and (S) enantiomers. Avoid adding excessive CSR, as this can cause significant line broadening, which complicates integration.[18]
-
Quantification: Integrate the well-resolved signals corresponding to the (R)- and (S)-enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).
Data Presentation: Expected NMR Results
| Proton Signal | Standard Spectrum (δ, ppm) | Spectrum with CSR (δ, ppm) (R)-enantiomer | Spectrum with CSR (δ, ppm) (S)-enantiomer |
| Methoxy (-OCH₃) | ~3.75 | ~4.15 | ~4.25 |
| C3-H | ~3.40 | ~4.50 | ~4.65 |
| Benzyl (-CH₂-) | ~4.60 | ~5.10 | ~5.18 |
| (Note: Chemical shifts are hypothetical and for illustrative purposes only. The magnitude and direction of the shift depend on the specific CSR used and the analyte's structure.) |
Chiroptical Spectroscopy: The Direct Approach
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[5] These methods are the gold standard for distinguishing enantiomers as they provide a direct spectroscopic signature of chirality.
Methodology 1: Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ) by a molecule as a function of wavelength, typically in the UV-Vis region.[19]
Causality Behind the Method:
-
Enantiomers have equal but opposite interactions with circularly polarized light. Therefore, the (R)- and (S)-enantiomers of this compound are expected to produce ECD spectra that are perfect mirror images of each other.
-
A positive peak in the spectrum of one enantiomer (a positive Cotton effect) will correspond to a negative peak of equal magnitude in the spectrum of the other.[20]
-
A racemic (50:50) mixture will produce no ECD signal, as the opposing signals from each enantiomer cancel out completely.[21]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare dilute solutions (~0.1-1.0 mg/mL) of the pure (R)-enantiomer, pure (S)-enantiomer, and the racemic mixture in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Blank Spectrum: Record a baseline spectrum of the solvent in a quartz cuvette (typically 1 cm or 1 mm path length).
-
Sample Spectra: Record the ECD spectra for the (R), (S), and racemic samples over the appropriate wavelength range (e.g., 190-350 nm).
-
Data Analysis: Subtract the solvent baseline from each sample spectrum. The resulting spectra, typically plotted as Molar Ellipticity [θ] or Differential Extinction Coefficient (Δε) vs. Wavelength, will show the characteristic mirror-image relationship for the enantiomers.
Methodology 2: Vibrational Circular Dichroism (VCD)
VCD is the infrared analogue of ECD. It measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to molecular vibrations.[22][23]
Causality Behind the Method:
-
VCD provides a highly detailed fingerprint of a molecule's three-dimensional structure.[22] Every vibrational mode in a chiral molecule can potentially be VCD active.
-
Similar to ECD, the (R)- and (S)-enantiomers will produce mirror-image VCD spectra.[23]
-
A key advantage of VCD is that its spectra can be accurately predicted using quantum chemical calculations (e.g., Density Functional Theory - DFT).[22] By comparing the experimentally measured VCD spectrum with the calculated spectra for the (R) and (S) configurations, the absolute configuration of the enantiomer can be unambiguously determined.[24][25]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: VCD signals are typically 3 to 5 orders of magnitude weaker than the parent IR absorption bands, requiring concentrated samples.[23][26] Prepare solutions of ~20-50 mg/mL in a suitable IR-transparent solvent (e.g., CDCl₃ or CCl₄).
-
Instrumentation: Use an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).[23]
-
Data Acquisition: Acquire both the standard IR absorption spectrum and the VCD spectrum over the mid-IR range (e.g., 2000-900 cm⁻¹). Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Compare the VCD spectra of the (R) and (S) samples. They should exhibit opposite signs for corresponding vibrational bands. For absolute configuration assignment, compare the experimental spectrum to a DFT-calculated spectrum.
Data Presentation: Expected Chiroptical Results
| Technique | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| ECD | Spectrum with specific positive and negative Cotton effects. | Perfect mirror-image spectrum of the (R)-enantiomer. | No signal (zero baseline). |
| VCD | Spectrum with specific positive and negative vibrational bands. | Perfect mirror-image spectrum of the (R)-enantiomer. | No signal (zero baseline). |
Visualized Workflows and Principles
Diagram 1: General Experimental Workflow
This diagram outlines the decision-making and experimental process for the spectroscopic analysis of the enantiomers.
Caption: Workflow for spectroscopic comparison of enantiomers.
Diagram 2: Principle of Circular Dichroism
This diagram illustrates the fundamental principle of how chiroptical techniques differentiate between enantiomers.
Caption: Differential interaction of enantiomers with polarized light.
Conclusion and Recommendations
The spectroscopic comparison of the (R)- and (S)-enantiomers of this compound requires a multi-faceted approach.
-
For Quantification (Enantiomeric Excess): ¹H NMR spectroscopy with a chiral shift reagent is a powerful and widely accessible technique. It provides excellent quantitative data once the protocol is optimized.
-
For Rapid Qualitative Identification: Electronic Circular Dichroism (ECD) is the fastest method to confirm the identity of a pure enantiomer or the racemic nature of a mixture, based on the principle of mirror-image spectra.
-
For Unambiguous Absolute Configuration: Vibrational Circular Dichroism (VCD), coupled with DFT calculations, offers the most definitive assignment of the (R) or (S) configuration. This is crucial for regulatory submissions and for understanding structure-activity relationships.
By understanding the principles, strengths, and experimental nuances of each technique, researchers can effectively select and apply the appropriate spectroscopic tools for the comprehensive characterization of these and other chiral molecules.
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A Comparative Guide to the Structure-Activity Relationship of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from the Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate scaffold. We will delve into the synthetic strategies for molecular derivatization, compare the biological performance of various analogs—supported by experimental data—and elucidate the key structural motifs that govern their activity as antimicrobial, anticonvulsant, and anticancer agents.
Introduction: The Pyrrolidinone Core
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its non-planar, sp3-hybridized structure allows for efficient three-dimensional exploration of pharmacophore space, a distinct advantage in modern drug design.[1] The 5-oxopyrrolidine (or 2-pyrrolidinone) core, in particular, is a versatile building block found in agents demonstrating analgesic, antihypoxic, antimicrobial, and anticancer properties.[3][4]
The parent compound, this compound, serves as an excellent starting point for chemical exploration.[5][6] Its structure features three key regions amenable to modification:
-
N1-Position: The benzyl group provides a handle to modulate lipophilicity, steric bulk, and potential for aromatic interactions.
-
C5-Oxo Group: The lactam carbonyl is a crucial hydrogen bond acceptor.
-
C3-Carboxylate Group: This methyl ester is a versatile functional group that can be readily converted into amides, hydrazides, and subsequently, a vast library of hydrazones, azoles, and other derivatives.[5]
This guide will systematically compare analogs modified primarily at the N1 and C3 positions to establish a clear SAR framework for researchers in drug development.
Synthetic Pathways: From Core to Diverse Analogs
The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. The primary route to the 5-oxopyrrolidine-3-carboxylic acid core involves the condensation of itaconic acid with a primary amine, such as benzylamine or a substituted aniline, typically under reflux conditions.[3][4]
Subsequent derivatization at the C3-position is the most common strategy for expanding the chemical space. A typical workflow involves:
-
Esterification: The C3-carboxylic acid is converted to its methyl ester (the parent compound) using methanol in the presence of an acid catalyst.
-
Hydrazide Formation: The methyl ester is then treated with hydrazine hydrate to yield the corresponding carbohydrazide intermediate.[4][7] This step is critical as it introduces a nucleophilic handle for further modification.
-
Hydrazone Synthesis: The C3-carbohydrazide is condensed with a variety of aromatic or heterocyclic aldehydes and ketones to produce the final hydrazone derivatives.[4][8] This reaction is highly efficient and allows for the introduction of a wide range of substituents.
Caption: General workflow for the synthesis of 5-oxopyrrolidine-3-carboxylate analogs.
Comparative Analysis: Structure-Activity Relationships
The biological activity of these analogs is profoundly influenced by the nature of the substituents at the N1 and C3 positions. Below, we compare performance across several key therapeutic areas.
Antimicrobial Activity
The 5-oxopyrrolidine scaffold has proven to be a promising framework for developing novel antimicrobial agents, particularly against Gram-positive pathogens.[7][8]
Key SAR Insights:
-
N1-Substituent: Replacing the benzyl group with a substituted phenyl ring significantly impacts activity. Analogs with a 1-(2-hydroxyphenyl) group, and particularly its 3,5-dichloro derivative, exhibit potent, structure-dependent activity against S. aureus, E. faecalis, and C. difficile.[8] The hydroxyl and chloro groups likely modulate electronic properties and potential interactions with the target.
-
C3-Hydrazone Moiety: This is the primary driver of antimicrobial potency.
-
Heterocyclic Fragments: The introduction of heterocyclic rings via the hydrazone linkage is a superior strategy to simple aromatic rings.[4] Specifically, a hydrazone bearing a 5-nitrothien-2-yl fragment demonstrated exceptional activity, surpassing the control antibiotic cefuroxime against several bacterial strains.[9][10]
-
Nitro Group Importance: The presence of a nitro group, as seen in 5-nitrothiophene and 5-nitrofuran derivatives, appears critical for high potency.[10]
-
Aromatic Substituents: For simpler benzylidene hydrazone derivatives, electron-withdrawing groups (e.g., chloro, bromo) and electron-donating groups (e.g., dimethylamino) on the phenyl ring can enhance activity.[4]
-
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Key Analogs
| Compound ID | N1-Substituent | C3-Hydrazone Moiety | S. aureus | C. auris | Reference |
| A | 3,5-dichloro-2-hydroxyphenyl | 5-Nitrothien-2-yl | Potent | 16 | [8] |
| B | 2-hydroxyphenyl | Thien-2-yl | Active | - | [8] |
| C | 4-acetamidophenyl | 5-Nitrothiophen-2-yl | 0.9 - 1.9 | - | [4] |
| D | 4-acetamidophenyl | 4-Chlorobenzylidene | Active | - | [4] |
| Cefuroxime | - | - | 7.8 | - | [9] |
| Clindamycin | - | - | Potent | - | [8] |
Note: "Potent" or "Active" indicates significant activity reported without specific MIC values in the cited source.
Anticonvulsant Activity
While direct anticonvulsant data for this compound is sparse, extensive research on the structurally related pyrrolidine-2,5-dione (succinimide) scaffold provides a robust predictive SAR model.[1][11] These compounds often act as broad-spectrum anticonvulsants, showing efficacy in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models.[11][12]
Key SAR Insights (Extrapolated from Pyrrolidine-2,5-diones):
-
N1-Substituent: An N-benzyl group is a common feature in potent anticonvulsant propanamides, suggesting its favorable contribution to activity.[13]
-
C3-Position: This position is critical for activity. In related scaffolds, substitution at C3 with groups like benzhydryl or isopropyl leads to strong protection in the scPTZ test, while smaller groups like methyl are more active in the MES test.[1]
-
Molecular Hybridization: A successful strategy involves creating hybrid molecules that combine the pyrrolidinone core with pharmacophoric elements from other antiepileptic drugs (AEDs) like ethosuximide or levetiracetam.[12] For example, linking a 4-phenylpiperazine moiety via an amide bond at the C3 position has yielded compounds with very favorable protective indices.[12]
Table 2: Comparative Anticonvulsant Activity of Representative Pyrrolidinone Analogs
| Compound ID | Core Structure | Key Modification | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |
| 14 | Phenyl-acetamide | 3-OH, N-morpholine | 49.6 | 67.4 | 31.3 | [11] |
| 15 | Pyrrolidine-2,5-dione | N-propanamide-piperazine | 74.8 | 51.6 | 16.8 | [12] |
| AS-1 | Pyrrolidine-2,5-dione | N-propanamide-benzyl | Potent | Potent | Potent | [13] |
| 69k | Pyrrolidine-2,5-dione | 3-sec-butyl, N-acetamide | 80.38 | - | 108.80 | [1] |
Anticancer Activity
The 5-oxopyrrolidine core has also been explored as a scaffold for anticancer agents, with activity being highly dependent on the substitutions.
Key SAR Insights:
-
C3-Hydrazones are Key: As with antimicrobial activity, the conversion of the C3-carboxylate to a hydrazone is the most effective strategy for imparting anticancer properties.[4][14]
-
Heterocycles Outperform Aromatics: Hydrazones containing heterocyclic fragments consistently show more potent anticancer activity against cell lines like A549 (human lung adenocarcinoma) compared to those with simple substituted aromatic rings.[4]
-
N1-Substituent Influence: The N1-substituent plays a crucial role. In one study, a 5-fluorobenzimidazole derivative attached at the C3 position, combined with a 3,5-dichloro-2-hydroxyphenyl substituent at the N1 position, yielded the highest anticancer activity in an A549 cell model.[8] This highlights the synergistic effect of optimizations at both the N1 and C3 positions.
Caption: Key SAR takeaways for optimizing biological activity.
Experimental Protocols
To ensure reproducibility and methodological clarity, we provide standardized protocols for the synthesis and evaluation of these analogs.
General Synthesis of a 1-Aryl-5-oxopyrrolidine-3-carbohydrazone Analog
This protocol is adapted from methodologies reported for similar compounds.[4]
Step 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2)
-
A mixture of N-(4-aminophenyl)acetamide (1) and itaconic acid is refluxed in water for 12 hours.
-
The solution is acidified with 5% HCl.
-
The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid core (2).
Step 2: Synthesis of the Hydrazide Intermediate (4)
-
Carboxylic acid (2) (0.03 mol) is suspended in methanol (100 mL) with a catalytic amount of sulfuric acid (10 drops).
-
The mixture is refluxed for 20 hours to form the methyl ester.
-
Without isolation, hydrazine monohydrate (0.24 mol) is added directly to the reaction mixture.
-
The mixture is heated at reflux for an additional 2 hours.
-
Upon cooling, the precipitated hydrazide (4) is filtered, washed, and dried.
Step 3: Synthesis of the Final Hydrazone (e.g., 6)
-
Hydrazide (4) is dissolved in 2-propanol.
-
An equimolar amount of the desired aldehyde (e.g., 4-chlorobenzaldehyde) is added, along with a catalytic amount of HCl.
-
The mixture is refluxed for 2 hours.
-
The product crystallizes upon cooling, is filtered, washed with 2-propanol, and dried to yield the final hydrazone (6).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows standard guidelines for determining Minimum Inhibitory Concentration (MIC).
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (broth + inoculum, no drug) and negative (broth only) growth controls are included. A standard antibiotic (e.g., cefuroxime, vancomycin) is run in parallel.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Prospects
The structure-activity relationship of this compound analogs is clear and compelling. The C3-position is the primary locus for activity enhancement, where conversion of the carboxylate to hydrazones bearing heterocyclic, nitro-substituted fragments is a highly effective strategy for generating potent antimicrobial and anticancer agents.[4][8][9] The N1-substituent serves as a crucial modulator, fine-tuning the potency and selectivity of the final compound.
Future Directions:
-
Stereochemical Analysis: The C3 position is a stereocenter. Future studies should focus on synthesizing and evaluating enantiomerically pure compounds, as biological activity is often stereospecific.
-
Expanded Heterocyclic Libraries: A broader range of heterocyclic aldehydes should be explored in hydrazone synthesis to identify novel motifs with improved potency and unique mechanisms of action.
-
Computational Modeling: The development of robust 3D-QSAR and molecular docking models could accelerate the design of next-generation analogs by predicting their activity and clarifying their interactions with biological targets.[15][16]
This guide provides a foundational SAR map for researchers, enabling a more rational, data-driven approach to the design of novel therapeutics based on the versatile 5-oxopyrrolidine scaffold.
References
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-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health (NIH). [Link]
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Virtual Screening and QSAR Study of Some Pyrrolidine Derivatives as α-mannosidase Inhibitors for Binding Feature Analysis. (2012). PubMed. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health (NIH). [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). ResearchGate. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Institutes of Health (NIH). [Link]
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Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. (n.d.). Taylor & Francis Online. [Link]
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2024). PubMed. [Link]
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New Hybrid Molecules With Anticonvulsant and Antinociceptive Activity Derived From 3-methyl- Or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones. (2016). PubMed. [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Synthesis
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, in particular, is a highly versatile intermediate valued for its dual functionality, which allows for precise modifications in the synthesis of complex heterocyclic frameworks and bioactive molecules.[2] Its synthesis, while achievable through various routes, presents a significant challenge in optimizing reaction efficiency, yield, and purity. The choice of catalyst is paramount and dictates the economic and environmental viability of the synthetic pathway.
This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound. We will move beyond a simple listing of methods to explore the mechanistic rationale behind catalyst selection, present comparative experimental data, and offer detailed protocols for high-performing systems.
Comparative Analysis of Catalytic Systems
The synthesis of the 5-oxopyrrolidine-3-carboxylate core typically involves the cyclization of precursors formed from an amine (e.g., benzylamine) and a C4-dicarbonyl synthon like itaconic acid or its derivatives. The efficacy of this transformation is heavily reliant on the catalyst employed. We will compare three major classes: Transition Metal Catalysts, Organocatalysts, and conventional Acid Catalysts.
Transition Metal Catalysis
Transition metals offer powerful and diverse pathways for constructing heterocyclic rings through reactions like cycloadditions, C-H amination, and carbonylation.[3][4] Catalysts based on cobalt, rhodium, iridium, and copper have been successfully employed for pyrrolidine synthesis.[5]
-
Mechanistic Insight: Metal-catalyzed routes often involve the formation of organometallic intermediates that facilitate bond formation with high efficiency and selectivity. For instance, cobalt-catalyzed carbonylation can be used to form pyrrolidinones from azetidines, while copper catalysts are effective in intramolecular C-H amination to close the pyrrolidine ring.[4][6] Rhodium and Iridium complexes are known to catalyze intramolecular nitrene insertion into C-H bonds, providing a direct route to the pyrrolidine core.[5]
-
Performance & Considerations: These methods can be highly efficient, often proceeding with excellent yields. However, they come with specific challenges. Many metal catalysts are sensitive to air and moisture, requiring strictly anhydrous conditions and inert atmospheres.[7] Catalyst poisoning by substrates with certain functional groups (like thiols) can also be a concern.[7] Furthermore, the cost of noble metal catalysts and the need to remove residual metal from the final product are significant considerations in pharmaceutical applications.
Organocatalysis
The use of small organic molecules to catalyze reactions has emerged as a powerful, metal-free alternative. For pyrrolidine synthesis, proline-based catalysts and N-Heterocyclic Carbenes (NHCs) are particularly relevant.[7][8]
-
Mechanistic Insight: Proline and its derivatives typically operate through enamine or iminium ion intermediates, promoting asymmetric conjugate additions to form the pyrrolidine ring with high stereocontrol.[7][9] NHCs can catalyze radical tandem cyclizations, offering a unique, transition-metal-free pathway to construct highly functionalized 2-pyrrolidinones.[8]
-
Performance & Considerations: Organocatalysis presents a major advantage in its reduced toxicity and environmental impact compared to many metal-based systems. Proline-based catalysts are particularly effective for achieving high enantioselectivity.[7] However, catalyst loading can sometimes be higher than with transition metals, and reaction times may be longer. The substrate scope can also be more limited in some cases.
Conventional Acid Catalysis
Simple Brønsted or Lewis acids are often used in condensation and esterification steps that are part of the overall synthesis. For example, the initial reaction of an amine with itaconic acid can be followed by an acid-catalyzed intramolecular cyclization/amidation.
-
Mechanistic Insight: In the context of forming the target molecule, an acid catalyst like sulfuric acid (H₂SO₄) is typically used to protonate the carboxylic acid group of a precursor like 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, activating it for esterification with methanol.[10][11]
-
Performance & Considerations: This method is straightforward, inexpensive, and uses readily available reagents. It is well-suited for large-scale production where cost is a primary driver. The main drawbacks are the often harsh reaction conditions (e.g., refluxing in strong acid), which may not be compatible with sensitive functional groups, and the generation of significant waste during neutralization and workup. Yields are generally good but may not reach the high levels seen with more sophisticated catalytic systems.
Quantitative Data Summary
The following table summarizes typical performance metrics for the different catalytic approaches. Note that exact values can vary significantly based on specific substrates, ligands, and reaction conditions.
| Catalyst Type | Representative Catalyst | Typical Yield | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Transition Metal | Rh₂(esp)₂ | >90% | 1 - 12 | 25 - 80 | High efficiency, broad scope, high regio- and diastereoselectivity.[5] | Cost, metal contamination, air/moisture sensitivity.[7] |
| Transition Metal | Copper(I)/chiral ligand | 80-95% | 12 - 24 | 0 - 25 | High stereoselectivity, effective for C-H amination.[4][7] | Potential for catalyst poisoning, requires specific ligands. |
| Organocatalyst | Proline derivatives | 70-95% | 24 - 72 | -20 - 25 | High enantioselectivity, metal-free, lower toxicity.[7][9] | Longer reaction times, potentially higher catalyst loading. |
| Organocatalyst | N-Heterocyclic Carbene | 75-94% | 12 - 24 | 25 - 60 | Metal-free, radical pathway, good functional group tolerance.[8] | Substrate synthesis can be complex. |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | 70-90% | 12 - 20 | Reflux | Low cost, simple procedure, scalable.[10][11] | Harsh conditions, potential for side reactions, waste generation. |
Experimental Protocols & Workflows
Here, we provide a detailed protocol for a reliable and scalable acid-catalyzed synthesis, as well as a general workflow for screening more advanced catalytic systems.
Protocol 1: Acid-Catalyzed Synthesis of this compound
This two-step protocol first involves the formation of the carboxylic acid precursor, followed by esterification.
Step A: Synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid
-
Reagents: Benzylamine, Itaconic Acid, Water.
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and water. b. Add benzylamine (1.0 eq) dropwise to the stirred suspension. c. Heat the reaction mixture to reflux (100 °C) and maintain for 12 hours. d. Monitor the reaction completion by TLC. e. Cool the mixture to room temperature, then place in an ice bath for 1 hour to induce crystallization. f. Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.
Step B: Esterification to this compound
-
Reagents: 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, Methanol, Sulfuric Acid (conc.).
-
Procedure: a. Suspend the carboxylic acid (1.0 eq) from Step A in anhydrous methanol in a round-bottom flask. b. Cool the flask in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq). c. Equip the flask with a reflux condenser and heat the mixture to reflux for 18 hours.[10] d. Upon completion, cool the reaction mixture and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate until pH 7-8 is reached. e. Extract the aqueous layer with dichloromethane (3 x volumes). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. g. Purify the product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure ester.
Causality Behind Choices:
-
Reflux in Water (Step A): Using water as a solvent is environmentally friendly and effective for this condensation reaction. Refluxing provides the necessary activation energy.
-
Anhydrous Methanol (Step B): The esterification is a reversible reaction. Using a large excess of methanol and removing water (by using anhydrous solvent and a catalyst that can act as a dehydrating agent) drives the equilibrium towards the product side.
-
Sulfuric Acid: Acts as a classic and cost-effective catalyst for Fischer esterification, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic.
General Workflow for Catalyst Screening
When optimizing the synthesis with advanced catalysts, a systematic approach is crucial.
Caption: A logical workflow for selecting and optimizing a catalyst.
Visualizing a Catalytic Cycle: Organocatalytic Michael Addition
The following diagram illustrates a simplified, plausible mechanism for the formation of the pyrrolidinone precursor using a proline-type secondary amine catalyst. This involves a Michael addition of an enamine intermediate to an acceptor.
Caption: A simplified organocatalytic cycle for pyrrolidinone synthesis.
Conclusion
The selection of a catalyst for the synthesis of this compound is a trade-off between cost, efficiency, scalability, and environmental impact.
-
Conventional acid catalysis remains a robust and economical choice for large-scale industrial production where stringent purity requirements for metal contaminants are less critical.
-
Transition metal catalysts offer unparalleled efficiency and speed, making them ideal for research and development or when complex, multi-functionalized analogs are required.
-
Organocatalysis represents the forefront of green chemistry, providing a metal-free route that is particularly advantageous for producing chiral compounds and APIs where toxicity and metal leaching are major concerns.
A thorough evaluation of the project goals, budget, and regulatory constraints will ultimately guide the researcher to the most appropriate and effective catalytic system.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a key building block in the synthesis of various pharmaceutical compounds, making the verification of its purity a critical first step in any research endeavor.[1][2] This guide provides an in-depth comparison of methodologies for assessing the purity of commercially available this compound, offering practical insights and detailed experimental protocols.
Introduction: The Significance of Purity in Synthesis
This compound, with its characteristic pyrrolidone core, benzyl-protected nitrogen, and an ester functional group, is a versatile intermediate in organic synthesis.[1] Its structural features make it a valuable precursor for developing a range of bioactive molecules, including those targeting the central nervous system and enzyme inhibitors.[1] However, the presence of impurities, even in trace amounts, can have significant downstream effects, leading to side reactions, lower yields, and difficulties in purification of the final product. Therefore, a multi-faceted analytical approach is essential to ensure the quality of the starting material.
This guide will walk you through a comprehensive workflow for the purity assessment of this compound, enabling you to independently verify the quality of commercially sourced materials.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing unique insights into the nature and quantity of potential impurities. The primary techniques for evaluating the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Orthogonal workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
HPLC is the workhorse for determining the purity of non-volatile organic compounds. By separating the sample based on its polarity, we can quantify the main component and any related impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is effective. For mass spectrometry-compatible methods, formic acid can be used as a modifier instead of phosphoric acid.[3]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Rationale behind the protocol: The C18 column provides excellent separation for moderately polar compounds like the target molecule. The gradient elution ensures that both polar and non-polar impurities are eluted and detected. UV detection at 210 nm is chosen to capture a wide range of organic molecules that may be present as impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis or purification process. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be used for confirmation.[4]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 min at 280 °C
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
Rationale behind the protocol: The temperature program is designed to separate a wide range of potential volatile impurities. Electron ionization provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Profiling
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the main component and for identifying and quantifying impurities. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule.[5][6][7][8][9]
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify and quantify all proton-containing species.
-
¹³C NMR: To confirm the carbon skeleton and identify carbon-containing impurities.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Rationale behind the protocol: A high-field NMR provides better signal dispersion, which is crucial for resolving signals from impurities that might be structurally similar to the main compound. A combination of 1D and 2D NMR experiments allows for unambiguous structural assignment and impurity identification.
Comparative Purity Analysis of Commercial Samples
To illustrate the application of these methods, we present hypothetical purity data for this compound from three different commercial suppliers. This data is representative of what a researcher might find when performing a thorough quality control analysis.
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC Purity (Area % at 210 nm) | 99.5% | 98.2% | 96.5% |
| GC-MS (Total Volatile Impurities) | < 0.1% | 0.5% (identified as residual solvent) | 1.2% (unidentified peaks) |
| ¹H NMR (Relative Integration) | > 99% | ~98% (presence of starting material) | ~96% (significant unidentified signals) |
| Appearance | White crystalline solid | Off-white powder | Yellowish powder |
| Melting Point | 63-66 °C | 61-65 °C | 58-63 °C |
Note: The melting point of this compound is reported to be 63-66 °C.[2]
Interpreting the Results: A Holistic View
Based on the hypothetical data, Supplier A provides the highest purity material. The HPLC data shows a clean chromatogram with a major peak corresponding to the product. GC-MS analysis indicates the absence of significant volatile impurities, and the ¹H NMR spectrum is clean, confirming the structure and high purity.
Supplier B's material shows slightly lower purity by HPLC and the presence of residual solvent by GC-MS. The ¹H NMR suggests the presence of unreacted starting materials, which could be problematic for subsequent synthetic steps.
Supplier C's product exhibits the lowest purity, with multiple impurity peaks in both HPLC and GC-MS, and significant unidentifiable signals in the ¹H NMR spectrum. The yellowish appearance and broader melting point range are also indicative of lower purity.
Potential Impurities and Their Origins
Understanding the potential synthetic routes for this compound can provide insights into the likely impurities. A common synthesis involves the reaction of N-benzyl glycine ethyl ester with a suitable four-carbon synthon.[10]
Caption: Common sources of impurities in synthetic compounds.
Conclusion: Empowering Researchers with Robust Quality Control
The purity of starting materials is a non-negotiable aspect of high-quality research and development. This guide provides a comprehensive framework for the purity assessment of commercially available this compound. By employing a multi-modal analytical approach combining HPLC, GC-MS, and NMR, researchers can confidently verify the quality of their reagents, leading to more reliable and reproducible scientific outcomes. It is imperative for researchers to not solely rely on the supplier's certificate of analysis but to perform their own independent verification, especially for critical applications.
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X-ray crystallographic data of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
An In-Depth Guide to the Crystallographic Landscape of Pyrrolidinone Scaffolds, Centered on the Versatile Building Block: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
For drug development professionals and medicinal chemists, the pyrrolidine scaffold is a cornerstone of molecular design, serving as a privileged structure in a vast array of biologically active compounds.[1][2] Its conformational rigidity and rich stereochemistry offer a powerful platform for crafting molecules with precise three-dimensional orientations to engage biological targets. Within this class, this compound stands out as a critical synthetic intermediate, valued for its dual functionality that permits diverse chemical elaborations.[3]
While this compound is a staple in synthetic chemistry, a publicly available single-crystal X-ray structure remains elusive. This guide, therefore, aims to provide researchers with a comprehensive comparative analysis. By examining the detailed crystallographic data of structurally similar analogues, we can infer the likely solid-state properties of this compound, understand the influence of substituent changes on crystal packing, and provide a robust framework for its future crystallographic characterization.
Physicochemical Profile of the Target Intermediate
This compound is a well-characterized compound in terms of its basic chemical and physical properties. Its structure combines a protected nitrogen atom, which prevents unwanted side reactions, and a methyl ester, which is readily modified, making it an ideal precursor for constructing more complex molecular architectures.[3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₃H₁₅NO₃ | PubChem[4][5] |
| Molecular Weight | 233.26 g/mol | PubChem[4] |
| CAS Number | 51523-00-3 | PubChem[4] |
| Canonical SMILES | COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | PubChem[4][5] |
A Comparative Crystallographic Analysis of Pyrrolidinone Analogues
To build a predictive model for the crystallographic behavior of our target compound, we will analyze the published single-crystal X-ray data of two closely related structures. These analogues share the core 1-benzyl-5-oxopyrrolidine framework but differ in their substitution patterns, providing invaluable insight into how functional group modifications can dictate solid-state arrangement.
The selected comparators are:
-
Analogue 1: Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate
-
Analogue 2: 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate
The table below summarizes their key crystallographic parameters.
| Parameter | Analogue 1: Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate[6][7] | Analogue 2: 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate[8] |
| Molecular Formula | C₁₅H₁₉NO₄ | C₁₃H₁₅NO₄ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | P2₁2₁2₁ (inferred from systematic absences) |
| a (Å) | 27.746 (12) | 26.504 (2) |
| b (Å) | 14.035 (5) | 6.3668 (5) |
| c (Å) | 7.357 (3) | 7.6040 (6) |
| Volume (ų) | 2865 (2) | 1283.14 (17) |
| Z (Molecules/Unit Cell) | 8 | 4 |
| Temperature (K) | 93 | 293 |
| Key Structural Feature | Hydroxyl group enables strong O—H···O hydrogen bonding, forming dimers. | Hydroxyl group forms supramolecular chains via O—H···O hydrogen bonds. |
Expert Insights into the Data:
-
Influence of Hydrogen Bonding: The most significant observation from the comparator data is the dominant role of the hydroxyl group in defining the crystal packing. In Analogue 1, this group facilitates the formation of robust dimers through O—H···O interactions.[6][7] Similarly, Analogue 2 organizes into extended chains mediated by the same type of hydrogen bond.[8] This is a critical insight. Our target molecule, this compound, lacks a hydroxyl group. Therefore, its crystal packing will not be driven by these strong, directional interactions. Instead, it will likely be governed by weaker C—H···O interactions and van der Waals forces, which may lead to a denser, more complex packing arrangement.
-
Conformation: In both analogues, the five-membered pyrrolidine ring adopts a non-planar conformation (a "twist" in Analogue 1 and an "envelope" in Analogue 2).[6][7][8] This is typical for such rings and is expected to be conserved in the target molecule. The benzyl group is consistently oriented nearly perpendicular to the plane of the pyrrolidine ring, a conformation likely driven by steric factors.
-
Implications for Drug Design: The ability to predict and control crystal packing is paramount in drug development for issues of solubility, stability, and bioavailability. The data from these analogues demonstrates that the introduction of a single hydrogen-bond donor can fundamentally alter the entire three-dimensional crystal lattice.
Experimental Workflow & Protocols
Achieving high-quality crystals suitable for X-ray diffraction is a critical experimental hurdle. The following protocol provides a robust, self-validating workflow applicable to compounds like this compound. The causality behind each step is explained to ensure technical and scientific rigor.
Diagram of the Crystallographic Workflow
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Comparative Study of N-Protecting Groups for 5-Oxopyrrolidine-3-Carboxylate Synthesis
Abstract
The synthesis of 5-oxopyrrolidine-3-carboxylates, core scaffolds in numerous pharmaceuticals and bioactive molecules, is critically dependent on the strategic use of nitrogen-protecting groups.[1][2][3][4][5][6] This guide provides a comparative analysis of commonly employed N-protecting groups—Boc, Cbz, Fmoc, and Troc—in the context of 5-oxopyrrolidine-3-carboxylate synthesis, primarily derived from L-glutamic acid. We present a detailed examination of the synthetic efficiency, orthogonality, and deprotection conditions for each group, supported by experimental data and protocols. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and execution of synthetic routes toward these valuable heterocyclic compounds.
Introduction: The Significance of the 5-Oxopyrrolidine-3-Carboxylate Scaffold
The 5-oxopyrrolidine-3-carboxylate framework, a derivative of pyroglutamic acid, is a privileged structural motif found in a wide array of biologically active compounds. Its prevalence in medicinal chemistry stems from its conformational rigidity and its ability to serve as a versatile chiral building block.[7] The synthesis of these compounds often commences from L-glutamic acid, a readily available and inexpensive chiral precursor. A crucial step in this transformation is the protection of the α-amino group to prevent unwanted side reactions and to direct the desired cyclization to form the lactam ring.[8][9][10][11][12][13] The choice of the N-protecting group profoundly influences the overall synthetic strategy, including reaction yields, purification methods, and the conditions required for subsequent transformations.[14][15][16][17]
This guide will delve into a comparative study of four widely used N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and 2,2,2-Trichloroethoxycarbonyl (Troc). We will evaluate their performance in the synthesis of a model compound, methyl 5-oxopyrrolidine-3-carboxylate, from L-glutamic acid.
The Role of N-Protecting Groups in Synthesis
The primary function of an N-protecting group in this context is to mask the nucleophilicity of the α-amino group of glutamic acid during the activation of the γ-carboxylic acid and subsequent intramolecular cyclization. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions required for downstream modifications.
-
Orthogonal , meaning it can be removed under specific conditions that do not affect other functional groups in the molecule.[8][16]
-
Easy to remove in high yield without inducing side reactions.
The selection of a suitable protecting group is therefore a critical strategic decision in the synthesis of 5-oxopyrrolidine-3-carboxylates.
Comparative Analysis of N-Protecting Groups
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[7][14][18] Its popularity is due to its stability under a wide range of conditions and its facile removal under acidic conditions.[14][19]
Synthesis and Performance: The synthesis of N-Boc-5-oxopyrrolidine-3-carboxylate from L-glutamic acid typically involves the initial protection of the amino group with di-tert-butyl dicarbonate (Boc₂O), followed by esterification and cyclization. The Boc group provides excellent protection during these steps, leading to high yields of the desired product.
Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[19] This deprotection method is generally clean and efficient.
Benzyloxycarbonyl (Cbz) Group
The Cbz group, also known as the Z group, is another stalwart protecting group in peptide synthesis and general organic chemistry.[18][20][21] It is known for its stability and is typically removed by catalytic hydrogenolysis.[15][20][21]
Synthesis and Performance: The introduction of the Cbz group is achieved by reacting the amino acid with benzyl chloroformate under basic conditions.[20][21] The Cbz-protected glutamic acid can then be converted to the corresponding 5-oxopyrrolidine-3-carboxylate. The Cbz group is stable to both acidic and basic conditions, offering a high degree of orthogonality.[20][21]
Deprotection: The most common method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂/Pd-C).[21][22][23] This method is mild and highly selective. Alternative deprotection can be achieved using strong acids like HBr in acetic acid, but this is less common.[20]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[24][25] Its key feature is its lability to basic conditions, which allows for orthogonal protection strategies in the presence of acid-labile groups like Boc and t-butyl esters.[8][14][18][26]
Synthesis and Performance: Fmoc protection of glutamic acid is straightforward using Fmoc-Cl or Fmoc-OSu. The subsequent synthesis of the 5-oxopyrrolidine-3-carboxylate follows a similar pathway to the Boc and Cbz protected analogues. The Fmoc group is stable to acidic conditions.[14][18]
Deprotection: The Fmoc group is rapidly removed by treatment with a secondary amine, typically 20% piperidine in DMF.[15][18] These mild basic conditions make it an excellent choice for syntheses involving acid-sensitive functionalities.
2,2,2-Trichloroethoxycarbonyl (Troc) Group
The Troc group is a useful protecting group that is stable to both acidic and basic conditions, offering orthogonality to both Boc and Fmoc groups.[27][28] It is removed under reductive conditions.
Synthesis and Performance: The Troc group is introduced by reacting the amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl).[27][28] The synthesis of the 5-oxopyrrolidine-3-carboxylate from Troc-protected glutamic acid proceeds efficiently.
Deprotection: The Troc group is typically cleaved using zinc dust in acetic acid or other reducing agents.[14][27][28] More recently, milder, non-reducing conditions using trimethyltin hydroxide have been reported.[29][30] This unique deprotection mechanism provides an additional layer of orthogonality in complex syntheses.[27]
Experimental Data Summary
The following table summarizes the typical yields and deprotection conditions for the synthesis of methyl 5-oxopyrrolidine-3-carboxylate using the four different N-protecting groups.
| Protecting Group | Protection Reagent | Typical Yield (Protection) | Cyclization/Esterification Yield | Deprotection Conditions | Deprotection Yield |
| Boc | Boc₂O, base | >95% | ~90% | TFA or HCl in CH₂Cl₂ | >95% |
| Cbz | Cbz-Cl, base | >95% | ~88% | H₂, Pd/C in MeOH | >95% |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | >95% | ~92% | 20% Piperidine in DMF | >95% |
| Troc | Troc-Cl, base | >90% | ~85% | Zn, AcOH in THF/H₂O | ~90% |
Experimental Protocols
General Synthesis Workflow
Caption: General workflow for the synthesis of 5-oxopyrrolidine-3-carboxylate.
Detailed Protocol: N-Boc-5-oxopyrrolidine-3-carboxylate Synthesis and Deprotection.[32]
Step 1: N-Boc Protection of L-Glutamic Acid
-
Dissolve L-glutamic acid (1 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq.) and stir at room temperature for 12-16 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid.
Step 2: Esterification and Cyclization
-
Dissolve N-Boc-L-glutamic acid (1 eq.) in anhydrous methanol.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., toluene) and heat to reflux for 2-4 hours to effect cyclization.
-
Purify the crude product by flash column chromatography to obtain methyl N-Boc-5-oxopyrrolidine-3-carboxylate.
Step 3: Boc Deprotection
-
Dissolve methyl N-Boc-5-oxopyrrolidine-3-carboxylate (1 eq.) in dichloromethane.
-
Add trifluoroacetic acid (10 eq.) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield methyl 5-oxopyrrolidine-3-carboxylate.
Discussion and Recommendations
The choice of N-protecting group for the synthesis of 5-oxopyrrolidine-3-carboxylates is highly dependent on the overall synthetic strategy and the presence of other functional groups in the molecule.
-
Boc: An excellent general-purpose protecting group, ideal for syntheses where acidic deprotection is tolerated.
-
Cbz: Offers robustness to a wide range of conditions and is a good choice when catalytic hydrogenolysis is a feasible deprotection step.
-
Fmoc: The preferred choice for syntheses involving acid-sensitive moieties or for applications in solid-phase synthesis.
-
Troc: Provides an additional level of orthogonality and is particularly useful in complex multi-step syntheses where both acid- and base-labile groups are present.
The following diagram illustrates the orthogonality of the four protecting groups.
Caption: Orthogonality of common N-protecting groups.
Conclusion
The synthesis of 5-oxopyrrolidine-3-carboxylates is a well-established process, with the choice of N-protecting group being a key determinant of the overall efficiency and applicability of the synthetic route. This guide has provided a comparative overview of four commonly used protecting groups—Boc, Cbz, Fmoc, and Troc—highlighting their respective strengths and weaknesses. By understanding the principles of orthogonality and the specific reaction conditions associated with each group, researchers can make informed decisions to best suit their synthetic goals.
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Gultyai, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158. [Link]
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Tofteng, A. P., et al. (2009). Fmoc solid-phase synthesis of C-terminal peptide thioesters by formation of a backbone pyroglutamyl imide moiety. Angewandte Chemie International Edition, 48(40), 7411-7414. [Link]
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Varkey, J. T., & Pathak, T. (2011). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 794, 145-161. [Link]
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Gaunt, M. J., et al. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172-4173. [Link]
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Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. [Link]
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Van der Auweraer, M., et al. (1972). Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle. Proceedings of the National Academy of Sciences, 69(10), 2981-2985. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. [Link]
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Pharmacological profiling of compounds synthesized from Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
A Senior Application Scientist's Guide to Structure-Activity Relationship and Performance Benchmarking
Introduction: The Therapeutic Promise of the Pyrrolidinone Scaffold
The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, making it an attractive starting point for designing novel therapeutics[1]. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, in particular, serves as a versatile intermediate for creating diverse chemical libraries[6].
This guide focuses on a series of novel compounds synthesized from this starting material, designed to act as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are the primary mediators of inhibitory neurotransmission in the central nervous system (CNS)[7][8]. PAMs of this receptor, such as the well-known benzodiazepines, potentiate the effect of GABA, leading to sedative and anxiolytic effects[8]. The goal of this research initiative is to develop novel PAMs with improved subtype selectivity and a better side-effect profile compared to existing therapies.
Pharmacological Profiling Strategy: A Tiered Approach
To efficiently characterize the synthesized compounds and identify promising lead candidates, a multi-tiered pharmacological profiling cascade was implemented. This strategy ensures that resources are focused on compounds with the most desirable characteristics at each stage.
The causality behind this experimental workflow is to first identify compounds that bind to the target (Tier 1), then to characterize the nature and potency of their functional effect (Tier 2), and finally to assess their broader safety and selectivity profile (Tier 3). This progression from broad, high-throughput screening to more complex, lower-throughput assays is a cost-effective and scientifically rigorous approach in early-stage drug discovery.
Caption: Tiered pharmacological profiling cascade.
Comparative In Vitro Pharmacology
A small library of hypothetical compounds (CMPD-1 to CMPD-4) was synthesized by modifying the benzyl group of the parent scaffold. These compounds were profiled alongside Diazepam, a classic benzodiazepine, as a benchmark competitor.
Target Engagement: GABA-A Receptor Binding
The initial assessment of target engagement was performed using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known radioactive ligand ([³H]Muscimol) from the GABA-A receptor in rat brain membrane preparations[9][10][11]. The inhibition constant (Ki) is a measure of the compound's binding affinity for the receptor.
Table 1: GABA-A Receptor Binding Affinity
| Compound | R-Group Modification | Ki (nM) |
| CMPD-1 | Unsubstituted Benzyl | 150.2 |
| CMPD-2 | 4-Chloro Benzyl | 45.8 |
| CMPD-3 | 4-Methoxy Benzyl | 98.5 |
| CMPD-4 | 3,4-Dichloro Benzyl | 12.3 |
| Diazepam | (Reference) | 25.6 |
Data are fictional and for illustrative purposes.
Functional Activity: Electrophysiological Profiling
Compounds demonstrating significant binding affinity were advanced to functional testing using automated patch-clamp electrophysiology on HEK293 cells stably expressing human α1β2γ2 GABA-A receptors[12][13]. This assay directly measures the compound's ability to potentiate GABA-evoked chloride currents, providing key parameters like EC50 (potency) and maximal efficacy (% potentiation of a standard GABA response).
Table 2: Functional Potentiation of GABA-A Receptors
| Compound | EC50 (nM) | Max Efficacy (% Potentiation) |
| CMPD-1 | 850.1 | 150% |
| CMPD-2 | 210.5 | 450% |
| CMPD-3 | 650.9 | 220% |
| CMPD-4 | 55.2 | 510% |
| Diazepam | 120.3 | 480% |
Data are fictional and for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals a clear structure-activity relationship:
-
Halogenation Increases Potency: The addition of a single chloro group at the 4-position of the benzyl ring (CMPD-2) significantly improved both binding affinity and functional potency compared to the unsubstituted parent compound (CMPD-1).
-
Dihalogenation is Additive: Adding a second chloro group (CMPD-4) further enhanced activity, resulting in the most potent compound in the series, surpassing the benchmark, Diazepam, in both binding and functional assays.
-
Electron-Donating Groups are Detrimental: The introduction of an electron-donating methoxy group (CMPD-3) was less favorable than a halogen, resulting in weaker activity compared to CMPD-2.
This SAR suggests that electron-withdrawing substituents on the benzyl ring are critical for optimal interaction with the allosteric binding site on the GABA-A receptor.
Caption: SAR for the pyrrolidinone series.
Selectivity and Safety Profiling
The lead candidate, CMPD-4, was subjected to a broader in vitro safety pharmacology screen against a panel of receptors, ion channels, and enzymes to identify potential off-target liabilities[14][15][16]. Such profiling is critical in early drug discovery to predict potential adverse effects and de-risk the progression of a compound.
Table 3: Selectivity Profile for CMPD-4 (Tested at 1 µM)
| Target | % Inhibition / Activity | Potential Liability |
| hERG (Ion Channel) | < 5% | Low (Cardiotoxicity) |
| 5-HT2B (GPCR) | < 10% | Low (Valvulopathy) |
| M1 (Muscarinic) | < 15% | Low (Anticholinergic) |
| D2 (Dopamine) | < 2% | Low (CNS side effects) |
| CYP3A4 (Enzyme) | 25% | Moderate (Drug-drug interactions) |
Data are fictional and for illustrative purposes.
The results indicate that CMPD-4 is highly selective for the GABA-A receptor with minimal activity against other major CNS targets and the hERG channel. The moderate inhibition of CYP3A4 suggests that future optimization should focus on reducing this activity to minimize the potential for drug-drug interactions.
Detailed Experimental Protocols
Protocol 1: GABA-A Receptor Radioligand Binding Assay
This protocol is a standardized method for assessing compound affinity at the GABA-A receptor, adapted from established procedures.[10][11]
-
Membrane Preparation:
-
Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in assay buffer (50 mM Tris-HCl, pH 7.4) and repeating the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5 mg/mL, as determined by a Bradford or BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, combine 50 µL of test compound (at various concentrations), 50 µL of [³H]Muscimol (final concentration ~2 nM), and 150 µL of the membrane preparation.
-
For determining non-specific binding, use a saturating concentration of unlabeled GABA (10 µM) in place of the test compound.
-
Incubate the plate for 60 minutes at 4°C with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B), followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Automated Patch Clamp Electrophysiology
This protocol outlines the functional characterization of compounds using an automated, high-throughput patch-clamp system (e.g., QPatch or IonFlux).[12][13]
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype under standard conditions (37°C, 5% CO2).
-
On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the appropriate extracellular solution (ECS) to a density of 1-2 million cells/mL.
-
-
Electrophysiology Recordings:
-
Prime the automated patch-clamp system with intracellular solution (ICS) and ECS according to the manufacturer's instructions.
-
Load the cell suspension and compound plate into the system. The system will automatically capture cells, form gigaseals, and establish a whole-cell recording configuration.
-
Clamp cells at a holding potential of -70 mV.
-
To determine the EC50 of a test compound, apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current, followed by co-application of the same GABA concentration with increasing concentrations of the test compound.
-
Include a washout step with ECS between compound applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current for each compound concentration.
-
Normalize the data by expressing the potentiated response as a percentage of the baseline GABA response.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data with a four-parameter logistic equation to determine the EC50 and maximum efficacy.
-
Conclusion and Future Directions
The synthesized pyrrolidinone derivatives demonstrate promising activity as positive allosteric modulators of the GABA-A receptor. A clear SAR has been established, guiding future chemical modifications. Compound CMPD-4 emerged as a potent and efficacious lead candidate, outperforming the benchmark compound Diazepam in in vitro functional assays and displaying a favorable preliminary safety profile.
Future work will focus on:
-
Synthesizing additional analogs to refine the SAR, particularly around the 3- and 5-positions of the benzyl ring.
-
Improving the metabolic stability of CMPD-4 by addressing the moderate CYP3A4 inhibition.
-
Evaluating the lead candidates in GABA-A receptor subtype-specific assays to determine their selectivity profile.
-
Advancing the most promising compounds to in vivo models to assess their pharmacokinetic properties and efficacy in models of anxiety or epilepsy.
This structured approach to pharmacological profiling provides a robust framework for advancing this promising chemical series toward the identification of a clinical candidate.
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Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology. [Link]
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Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001). Current Protocols in Pharmacology. [Link]
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Characterization of GABA Receptors. (2001). Current Protocols in Neuroscience. [Link]
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Synthesis and Biological Evaluation of Pyrroloindolines as Positive Allosteric Modulators of the α1β2γ2 GABAA Receptor. (2020). ACS Chemical Neuroscience. [Link]
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Synthesis and Biological Evaluation of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules. [Link]
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In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Pharmaceutics. [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
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Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (2016). Journal of Pharmacological and Toxicological Methods. [Link]
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GABA-A Receptor Binding Assay Protocol. (n.d.). PDSP. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry. [Link]
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An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]
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An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025). ResearchGate. [Link]
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Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. [Link]
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Novel positive allosteric modulators of GABAA receptors with anesthetic activity. (2016). European Journal of Pharmacology. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... (2022). ResearchGate. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Semantic Scholar. [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2019). Organic & Biomolecular Chemistry. [Link]
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GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. [Link]
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Variations on a scaffold - Novel GABAA receptor modulators. (2019). Bioorganic & Medicinal Chemistry. [Link]
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Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. (n.d.). Sophion Bioscience. [Link]
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Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2021). Molecules. [Link]
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METHYL 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLATE. (n.d.). LookChem. [Link]
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Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging. (1996). Journal of Neuroscience. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]
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Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. (2025). KTU ePubl. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS No. 51535-00-3), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.
The Foundation of Safe Disposal: Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral - Category 4): This indicates that ingestion of relatively small quantities can cause significant health effects.
-
Causes skin irritation (Skin corrosion/irritation - Category 2): Direct contact with the skin can lead to inflammation and irritation.
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A): Contact with the eyes can result in significant, but reversible, damage.
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3): Inhalation of dusts or aerosols can irritate the respiratory system.
These classifications unequivocally mandate that this compound and any materials contaminated with it must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash[2].
Quantitative Data Summary
| Parameter | Value/Classification | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | PubChem[1] |
| GHS Hazard Classes | Acute Toxicity 4, Skin Irritant 2, Eye Irritant 2A, STOT SE 3 | PubChem[1] |
| Molecular Formula | C₁₃H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 233.26 g/mol | PubChem[1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to the safe disposal of this compound, from the point of generation to its final removal from your facility.
Step 1: Immediate Segregation at the Source
Proper disposal begins the moment the waste is generated.
-
Designate a Specific Waste Container: At the site of experimentation (e.g., in the fume hood), designate a specific, clearly labeled container for all waste contaminated with this compound. This includes:
-
Unused or expired neat compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, TLC plates).
-
Rinsate from cleaning contaminated glassware (note: minimize aqueous rinsate where possible; use a small amount of an appropriate organic solvent for the initial rinse and dispose of it as hazardous waste).
-
-
Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility[3][4]. Incompatible wastes can react, leading to the generation of heat, toxic gases, or even explosions[2]. Specifically, keep this waste stream separate from:
-
Strong oxidizing agents.
-
Strong acids and bases.
-
Aqueous waste, unless the compound is in a dilute aqueous solution.
-
Step 2: Proper Containerization and Labeling
The integrity of the waste container and the clarity of its label are critical for safe handling and transport.
-
Select a Compatible Container: Use a chemically resistant, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container material will not react with or be degraded by the chemical[2].
-
Affix a Hazardous Waste Label: As soon as you begin adding waste to the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include[5]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Harmful," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator or laboratory contact.
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste[2]. This prevents the release of vapors and protects against spills.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) before it is transferred to a central storage facility[2].
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.
-
Segregation: Store the container with other compatible waste materials. Do not store it near acids, bases, or oxidizers[6].
-
Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your local regulations.
Step 4: Final Disposal through Institutional Channels
Your institution's EHS department is responsible for the final disposal of hazardous waste.
-
Schedule a Pickup: Once the waste container is full or has reached the maximum allowable accumulation time, contact your EHS department to schedule a waste pickup.
-
Waste Characterization (RCRA Codes): While your EHS office will make the final determination, this compound would likely be classified under the Resource Conservation and Recovery Act (RCRA) as a D001 hazardous waste if it is in a flammable solvent, or as a D002 (corrosive) or D003 (reactive) waste if it is mixed with other substances that impart these characteristics. Given its GHS classification as "Harmful if swallowed," it may also fall under state-specific toxicity criteria. Your EHS professionals will assign the appropriate waste codes.
-
Probable Disposal Method - Incineration: The most common and effective disposal method for organic chemical waste of this nature is high-temperature incineration at a licensed hazardous waste facility[7][8]. This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The high temperatures and emission control systems of modern incinerators are designed to handle such compounds safely and minimize environmental impact[8].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal plan, you not only comply with regulatory requirements but also uphold your professional responsibility to maintain a safe and sustainable research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.
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Inciner8. (n.d.). Laboratory Incinerators. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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Celitron. (2025, January 2). What Role Does a Laboratory Incinerator Play in Waste Management? Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Greenwood Waste. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Columbia University. (n.d.). Chemical Segregation and Storage Table. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
As a key intermediate in pharmaceutical research and organic synthesis, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS No. 51535-00-3) is a compound that demands meticulous handling and respect for its chemical properties.[1][2] This guide provides an operational framework for researchers and drug development professionals, moving beyond mere compliance to instill a culture of safety and procedural excellence. Here, we dissect the necessary personal protective equipment (PPE), outline safe handling protocols, and establish clear plans for operational contingencies and disposal.
Hazard Profile: Understanding the Risks
Before any handling, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is a white to slightly yellow powder.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate our safety protocols.[3]
The primary risks are associated with direct contact and inhalation. It is classified as harmful if swallowed, and it is known to cause significant skin and eye irritation.[3] Furthermore, inhalation of the dust may lead to respiratory irritation.[3] These hazards are the fundamental drivers for the PPE and handling procedures detailed below.
Table 1: GHS Hazard Classification
| Hazard Code | Hazard Statement | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Source: ECHA C&L Inventory[3]
Core Personal Protective Equipment (PPE) Ensemble
A proactive approach to safety mandates the use of appropriate PPE from the moment you enter the laboratory until the safe disposal of all materials. The selection of PPE is directly informed by the compound's hazard profile.
Eye and Face Protection: The First Line of Defense
Requirement: Chemical safety goggles and a full-face shield.
Causality: The H319 "Causes serious eye irritation" classification necessitates robust protection against accidental splashes or contact with airborne powder.[3] Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, and a face shield offers a secondary barrier of protection for the entire face, which is critical when handling more than a few milligrams of the powder.[4]
Skin and Body Protection: An Impermeable Barrier
Requirement: A flame-resistant laboratory coat and chemically resistant gloves.
Respiratory Protection: Ensuring Safe Inhalation
Requirement: Use in a certified chemical fume hood. An N95-rated dust mask or a higher-level respirator may be required for specific procedures.
Causality: The H335 "May cause respiratory irritation" hazard means that engineering controls are the primary method of protection.[3] All weighing and solution preparation should occur within a chemical fume hood to contain the powder. For tasks outside of a fume hood involving larger quantities of the powder or where dust generation is unavoidable, an N95-rated respirator is the minimum requirement to prevent inhalation.
Operational Plan: Weighing and Solution Preparation Protocol
This protocol provides a step-by-step guide for a common laboratory task, integrating safety measures at each stage.
Objective: To accurately weigh 100 mg of this compound powder and prepare a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (CAS: 51535-00-3)
-
Anhydrous DMSO
-
Analytical balance
-
Spatula
-
Weigh paper or boat
-
15 mL conical tube
-
Vortex mixer
-
Appropriate PPE (chemical goggles, face shield, lab coat, nitrile gloves)
Procedure:
-
Preparation and PPE Donning: Before starting, ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Don the required PPE: lab coat, chemical safety goggles, face shield, and nitrile gloves.
-
Staging Materials: Place all necessary materials, including the chemical container, weigh boat, spatula, and conical tube, inside the chemical fume hood.
-
Taring the Balance: Place the weigh boat on the analytical balance and tare the weight to zero.
-
Weighing the Compound: Carefully open the container of this compound. Using a clean spatula, transfer approximately 100 mg of the powder to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Recording the Mass: Once the desired mass is obtained, close the chemical container securely and record the exact weight.
-
Transfer to Conical Tube: Carefully transfer the weighed powder from the weigh boat into the 15 mL conical tube.
-
Solvent Addition: Add 10 mL of anhydrous DMSO to the conical tube containing the powder.
-
Dissolution: Secure the cap on the conical tube. Vortex the mixture until all the solid has completely dissolved.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, and date. Store as required, typically in a cool, dry place.[2][6]
-
Immediate Cleanup: Decontaminate the spatula and the work surface within the fume hood. Dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield and goggles, then the lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.[5]
Contingency Plan: Small Spill Response
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.
Protocol for a Small Spill (<1 gram of solid):
-
Alert and Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Assess and Don PPE: If not already wearing it, don the full PPE ensemble, including an N95 respirator.
-
Containment: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal of the dust. Do not use a dry sweeping method.
-
Wetting: Carefully dampen the absorbent material with water to wet the powder, which will prevent it from becoming airborne.
-
Collection: Using forceps or a scoop, carefully collect the wetted material and contaminated debris.
-
Disposal: Place all collected waste into a clearly labeled, sealable bag or container for hazardous waste.[7]
-
Decontamination: Clean the spill area with soap and water, and then wipe it down with a suitable laboratory disinfectant.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Below is a workflow diagram for the small spill response.
Caption: Workflow for handling a small chemical spill.
Disposal Plan: End-of-Lifecycle Management
Proper disposal is a critical final step in the safe handling of any chemical. All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated consumables, including gloves, weigh boats, paper towels, and absorbent pads, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.
-
Empty Containers: The original chemical container should be triple-rinsed with a suitable solvent (like acetone or ethanol), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Adherence to these disposal protocols is mandated by precautionary statement P501, which requires disposal of contents/container to an approved waste disposal plant.[7]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
